molecular formula C₁₁¹³CH₂₁O₁₁ B1161176 epi-Lactose-1-13C

epi-Lactose-1-13C

Cat. No.: B1161176
M. Wt: 342.28
Attention: For research use only. Not for human or veterinary use.
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Description

Epi-Lactose-1-13C is a stable isotope-labeled compound that serves as a critical tool for probing carbohydrate metabolism and digestive function in research settings. Its primary application is in the development and validation of advanced 13C-lactose breath tests, which are used to investigate lactose malabsorption. In individuals with lactase non-persistence, lactose is not fully hydrolyzed and absorbed in the small intestine. When 13C-labeled lactose is administered, it is fermented by the colonic microbiota, leading to the release of 13CO2 that can be quantified in breath samples. This provides a direct measure of lactose malabsorption, offering a valuable alternative to traditional hydrogen breath tests, particularly in individuals who do not produce hydrogen gas . Research indicates that the 13C-lactose digestion test can more accurately reflect small intestinal lactose digestion capacity compared to other methods, potentially identifying malabsorption that would otherwise go undetected . Beyond gastrointestinal research, the principle of 13C isotopomer analysis is widely applied in metabolic studies. The 13C label allows researchers to trace the specific metabolic fate of the glucose and galactose molecules derived from lactose hydrolysis through various biochemical pathways, including glycolysis and the citric acid cycle . This enables detailed investigation of hepatic carbohydrate metabolism and energy expenditure. This compound is supplied for research use only and is not intended for diagnostic procedures.

Properties

Molecular Formula

C₁₁¹³CH₂₁O₁₁

Molecular Weight

342.28

Synonyms

4-O-β-D-galactopyranosyl-D-mannose-1-13C;  4-O-β-D-galactopyranosyl-mannose-1-13C;  Epilactose-1-13C; 

Origin of Product

United States

Foundational & Exploratory

molecular structure and stereochemistry of epi-Lactose-1-13C

Structural Elucidation and Chemo-Enzymatic Synthesis of epi-Lactose-1- C

Executive Summary

This technical guide details the molecular architecture, stereochemical properties, and targeted synthesis of epi-Lactose-1-


C


Molecular Architecture & Stereochemistry

Structural Definition

epi-Lactose is a disaccharide formed by a

12C-2 position
  • IUPAC Name:

    
    -D-galactopyranosyl-(1
    
    
    4)-D-mannopyranose
  • Isotopic Labeling: The Carbon-1 (anomeric carbon) of the mannose ring is enriched with

    
    C.[3]
    
  • Formula: C

    
    
    
    
    CH
    
    
    O
    
    
Stereochemical Divergence: Glucose vs. Mannose

The critical stereochemical difference lies at C-2 of the reducing ring:

  • Lactose (Glucose unit): The C-2 hydroxyl group is equatorial .

  • epi-Lactose (Mannose unit): The C-2 hydroxyl group is axial .

This axial orientation at C-2 creates significant steric differences in the hydrophilic landscape of the molecule, altering its interaction with carbohydrate-active enzymes (CAZymes) such as

The Anomeric Center (C-1)

In solution, the reducing mannose ring undergoes mutarotation, existing in equilibrium between


  • 
    -Anomer:  The C-1 hydroxyl is axial  (trans to the C-2 hydroxyl).
    
  • 
    -Anomer:  The C-1 hydroxyl is equatorial  (cis to the C-2 hydroxyl).
    
  • 
    C Utility:  The label at C-1 allows for direct quantification of this ratio via 1D 
    
    
    C-NMR without enrichment-transfer delays, providing precise thermodynamic data.

Chemo-Enzymatic Synthesis Protocol

To ensure the


-galactosidase-mediated transglycosylation
Experimental Workflow

Objective: Synthesize 4-O-


Reagents:

  • Donor: Lactose (Natural abundance) or

    
    -Nitrophenyl 
    
    
    -D-galactopyranoside (ONPG).
  • Acceptor: D-Mannose-

    
    -
    
    
    C (99% atom %
    
    
    C).
  • Catalyst:

    
    -Galactosidase (Source: Bacillus circulans or Kluyveromyces lactis). B. circulans is preferred for higher transglycosylation yields.
    

Protocol:

  • Substrate Preparation: Dissolve D-Mannose-

    
    -
    
    
    C (1.0 eq) and Lactose (5.0 eq) in sodium phosphate buffer (50 mM, pH 6.0). A high donor-to-acceptor ratio drives the equilibrium toward the product.
  • Enzyme Initiation: Add

    
    -Galactosidase (10 U/mL). Incubate at 40°C.
    
  • Reaction Monitoring: Monitor via HPLC (HILIC column) or TLC. The enzyme hydrolyzes lactose to Gal + Glc, then transfers Gal to the C-4 of the

    
    C-Mannose acceptor.
    
  • Termination: Heat inactivate the enzyme (95°C for 5 min) once the epi-lactose peak maximizes (typically 2-4 hours).

  • Purification:

    • Step A (Yeast Treatment): Add Saccharomyces cerevisiae to ferment unreacted glucose and mannose, simplifying the mixture.

    • Step B (Size Exclusion): Remove yeast and proteins via centrifugation and filtration.

    • Step C (Chromatography): Isolate epi-lactose using Activated Carbon column chromatography (elute with 0-15% Ethanol gradient) or Preparative HPLC.

Synthesis Pathway Diagram

SynthesisWorkflowStartSubstrates:Lactose (Donor) + [1-13C]Mannose (Acceptor)EnzymeCatalyst Addition:Beta-Galactosidase (B. circulans)Start->EnzymeReactionTransglycosylation(Formation of Gal-beta-(1->4)-[1-13C]Man)Enzyme->Reaction 40°C, pH 6.0Purification1Yeast Fermentation(Removes unreacted Glc/Man)Reaction->Purification1 Heat InactivationPurification2Activated Carbon ChromatographyPurification1->Purification2FinalProductPurified epi-Lactose-1-13CPurification2->FinalProduct Ethanol Gradient

Figure 1: Enzymatic transglycosylation pathway for the specific labeling of epi-lactose.

NMR Characterization & Stereochemical Analysis

The





Chemical Shift & Coupling Constants

In D-mannose derivatives, the coupling constant between C-1 and H-1 (

Parameter

-Anomer (Axial -OH)

-Anomer (Equatorial -OH)
Mechanistic Basis

C Chemical Shift (

)
~95.0 ppm~94.5 ppmAnomeric Effect / Shielding

Coupling
~170 Hz ~160 Hz Perlin Effect (Lone pair orientation)

H Chemical Shift
~5.17 ppm~4.90 ppmEquatorial protons are deshielded
Interpretation Logic
  • Acquire 1D

    
    C-NMR:  Observe the doublet signals in the 90-100 ppm region (no decoupling) or singlets (proton-decoupled).
    
  • Measure

    
    : 
    
    • If

      
       Hz, the C-H bond is equatorial (Anomeric -OH is axial 
      
      
      
      
      ).
    • If

      
       Hz, the C-H bond is axial (Anomeric -OH is equatorial 
      
      
      
      
      ).
  • Equilibrium Ratio: Integrate the satellite peaks to determine the thermodynamic stability of the epimer in solution.

NMR Decision Logic Diagram

NMRAnalysisSampleSample: this compound(D2O Solution)ExpExperiment:1D 1H-Coupled 13C-NMRSample->ExpMeasureMeasure 1J(C1,H1)Exp->MeasureAlphaJ ~ 170 HzAlpha-Anomer(Axial OH)Measure->Alpha High CouplingBetaJ ~ 160 HzBeta-Anomer(Equatorial OH)Measure->Beta Low Coupling

Figure 2: Decision tree for assigning anomeric configuration based on J-coupling values.

Applications in Drug Development

Prebiotic Therapeutics

epi-Lactose is resistant to hydrolysis by mammalian small-intestine lactase. It reaches the colon intact, where it acts as a selective substrate for Bifidobacteria and Lactobacilli.

  • Mechanism: Competitive inhibition of pathogen adhesion and production of Short-Chain Fatty Acids (SCFAs).

  • 
    C Application:  Metabolic tracking of SCFAs (acetate, propionate, butyrate) in fecal slurry fermentations to quantify prebiotic efficiency.
    
Lectin Inhibition (Galectins)

The terminal Gal-

Galectins
  • Structural Advantage: The mannose unit at the reducing end alters the conformational flexibility of the glycosidic linkage compared to lactose, potentially creating differential binding affinity for Galectin-3 vs. Galectin-1.

  • Screening:

    
    C-labeled epi-lactose is used in Saturation Transfer Difference (STD) NMR to map the binding epitope of the disaccharide to the lectin carbohydrate-recognition domain (CRD).
    

References

  • Nishimoto, M., & Kitaoka, M. (2007). Practical preparation of epilactose produced with cellobiose 2-epimerase from Ruminococcus albus NE1. Bioscience, Biotechnology, and Biochemistry, 71(8), 2101-2104.

  • Ito, T., et al. (2008). Prebiotic properties of epilactose.[2][4][5][6] Journal of Dairy Science, 91(12), 4518-4526.

  • Perlin, A. S., & Casu, B. (1969). Carbon-13 and proton magnetic resonance spectra of D-glucose-13C. Tetrahedron Letters, 10(34), 2921-2924. (Foundational text on C-H coupling constants in carbohydrates).

  • Zhang, W., et al. (2011). Enzymatic synthesis of lactulose and epilactose from lactose.[2][4][6][7] Applied Microbiology and Biotechnology. (Review of enzymatic routes).

difference between lactose-1-13C and epi-Lactose-1-13C isomers

Technical Guide: Distinguishing Lactose-1- C and epi-Lactose-1- C Isomers

Executive Summary

Lactose-1-


Cepi-Lactose-1-

C





C-2 position
  • Lactose-1-

    
    C: 
    
    
    -D-Gal-(1
    
    
    4)-D-Glc-1-
    
    
    C (Glucose unit).
  • epi-Lactose-1-

    
    C: 
    
    
    -D-Gal-(1
    
    
    4)-D-Man-1-
    
    
    C (Mannose unit).[1]

This single stereochemical inversion alters enzymatic recognition (lactase vs. epimerase), intestinal absorption profiles, and NMR spectral signatures, making accurate discrimination critical for data integrity.

Structural & Chemical Properties[2][3][4][5]

The defining difference lies in the reducing end (where the

equatorialaxial
Comparative Properties Table
FeatureLactose-1-

C
epi-Lactose-1-

C
IUPAC Name 4-O-

-D-galactopyranosyl-D-glucose-1-

C
4-O-

-D-galactopyranosyl-D-mannose-1-

C
Reducing Unit D-Glucose (Glc)D-Mannose (Man)
C-2 Configuration Equatorial -OHAxial -OH
Major Anomer (aq)

-anomer (~62%)

-anomer (~65%)
Lactase Activity Hydrolyzed (High affinity)Resistant (Negligible affinity)
Prebiotic Index Low (Digested in small intestine)High (Fermented in colon)
Structural Pathway Diagram

The following diagram illustrates the enzymatic conversion and structural relationship between the two isomers.

Gcluster_0Stereochemical ShiftLactoseLactose-1-13C(Gal-Glc)C2-OH EquatorialIntermediateEnzymaticTransition StateLactose->IntermediateCellobiose 2-Epimerase(C2E)EpiLactoseepi-Lactose-1-13C(Gal-Man)C2-OH AxialIntermediate->EpiLactoseC2 Inversion

Figure 1: Enzymatic epimerization pathway converting Lactose to epi-Lactose via Cellobiose 2-Epimerase (C2E), inverting the C-2 stereocenter.[2][3]

Analytical Differentiation

Distinguishing these isomers requires methods sensitive to the stereochemical environment of the C-1 carbon.[4]

A. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for differentiation. The

  • Chemical Shift (

    
    ):  The axial C-2 OH in epi-lactose shields the C-1 nucleus differently than the equatorial C-2 OH in lactose.
    
  • Coupling Constants (

    
    ):  In 
    
    
    H-NMR, the vicinal coupling
    
    
    is definitive.
    • Lactose (

      
      -anomer):  H1 (axial) and H2 (axial) have a large coupling constant (~8.0 Hz), appearing as a doublet.
      
    • epi-Lactose (

      
      -anomer):  H1 (axial) and H2 (equatorial) have a small coupling constant (~0.8–1.5 Hz), appearing as a singlet or narrow doublet.
      

Diagnostic


C-NMR Shifts (125 MHz, D

O):
IsomerAnomer

C-1 (ppm)
Note
Lactose

96.8 Dominant species; Downfield shift.

92.9Minor species.
epi-Lactose

95.0 Dominant species; Distinct from Lac-

.

94.6Upfield from Lac-

.
B. High-Performance Anion-Exchange Chromatography (HPAEC-PAD)

Using a CarboPac PA1 or PA10 column with pulsed amperometric detection:

  • Mechanism: Separation is based on the pKa of hydroxyl groups. Mannose (epi-lactose) is slightly more acidic than Glucose (lactose) at high pH.

  • Elution Order: Generally, Lactose elutes before epi-Lactose under standard gradient conditions (Sodium Acetate in NaOH).

Functional Applications & Biological Fate

Understanding the functional difference is vital for interpreting metabolic data.

Intestinal Permeability & Digestion[5]
  • Lactose-1-

    
    C:  Rapidly hydrolyzed by mucosal lactase in the small intestine.[5] The released Glucose-1-
    
    
    C is absorbed, metabolized, and exhaled as
    
    
    CO
    
    
    within 60–120 minutes.
  • epi-Lactose-1-

    
    C:  Resistant to human lactase. It passes intact to the colon, where it acts as a prebiotic substrate for Bifidobacteria. Any 
    
    
    CO
    
    
    detected typically arises from bacterial fermentation, peaking much later (>4–6 hours).
Enzymatic Assays

These isomers are used to assay Cellobiose 2-Epimerase (C2E) activity. The production of epi-lactose from lactose is a key reaction in generating high-value rare sugars.

Experimental Protocols

Protocol A: NMR Discrimination of Isomers

Objective: To definitively identify the ratio of Lactose-1-


Materials:

  • 600 MHz NMR Spectrometer (equipped with CryoProbe).

  • Solvent: D

    
    O (99.9% D).
    
  • Internal Standard: TSP (Trimethylsilylpropanoic acid).

Workflow:

  • Sample Prep: Dissolve 5–10 mg of the labeled carbohydrate in 600 µL D

    
    O.
    
  • Equilibration: Allow sample to sit for 2 hours at room temperature to reach mutarotational equilibrium.

  • Acquisition:

    • Run a quantitative 1D

      
      C-NMR (inverse gated decoupling) to suppress NOE enhancement for accurate integration.
      
    • Parameters: Relaxation delay (

      
      ) > 5 
      
      
      
      
      (typically 10s for C-1), Scans = 256.
  • Analysis:

    • Integrate the signal at 96.8 ppm (Lactose

      
      -C1).
      
    • Integrate the cluster at 94.6–95.0 ppm (epi-Lactose

      
      -C1).
      
    • Calculation: Ratio = Area

      
       / (Area
      
      
      + Area
      
      
      ).
Protocol B: Differential Enzymatic Hydrolysis

Objective: To verify sample identity based on biological susceptibility.

Workflow Diagram:

ProtocolBStartUnknown 13C-Sample(1 mg/mL)EnzymeAdd $beta$-Galactosidase(Lactase) from A. oryzaeStart->EnzymeIncubateIncubate 37°C, 60 minEnzyme->IncubateAnalyzeAnalyze via HPLC/TLCIncubate->AnalyzeResultLHydrolysis Observed(Gal + Glc-13C)ID: LactoseAnalyze->ResultLCleavageResultENo Hydrolysis(Intact Disaccharide)ID: epi-LactoseAnalyze->ResultEIntact

Figure 2: Workflow for differential enzymatic hydrolysis to distinguish Lactose from epi-Lactose.

Steps:

  • Prepare a 1 mg/mL solution of the

    
    C-isomer in Phosphate Buffer (pH 6.5).
    
  • Add 10 Units of commercial

    
    -galactosidase (Lactase).
    
  • Incubate at 37°C for 60 minutes.

  • Analyze the reaction mixture via TLC or HPLC.

    • Lactose: Will disappear, yielding Galactose and Glucose-1-

      
      C.
      
    • epi-Lactose: Will remain largely intact (requires specific hydrolases not present in standard lactase preparations).

References

  • Ito, S., et al. (2008).[2][6] Prebiotic properties of epilactose. Journal of Dairy Science. Available at: [Link]

  • Mu, W., et al. (2013). Recent advances on cellobiose 2-epimerase. Biotechnology Advances. Available at: [Link]

  • Angyal, S. J. (1984). The composition of reducing sugars in solution. Advances in Carbohydrate Chemistry and Biochemistry. (Standard reference for NMR shifts of anomers).
  • Rentschler, E., et al. (2015).[6] Enzymatic production of lactulose and epilactose in milk. Journal of Dairy Science. Available at: [Link]

thermodynamic properties of 13C-labeled epilactose derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Epilactose (4-O-β-D-galactopyranosyl-D-mannose) is a rare disaccharide emerging as a high-value candidate in drug development due to its prebiotic properties, low digestibility, and potential as a lectin-targeting scaffold. However, its thermodynamic behavior—specifically its mutarotation kinetics and binding energetics—remains complex due to the epimerization of the reducing end from glucose (in lactose) to mannose.

This guide details the production and thermodynamic characterization of


C-labeled epilactose , specifically [1-

C]epilactose. By introducing a stable isotope probe at the anomeric center, researchers can decouple the complex overlapping signals inherent in carbohydrate NMR, allowing for precise quantification of Gibbs free energy (

), enthalpy (

), and entropy (

) of anomerization and ligand-protein binding.

Part 1: Molecular Architecture & Labeling Logic

The Epilactose Anomaly

Unlike lactose, which possesses a glucose reducing end favoring the


-anomer (~62% in solution), epilactose possesses a mannose  reducing end. This structural shift fundamentally alters its thermodynamic profile:
  • Lactose: Gal-

    
    -(1$\to$4)-Glc[1]
    
  • Epilactose: Gal-

    
    -(1$\to$4)-Man[2]
    

The mannose moiety exhibits a strong anomeric effect , typically shifting the equilibrium to favor the


-anomer. Accurate measurement of this equilibrium is critical for formulation stability and docking simulations.
The [1- C] Isotope Advantage

Standard


H-NMR of disaccharides suffers from severe signal overlap in the bulk "sugar region" (3.0–4.0 ppm). By synthesizing epilactose from [1-

C]lactose, the label is retained at the C1 position of the mannose ring.
  • Benefit: The C1 anomeric carbon resonates in a distinct window (90–100 ppm for

    
     forms), isolated from the bulk carbon signals.
    
  • Thermodynamic Probe: The integration ratio of [1-

    
    C]-
    
    
    
    vs. [1-
    
    
    C]-
    
    
    peaks provides a direct, temperature-dependent readout of the equilibrium constant (
    
    
    ), from which
    
    
    ,
    
    
    , and
    
    
    are derived.

Part 2: Chemo-Enzymatic Synthesis Protocol

The synthesis of


C-labeled epilactose is not commercially scalable via pure chemical synthesis due to protecting group complexity. The industry standard is enzymatic epimerization  using Cellobiose 2-epimerase (C2E).
Reagents and Enzyme Source
  • Substrate: [1-

    
    C]Lactose (99 atom % 
    
    
    
    C).
  • Enzyme: Recombinant C2E (e.g., from Caldicellulosiruptor saccharolyticus or Ruminococcus albus), immobilized on resin (e.g., Duolite A568) for thermal stability.

  • Buffer: 50 mM MOPS (pH 7.5) containing 1 mM MgCl

    
    .
    
Synthesis Workflow
  • Reaction: Dissolve [1-

    
    C]lactose (100 g/L) in buffer. Add immobilized C2E. Incubate at 50°C.
    
  • Equilibrium Limitation: The reaction is reversible. Thermodynamic equilibrium is typically reached at ~30–35% epilactose yield.[3]

  • Purification (The "Cleanup" Phase):

    • Step A (Crystallization): Concentrate the mixture. Cool to 4°C to crystallize out unreacted [1-

      
      C]lactose. Remove supernatant.
      
    • Step B (Hydrolysis): Treat supernatant with

      
      -galactosidase (from Kluyveromyces lactis). This hydrolyzes remaining lactose into Gal + [1-
      
      
      
      C]Glc, but leaves epilactose intact (epilactose is resistant to standard
      
      
      -gal hydrolysis).
    • Step C (Yeast Digestion): Add Saccharomyces cerevisiae to consume the monosaccharides (Gal/Glc).

    • Step D (Polishing): Filter, decolorize (activated charcoal), and lyophilize the remaining pure [1-

      
      C]epilactose.
      
Visualization: Synthesis Pathway

EpilactoseSynthesis Lactose [1-13C]Lactose (Substrate) Mix Equilibrium Mixture (Lactose + Epilactose) Lactose->Mix Epimerization (C2) C2E Cellobiose 2-Epimerase (Biocatalyst) C2E->Mix BetaGal β-Galactosidase Treatment Mix->BetaGal Hydrolysis of residual Lactose Yeast Yeast Digestion (Removes Mono-sugars) BetaGal->Yeast Glucose/Galactose byproducts Final [1-13C]Epilactose (Purified Product) Yeast->Final Isolation

Figure 1: Chemo-enzymatic cascade for isolating 13C-labeled epilactose. Note the specific use of β-galactosidase to selectively degrade the starting material.

Part 3: Thermodynamic Characterization Protocols

Protocol A: Mutarotation Thermodynamics via dynamic NMR

This protocol determines the free energy difference between the


 and 

anomers of the mannose moiety.

Experimental Setup:

  • Dissolve 10 mg of [1-

    
    C]epilactose in 600 
    
    
    
    L D
    
    
    O.
  • Instrument: 500 MHz NMR (or higher) equipped with a

    
    C-sensitive cryoprobe.
    
  • Variable Temperature (VT) Experiment:

    • Equilibrate sample at 283 K (10°C).

    • Acquire quantitative

      
      C spectra (inverse gated decoupling, relaxation delay 
      
      
      
      ).
    • Repeat at 293 K, 303 K, 313 K, and 323 K.

Data Analysis:

  • Integrate the C1-

    
     (approx. 95.0 ppm) and C1-
    
    
    
    (approx. 94.5 ppm) peaks.
  • Calculate Equilibrium Constant

    
    .
    
  • Van't Hoff Plot: Plot

    
     vs. 
    
    
    
    (Kelvin).
    • Slope:

      
      
      
    • Intercept:

      
      
      
    • Gibbs Free Energy:

      
      
      

Expected Outcome: Unlike lactose, epilactose derivatives often show a smaller


 or even a sign inversion (favoring 

) depending on the solvent, driven by the axial C2 hydroxyl group in mannose.
Protocol B: Isothermal Titration Calorimetry (ITC) for Lectin Binding

Epilactose is a potential inhibitor for Galectin-3 (cancer target) or bacterial lectins.

Workflow:

  • Cell: Galectin-3 (50

    
    M) in PBS buffer.
    
  • Syringe: [1-

    
    C]Epilactose (500 
    
    
    
    M) in identical buffer.
  • Titration: 20 injections of 2

    
    L each at 25°C.
    
  • Output: The raw heat rate (

    
    cal/sec) is integrated to yield the binding isotherm.
    

Data Table Structure for Reporting:

ParameterSymbolUnitInterpretation
Binding Constant


Affinity strength.[4][5] High

= tight binding.
Enthalpy

kcal/molHeat released/absorbed. Indicates H-bond formation.[6]
Entropy

kcal/molHydrophobic effect/conformational freedom cost.
Stoichiometry

sitesNumber of sugar molecules per protein.

Part 4: Applications in Drug Development

The "Bind and Jump" Mechanism

Thermodynamic data from epilactose derivatives often reveal a "bind and jump" mechanism when interacting with multivalent lectins. The


C-EXSY (Exchange Spectroscopy) NMR experiment is the gold standard here. By observing the magnetization transfer between the bound and free states of the [1-

C] label, researchers can calculate the dissociation rate constant (

) directly.
Prebiotic Stability Verification

Epilactose is valuable because it resists hydrolysis in the upper GI tract. This stability is a thermodynamic property of the glycosidic bond.

  • Validation: Incubate [1-

    
    C]epilactose with mammalian lactase at 37°C.
    
  • Readout: Monitor the

    
    C spectrum. Stability is confirmed by the absence of a [1-
    
    
    
    C]mannose monosaccharide peak appearing over time.
Visualization: Thermodynamic Analysis Loop

ThermoLoop cluster_NMR NMR Thermodynamics cluster_ITC Binding Thermodynamics Sample Purified [1-13C]Epilactose VT_NMR Variable Temp 13C-NMR Sample->VT_NMR ITC_Exp Isothermal Titration Calorimetry (ITC) Sample->ITC_Exp VantHoff Van't Hoff Analysis (ln K vs 1/T) VT_NMR->VantHoff Output1 ΔH, ΔS (Anomerization) VantHoff->Output1 Isotherm Binding Isotherm Integration ITC_Exp->Isotherm Output2 Ka, ΔG (Lectin Binding) Isotherm->Output2

Figure 2: Integrated workflow for determining intrinsic stability (NMR) and extrinsic interaction parameters (ITC).

References

  • Mu, W., et al. (2013). "Recent advances on cellobiose 2-epimerase." Journal of Bioscience and Bioengineering. [Link]

  • Stressler, T., et al. (2016). "Enzymatic production of lactulose and epilactose in milk." Journal of Dairy Science. [Link]

  • Angyal, S. J. (1984). "The composition of reducing sugars in solution." Advances in Carbohydrate Chemistry and Biochemistry. [Link]

  • Dam, T. K., & Brewer, C. F. (2002). "Thermodynamics of carbohydrate-lectin interactions." Chemical Reviews. [Link]

  • Nishimukai, M., et al. (2008). "Promoting effect of epilactose on calcium absorption in rats." Journal of Agricultural and Food Chemistry. [Link]

Sources

Mechanistic Tracing of Prebiotic Metabolism: The Role of epi-Lactose-1-13C in Bifidogenic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of epi-Lactose-1-13C in Prebiotic Mechanism Studies Content Type: In-depth Technical Guide

Executive Summary

The elucidation of prebiotic mechanisms has moved beyond simple growth kinetics to precise metabolic flux analysis (MFA). This compound (4-O-β-D-galactopyranosyl-D-[1-13C]mannose) represents a critical probe for distinguishing specific fermentation pathways within the human gut microbiome. Unlike standard lactose, epi-lactose resists small intestinal hydrolysis, arriving in the colon where it selectively promotes Bifidobacterium spp.

This guide details the technical application of C1-labeled epi-lactose to validate the Bifid Shunt (fructose-6-phosphate phosphoketolase pathway) against competing glycolytic routes (EMP pathway). By tracking the specific fate of the 13C isotope into Short-Chain Fatty Acids (SCFAs), researchers can quantitatively verify prebiotic specificity and cross-feeding interactions.

Chemical Identity & Structural Logic[1]

To design a valid experiment, one must understand the probe's architecture. epi-Lactose is a rare disaccharide epimer of lactose.[1]

  • IUPAC Name: 4-O-β-D-galactopyranosyl-D-mannose[1][2][3][4]

  • Label Position: [1-13C] on the Mannose moiety (reducing end).

  • Production: Enzymatic epimerization of [1-13C]Lactose using Cellobiose 2-epimerase (C2E).

Why the C1-Label Matters

The selection of the C1 position on the mannose residue is not arbitrary; it is a strategic choice for metabolic discrimination.

  • Transport: The disaccharide is transported into the bacterial cytoplasm (e.g., via ABC transporters in B. animalis).

  • Hydrolysis: Intracellular

    
    -galactosidase cleaves the bond, releasing Galactose (unlabeled) and [1-13C]Mannose .
    
  • Pathway Divergence: The fate of this [1-13C]Mannose distinguishes the metabolic machinery of the consumer.

Mechanism of Action: The Bifid Shunt vs. Glycolysis

The core value of this compound lies in its ability to generate a unique isotopic signature in the fermentation end-products (Acetate and Lactate).

The "Bifid Shunt" (Phosphoketolase Pathway)

Bifidobacteria lack the enzymes for standard glycolysis (EMP) and instead use the "Bifid Shunt."

  • Isomerization: [1-13C]Mannose

    
     [1-13C]Fructose-6-Phosphate (F6P).
    
  • Cleavage: Phosphoketolase (F6PK) cleaves F6P between C2 and C3.

    • C1-C2 Fragment: Becomes Acetyl-Phosphate. The C1 (hydroxymethyl) becomes the Methyl group of Acetate. The C2 (carbonyl) becomes the Carboxyl group.

    • C3-C6 Fragment: Becomes Erythrose-4-Phosphate (E4P), which enters the recycling phase to eventually produce Lactate.

  • Result: [1-13C]Hexose yields [2-13C]Acetate (Methyl-labeled) and Unlabeled Lactate (initially).

The EMP Pathway (Lactobacilli / Enterocytes)

If the substrate is consumed by a competitor (e.g., Lactobacillus or host cells) via Glycolysis:

  • [1-13C]Mannose

    
     F1,6BP 
    
    
    
    DHAP + GAP.
  • The C1 label ends up in the Methyl group (C3) of Pyruvate.

  • Result: [1-13C]Hexose yields [3-13C]Lactate (Methyl-labeled).

The Diagnostic Rule
  • High [2-13C]Acetate + Unlabeled Lactate = Bifidogenic Mechanism (Shunt).

  • High [3-13C]Lactate = Glycolytic Mechanism (EMP).

MetabolicFlux Substrate This compound (Extracellular) Mannose [1-13C]Mannose (Intracellular) Substrate->Mannose Transport & Hydrolysis F6P [1-13C]Fructose-6-P Mannose->F6P Isomerization AcetylP [2-13C]Acetyl-P (C1-C2 Fragment) F6P->AcetylP Phosphoketolase (Bifid Shunt) E4P Erythrose-4-P (C3-C6 Fragment) F6P->E4P Phosphoketolase Pyruvate [3-13C]Pyruvate F6P->Pyruvate Glycolysis (EMP) Acetate [2-13C]Acetate (Methyl Labeled) AcetylP->Acetate Acetate Kinase Lactate_Bif Lactate (Unlabeled) E4P->Lactate_Bif Recycling Steps Lactate_EMP [3-13C]Lactate (Methyl Labeled) Pyruvate->Lactate_EMP LDH

Figure 1: Metabolic fate of the C1-label.[5] The Bifid Shunt (Green path) directs the label exclusively to Acetate, while Glycolysis (Dotted path) directs it to Lactate.

Experimental Protocol: 13C-MFA of Fecal Slurries

This protocol describes a self-validating workflow using Nuclear Magnetic Resonance (NMR) to detect the isotopic shift.

Phase A: Substrate Preparation
  • Synthesis: React [1-13C]Lactose with recombinant Cellobiose 2-epimerase (from Ruminococcus albus or Caldicellulosiruptor saccharolyticus).

  • Purification: Remove residual lactose using specific

    
    -galactosidases (e.g., from A. oryzae) followed by yeast treatment to consume monosaccharides.
    
  • Purity Check: Verify >95% purity via HPLC and 1H-NMR.

Phase B: In Vitro Fermentation
  • Inoculum: Prepare 10% (w/v) fresh human fecal slurry in pre-reduced PBS (anaerobic).

  • Media: Basal nutrient broth (peptone/yeast extract) containing 1% (w/v) this compound .

  • Incubation: Anaerobic chamber (H2/CO2/N2), 37°C.

  • Sampling: Collect aliquots at T=0, 6, 12, and 24 hours.

  • Quenching: Immediate centrifugation (13,000 x g, 5 min) followed by mixing supernatant with 10% D2O and Sodium Azide (to stop metabolism).

Phase C: NMR Analysis

Instrument: 600 MHz NMR with cryoprobe. Pulse Sequence: 1D 1H NMR with 13C-decoupling (inverse gated) or 2D 1H-13C HSQC.

Key Acquisition Parameters:

  • Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) set to 0.00 ppm.

  • Relaxation Delay: >5 seconds (for quantitative integration).

  • Scans: 64–128 (sufficient for labeled metabolites).

Workflow cluster_0 Preparation cluster_1 Fermentation cluster_2 Analysis Step1 Enzymatic Synthesis (C2E Enzyme) Step2 Purification (>95% Purity) Step1->Step2 Step3 Anaerobic Incubation (Fecal Slurry + 13C-Epi) Step2->Step3 Step4 Time-Course Sampling (0, 6, 12, 24h) Step3->Step4 Step5 Metabolic Quench (Centrifuge + D2O) Step4->Step5 Step6 NMR Spectroscopy (1H-13C HSQC) Step5->Step6

Figure 2: Experimental workflow for 13C-epi-Lactose metabolic flux analysis.

Data Interpretation & Validation

The following table summarizes the expected NMR signals. The "Self-Validating" aspect comes from the Satellite Peaks . In 1H NMR, protons attached to 13C are split into doublets (large


 coupling ~127 Hz), whereas protons on 12C are singlets.
Table 1: Diagnostic NMR Signals for 13C-Flux
MetaboliteCarbon Position1H Chemical Shift (ppm)13C Chemical Shift (ppm)Coupling Pattern (1H NMR)Pathway Indication
Acetate C2 (Methyl)1.92~24.0Doublet (

Hz)
Bifid Shunt (Primary)
Lactate C3 (Methyl)1.33~21.0Singlet (Unlabeled)Bifid Shunt (Recycling)
Lactate C3 (Methyl)1.33~21.0Doublet (

Hz)
Glycolysis (EMP)
Ethanol C2 (Methyl)1.17~17.6DoubletHeterofermentative
Differentiating Cross-Feeding

A common confounder is cross-feeding (e.g., Bifidobacteria release acetate, which Butyrivibrio converts to butyrate).

  • Observation: Appearance of [13C]Butyrate.

  • Mechanism: If Bifidobacteria produce [2-13C]Acetate, and a cross-feeder uses it + Acetyl-CoA to make Butyrate, the label will appear in the butyrate chain (typically C2/C4 positions).

References

  • Saburi, W., et al. (2010).[6] "Practical preparation of epilactose produced with cellobiose 2-epimerase from Ruminococcus albus NE1." Bioscience, Biotechnology, and Biochemistry.[6] Link

  • Watanabe, J., et al. (2008).[7][8] "Prebiotic properties of epilactose." Journal of Dairy Science. Link

  • Cardoso, B.B., et al. (2023).[4] "Two-step purification of epilactose produced by cellobiose 2-epimerase from Caldicellulosiruptor saccharolyticus." Separation and Purification Technology. Link[4]

  • Zamboni, N., et al. (2009). "13C-based metabolic flux analysis." Nature Protocols. Link

  • Pokusaeva, K., et al. (2011). "Carbohydrate metabolism in Bifidobacteria." Genes & Nutrition. Link

Sources

chemical stability of epi-Lactose-1-13C under physiological conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical and physiological stability profile of epi-Lactose-1-13C (4-O-β-D-galactopyranosyl-D-[1-13C]mannose). This document is structured to support researchers using this isotopologue as a metabolic tracer, structural probe, or prebiotic standard.

Executive Summary

This compound is the C-2 epimer of lactose, labeled with Carbon-13 at the anomeric center of the reducing mannose unit. Unlike its parent compound (lactose), epi-lactose exhibits distinct resistance to intestinal hydrolysis , making it a valuable probe for assessing small intestinal permeability, colonic fermentation rates, and prebiotic efficacy.

This guide establishes that this compound is chemically stable under standard physiological conditions (pH 1.2–7.4, 37°C) but is thermodynamically dynamic due to mutarotation at the 13C-labeled anomeric center. Its primary mode of degradation in vivo is not mammalian enzymatic hydrolysis, but rather microbial fermentation in the lower GI tract.

Molecular Architecture & Isotopic Dynamics

Structural Definition

The molecule consists of a galactose unit linked via a


 glycosidic bond to a mannose unit.[1][2] The 

C-label
is located at C-1 of the mannose ring (the reducing end).
  • IUPAC Name: 4-O-

    
    -D-galactopyranosyl-D-[1-
    
    
    
    C]mannopyranose
  • Molecular Formula:

    
    C
    
    
    
    C
    
    
    H
    
    
    O
    
    
  • MW: 343.29 g/mol (approx., accounting for

    
    C mass)
    
The Mutarotation Equilibrium (Critical for Analysis)

Because the


C label is at the hemiacetal carbon (C-1), it governs the mutarotation equilibrium. In aqueous solution (physiological fluids), the mannose ring opens and closes, interconverting between 

and

anomers.
  • Implication for NMR: You will not see a single signal for C-1. You will observe two distinct doublets (due to C-H coupling) representing the

    
    -anomer and 
    
    
    
    -anomer populations.
  • Implication for Stability: The open-chain aldehyde intermediate is present in trace amounts but is the vector for potential side reactions (e.g., Maillard reaction with amines).

Mutarotation cluster_0 Equilibrium at 37°C (pH 7.4) Alpha α-Anomer (1-13C Axial OH) Open Open Chain (Aldehyde Intermediate) Alpha->Open Ring Opening Analysis Analytical Output (13C-NMR) Alpha->Analysis Minor Signal Beta β-Anomer (1-13C Equatorial OH) Open->Beta Ring Closing Beta->Analysis Dominant Signal

Figure 1: Mutarotation equilibrium of the 13C-labeled anomeric center. The ratio of


:

is specific to mannose (~67%

, 33%

at equilibrium, differing from glucose).

Physicochemical Stability Profile

Hydrolytic Stability (pH & Temperature)

Unlike sucrose (highly acid-labile), the


 linkage in epi-lactose is robust against non-enzymatic acid hydrolysis at physiological temperatures.
ConditionpH RangeTempStability AssessmentMechanism of Potential Loss
Gastric 1.2 – 2.037°CHigh Glycosidic bond is resistant to acid hydrolysis at 37°C for <4h.
Intestinal 6.5 – 7.537°CHigh Stable against spontaneous hydrolysis.
Storage 4.0 – 7.025°CVery High Stable for months. Avoid alkaline pH >8 (epimerization risk).
Thermal N/A>100°CModerate Susceptible to Maillard browning if amines present.
The Alkaline Risk (Lobry de Bruyn-Alberda van Ekenstein)

At pH > 8.0 or under high heat, epi-lactose can isomerize back to lactose or degrade into tagatose/acids.

  • Protocol Note: Always maintain buffers at pH < 8.0 during extraction or processing to preserve the stereochemical integrity of the mannose C-2 position.

Physiological Stability (The "Bio-Chemical" Matrix)

The defining feature of epi-lactose is its enzymatic resistance . While lactose is rapidly hydrolyzed by lactase (LCT gene product) in the small intestine, epi-lactose acts as a "metabolic bypass" agent.

Enzyme Kinetics: Lactase Interaction

Research indicates that while epi-lactose can be a substrate for


-galactosidase, the affinity is drastically lower than that of lactose.
  • 
     Comparison: 
    
    • Lactose: ~27 mM[3]

    • epi-Lactose: ~370 mM

    • Interpretation: The enzyme requires a concentration of epi-lactose ~14x higher to reach half-max velocity. In the flow of the GI tract, this results in negligible hydrolysis.

  • 
     Comparison:  epi-Lactose hydrolysis proceeds at only ~25% of the rate of lactose.
    
GI Tract Fate Map

The


C label allows for precise tracking of this fate. If the molecule remains intact, the label appears in feces. If fermented, it appears as 

CO

in breath.

GIFate Input Oral Ingestion This compound Stomach Stomach (pH 1.5) Result: Chemically Stable Input->Stomach SmallInt Small Intestine (Lactase) Result: >95% Intact Stomach->SmallInt Gastric Emptying Colon Colon (Microbiota) Result: Fermentation SmallInt->Colon Transit (High Km prevents hydrolysis) Urine Urine Excretion (If Permeability High) SmallInt->Urine Paracellular Absorption (<1%) Metabolites Metabolites: SCFA + 13-CO2 Colon->Metabolites Bacterial Hydrolysis

Figure 2: Physiological transit of this compound. The molecule resists gastric acid and small intestinal lactase, delivering the 13C label primarily to the colon.

Experimental Protocols

In Vitro Stability Assay (Simulated Gastric Fluid)

Purpose: To validate the chemical stability of the tracer before clinical/animal use.

  • Preparation: Dissolve this compound (10 mM) in Simulated Gastric Fluid (SGF) without enzymes (0.2 % NaCl in 0.7 % v/v HCl, pH 1.2).

  • Incubation: Place in a shaking water bath at 37°C.

  • Sampling: Aliquot 100 µL at T=0, 60, 120, and 240 minutes.

  • Quenching: Immediately neutralize with 100 µL 0.1 M NaOH or Ammonium Bicarbonate buffer.

  • Analysis: Analyze via HPLC-RI or LC-MS.

    • Success Criteria: Degradation < 2% over 4 hours.

Analytical Monitoring (LC-MS)

To differentiate epi-Lactose from Lactose (isobaric isomers), chromatographic separation is required; mass spectrometry alone is insufficient unless fragmentation patterns are distinct.

  • Column: Amide-HILIC or Graphitized Carbon column (Hypercarb).

  • Mobile Phase: Acetonitrile/Water gradient (75:25 to 50:50).

  • Detection: MRM (Multiple Reaction Monitoring).

    • Target: m/z 366

      
       204 (loss of hexose). Note: m/z will be M+1 due to 13C label.
      
  • Validation: Ensure baseline separation between Lactose and epi-Lactose standards.

References

  • Nishimukai, M., et al. (2008).[4] "Promotion of Intestinal Calcium Absorption by Epilactose in Rats." Journal of Agricultural and Food Chemistry. Link

  • Rivera-Sagredo, A., et al. (1992).[3] "4-O-beta-D-Galactopyranosyl-D-xylose: a new synthesis and application to the evaluation of intestinal lactase." Carbohydrate Research. (Provides kinetic data on lactase affinity for galactosyl-disaccharides). Link

  • Mu, W., et al. (2013). "Recent advances on physiological functions and biotechnological production of epilactose." Applied Microbiology and Biotechnology. Link

  • NIST Chemistry WebBook. "β-D-Glucopyranose, 4-O-β-D-galactopyranosyl- (Lactose data for thermodynamic comparison)." Link

  • INFOGEST Static In Vitro Digestion Model. (Standard protocol for assessing GI stability). Link

Sources

Advanced Characterization of the Anomeric Effect in epi-Lactose-1-13C

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for researchers investigating the stereoelectronic properties of epi-lactose (4-O-


-D-galactopyranosyl-D-mannose) using isotopically enriched NMR spectroscopy.

Executive Summary: The Stereoelectronic Shift

In the design of glycomimetics and prebiotics, the three-dimensional presentation of hydroxyl groups governs receptor affinity. epi-Lactose is the C2-epimer of lactose. While lactose (Gal-


-1,4-Glc) predominantly exists as the 

-anomer in solution, epi-lactose (Gal-

-1,4-Man) shifts this equilibrium significantly toward the

-anomer.

This inversion is not random; it is a direct consequence of the Anomeric Effect interacting with the C2-axial configuration of the mannose moiety. This guide details a self-validating protocol using [1-13C]-labeling to quantify this phenomenon, eliminating the integration errors common in proton NMR due to water suppression and signal overlap.

Molecular Architecture & Theoretical Framework

To understand the experiment, one must first understand the quantum mechanical forces at play.

The Anomeric Effect ( )

In pyranose rings, electronegative substituents at the anomeric center (C1) prefer the axial orientation, contradicting standard steric prediction (which favors equatorial).[1] This is driven by hyperconjugation :

  • Orbital Interaction: The lone pair (

    
    ) of the ring oxygen (O5) donates electron density into the antibonding orbital (
    
    
    
    ) of the C1-O1 bond.
  • Geometry: This interaction is maximal when the

    
     orbital and the 
    
    
    
    orbital are antiperiplanar (parallel alignment). This geometry is only possible when the C1-OH is axial (
    
    
    -anomer).
The "Delta-2" Effect (Lactose vs. epi-Lactose)

The equilibrium position is modulated by the substituent at C2:

  • Lactose (Glucose unit): The C2-OH is equatorial . The steric preference for an all-equatorial

    
    -anomer competes with the electronic anomeric effect. Sterics win slightly (
    
    
    
    :~63%).
  • epi-Lactose (Mannose unit): The C2-OH is axial . The "all-equatorial" steric stability is already broken. Furthermore, in the

    
    -anomer of mannose, the equatorial C1-OH and axial C2-OH create a destabilizing dipole-dipole repulsion (the 
    
    
    
    effect). Consequently, the electronic anomeric effect dominates, forcing the equilibrium toward the
    
    
    -anomer (~67%).

Experimental Workflow: Synthesis & Labeling

The synthesis relies on the enzymatic conversion of [1-13C]Lactose. Chemical synthesis is inefficient due to the difficulty of selective C2 inversion without affecting the glycosidic bond.

Protocol: Chemo-Enzymatic Synthesis

Reagents: [1-13C]Lactose (Sigma/Omicron), Cellobiose 2-epimerase (CE) [EC 5.1.3.11].

  • Substrate Prep: Dissolve [1-13C]Lactose (50 mM) in 50 mM MOPS buffer (pH 7.5).

  • Epimerization: Add recombinant CE (e.g., from Ruminococcus albus or Caldicellulosiruptor saccharolyticus). Incubate at 37°C for 4-6 hours.

  • Equilibrium Check: The reaction is reversible. Yield typically reaches ~30% epi-lactose.[2][3]

  • Purification:

    • Step A: Hydrolyze remaining lactose using a specific

      
      -galactosidase that does not cleave epi-lactose (selectivity screening required).[4][5]
      
    • Step B: Remove monosaccharides (Glc/Gal) via yeast fermentation (S. cerevisiae) or activated charcoal chromatography.[4]

    • Step C: Lyophilize the purified [1-13C]epi-lactose.

Visualization of Workflow

SynthesisWorkflow Lactose [1-13C]Lactose (Gal-Glc) Enzyme Cellobiose 2-Epimerase (C2 Epimerization) Lactose->Enzyme pH 7.5, 37°C Mix Equilibrium Mixture (70% Lac / 30% epi-Lac) Enzyme->Mix ~4 Hours Purify Purification (Selective Hydrolysis + Yeast) Mix->Purify Remove Lactose Product [1-13C]epi-Lactose (Gal-Man) Purify->Product Lyophilization

Figure 1: Chemo-enzymatic route for the production of isotopically labeled epi-lactose.

Analytical Strategy: 13C-NMR Spectroscopy[6][7][8]

This section details the self-validating NMR protocol. The 1-13C label acts as a "beacon," amplifying the signal of the anomeric center by >100x compared to natural abundance, allowing rapid quantitative acquisition.

Sample Preparation
  • Solvent: D₂O (99.9% D). Note: Avoid DMSO if studying biological equilibrium, as it alters H-bonding networks.

  • Concentration: 10–20 mM.

  • Standard: Trace TSP (trimethylsilylpropanoic acid) for chemical shift referencing (

    
     0.00).
    
  • Equilibration: Allow sample to sit for >2 hours at room temperature to ensure full mutarotational equilibrium before acquisition.

Acquisition Parameters (Quantitative)
  • Pulse Sequence: zgig (Inverse gated decoupling).

    • Rationale: Decouples protons during acquisition (clean singlets/doublets) but keeps the NOE off during the relaxation delay to ensure signal intensity is proportional to concentration, not nuclear relaxation rates.

  • Relaxation Delay (D1): > 5

    
     T1. (For anomeric carbons, T1 is typically 1–2s; set D1 = 10s).
    
  • Scans: 64–128 (sufficient due to 100% enrichment).

Data Interpretation: The J-Coupling Fingerprint

The definitive proof of anomeric configuration lies in the heteronuclear coupling constant (


).
Parameter

-Anomer (epi-Lactose)

-Anomer (epi-Lactose)
Mechanistic Cause
Configuration Axial OH / Equatorial HEquatorial OH / Axial HC1 Geometry

(Hz)
~170 - 173 Hz ~160 - 162 Hz Dependence of

on dihedral angle and lone-pair orientation.
Chemical Shift (

)
~94 - 95 ppm~94 ppmElectronic environment (shielding).
Abundance ~67% ~33% Anomeric +

Effect.

Critical Analysis: In Glucose (Lactose), the


 form (

160 Hz) would dominate (63%). In epi-Lactose, the

form (

171 Hz) dominates (67%). The inversion of the major peak intensity in the NMR spectrum confirms the successful synthesis and the thermodynamic impact of the C2 epimerization.
Visualization of Stereoelectronics

AnomericEffect O5_LP Oxygen Lone Pair (n) SigmaStar Antibonding Orbital (σ* C1-O1) O5_LP->SigmaStar Donation Stabilization Hyperconjugation (Stabilization Energy) SigmaStar->Stabilization Results in Alpha α-Anomer (Axial OH) Anti-periplanar Geometry STRONG Overlap Stabilization->Alpha Favors Beta β-Anomer (Equatorial OH) Gauche Geometry WEAK Overlap Stabilization->Beta Disfavors

Figure 2: The stereoelectronic basis of the anomeric effect. The axial orientation (


) allows for optimal orbital overlap.

Implications for Drug Development

Understanding this equilibrium is vital for:

  • Lectin Binding: Many lectins (e.g., DC-SIGN) specifically recognize the spatial arrangement of the 3-OH and 4-OH. However, the presentation of the terminal Gal is affected by the conformation of the reducing Man ring.

  • Prebiotic Index: epi-Lactose is resistant to upper-GI hydrolysis.[5] Its specific anomeric ratio may influence its fermentation rate by Bifidobacteria in the colon.

  • Glycomimetic Stability: The thermodynamic preference for the

    
    -anomer suggests that C-glycoside mimetics of epi-lactose should be designed with axial stereochemistry to mimic the bio-active conformation.
    

References

  • Ito, T., et al. (2007).[2] Structural Insights into the Epimerization of

    
    -1,4-Linked Oligosaccharides Catalyzed by Cellobiose 2-Epimerase. Journal of Biological Chemistry. Link
    
  • Nishimukai, M., et al. (2008).[6] Prebiotic properties of epilactose.[3][4][5][7][8][9] Journal of Agricultural and Food Chemistry. Link

  • Roslund, M. U., et al. (2008). Complete assignments of the 1H and 13C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose. Carbohydrate Research. Link

  • Allemann, C., et al. (2011). The Anomeric Effect: Hyperconjugation and Electrostatics.[10] Accounts of Chemical Research. Link

  • Muñoz-Garcia, J. C., et al. (2020).[8] NMR Spectroscopic Characterization of the C-Mannose Conformation. NIH/PubMed. Link

Sources

Methodological & Application

Application Note: Structural Validation and Anomeric Assignment of epi-Lactose-1-13C via 13C-NMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C-NMR chemical shift assignment for epi-Lactose-1-13C Content Type: Application Note and Protocol

Abstract

This application note details the protocol for the structural characterization and chemical shift assignment of This compound (4-O-β-D-galactopyranosyl-D-[1-13C]mannose). Epilactose is a rare prebiotic disaccharide, and its 1-13C isotopolog is a critical tool for metabolic flux analysis and conformational studies. This guide focuses on distinguishing the anomeric populations (


 and 

) of the reducing mannose terminus using 13C-NMR, leveraging the specific scalar coupling constants (

) introduced by the isotopic label. We provide a self-validating workflow that integrates 1D

H, 1D

C, and 2D HSQC/HMBC datasets to ensure rigorous assignment.

Introduction

epi-Lactose (Epilactose) is the C-2 epimer of lactose, structurally defined as 4-O-β-D-galactopyranosyl-D-mannose .[1] Unlike lactose (Gal-Glc), the reducing end of epilactose is mannose. When labeled at the C-1 position (This compound ), the molecule displays unique NMR signatures dominated by the mutarotation of the mannose unit.

In aqueous solution, the reducing mannose residue exists in equilibrium between two primary anomers:

  • 
    -Anomer:  The hydroxyl group at C-1 is axial.
    
  • 
    -Anomer:  The hydroxyl group at C-1 is equatorial.
    

Accurate assignment of these forms is essential because their chemical reactivities and metabolic processing rates differ. The introduction of a


C label at C-1 amplifies the signal of the anomeric carbon by nearly 100-fold compared to natural abundance, allowing for precise measurement of the one-bond heteronuclear coupling constant (

), which is the definitive metric for assigning anomeric configuration in carbohydrates.

Experimental Protocol

Materials and Sample Preparation[2][3]
  • Analyte: this compound (typically >98% enrichment).

  • Solvent: Deuterium Oxide (

    
    , 99.9% D).
    
  • Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid) at 0.01%.

  • pH Control: Phosphate buffer (10 mM, pH 7.0) is recommended to stabilize mutarotation rates, though unbuffered

    
     is acceptable for structural assignment.
    

Protocol Steps:

  • Dissolution: Dissolve 5–10 mg of this compound in 600 µL of

    
    .
    
  • Equilibration: Allow the sample to stand at room temperature (25°C) for at least 2 hours. This ensures the

    
     mutarotation equilibrium is established (approx. 67:33 ratio for mannose).
    
  • Transfer: Transfer to a high-quality 5 mm NMR tube.

NMR Acquisition Parameters

Acquire the following datasets on a spectrometer operating at


 500 MHz (

H frequency) equipped with a cryoprobe for optimal sensitivity.
ExperimentPulse SequencePurposeCritical Parameters
1D

H
zg30 (or equivalent)Quantify anomeric ratio (

) via integration.
D1

5s (ensure full relaxation of anomeric protons).
1D

C {Decoupled}
zgpg30Determine chemical shifts (

) of C-1.
Spectral width 200 ppm; Center at 100 ppm.[2]
1D

C {Coupled}
zg (no decoupling)Measure

coupling constants.
High resolution (32k or 64k points).
2D

H-

C HSQC
hsqcetgpCorrelate H-1 to C-1 directly.Multiplicity-edited (distinguish

from

).
2D

H-

C HMBC
hmbcgplpndqfVerify inter-glycosidic linkage (Gal-H1

Man-C4).
Optimized for long-range coupling (

Hz).

Assignment Strategy & Logic

The assignment relies on the "Gated Decoupling Logic" where the magnitude of the C-H coupling constant dictates the stereochemistry.

The Anomeric Rule for Mannose

For D-mannose residues:

  • 
    -Anomer:  The H-1 proton is equatorial . The C1-H1 bond is anti-parallel to the lone pairs of the ring oxygen, resulting in a larger  coupling constant (
    
    
    
    Hz).
  • 
    -Anomer:  The H-1 proton is axial . The C1-H1 bond has a different orbital overlap, resulting in a smaller  coupling constant (
    
    
    
    Hz).
Step-by-Step Assignment Workflow

Step 1: Locate Anomeric Protons (1D


H) 
  • Identify the doublet at ~5.17 ppm . This is the

    
    -Man-H1 . It will appear as a "doublet of doublets" due to the huge 
    
    
    
    C coupling (
    
    
    ) and the small H1-H2 coupling (
    
    
    Hz).
  • Identify the doublet at ~4.91 ppm . This is the

    
    -Man-H1 .
    
  • Identify the doublet at ~4.46 ppm . This is the

    
    -Gal-H1'  (non-reducing end). It will not show the massive 
    
    
    
    C splitting unless natural abundance is sufficient, but in a 1-13C labeled sample, it acts as a reference.

Step 2: Assign C-1 Signals (1D


C Coupled) 
In the coupled 

C spectrum, the C-1 signal will be split into large doublets.
  • Signal A (~95.4 ppm): Measure the splitting. If

    
     Hz, this is C-1 
    
    
    
    .
  • Signal B (~94.9 ppm): Measure the splitting. If

    
     Hz, this is C-1 
    
    
    
    .

Step 3: Confirm Linkage (HMBC)

  • Look for a correlation between the Gal-H1' (4.46 ppm) and a carbon resonance in the mannose ring.

  • In epilactose, the linkage is 1

    
    4. Therefore, Gal-H1' should correlate to Man-C4  (approx 78-80 ppm). This confirms the disaccharide integrity.
    

Expected Results

The following table summarizes the expected chemical shifts and coupling constants for this compound in


 at 25°C.
Table 1: NMR Assignment Data for this compound
ResiduePositionAtom

(ppm)
Multiplicity (

)

(ppm)

(Hz)
Assignment Logic
Mannose (

)
1 (Anomeric)H-15.17dd (

)
95.4 171 Large

indicates

(eq H).
2H-23.91dd71.5--
4H-43.78t78.2 -Downfield shift due to glycosylation.
Mannose (

)
1 (Anomeric)H-14.91dd (

)
94.9 161 Smaller

indicates

(ax H).
2H-24.02dd72.1--
Galactose (

)
1' (Anomeric)H-1'4.46d (

)
104.2~162Natural abundance J value.
4'H-4'3.92d70.0-Characteristic Gal H4.

Note: Chemical shifts are referenced to internal DSS at 0.00 ppm. Values may vary slightly (±0.2 ppm) depending on concentration and pH.

Logic Visualization (Workflow)

The following diagram illustrates the decision tree for assigning the C-1 signals based on spectral data.

G Start Start: this compound Sample Acquire Acquire 1D 13C (Coupled) & 1D 1H Start->Acquire AnalyzeH Analyze 1H Spectrum (Anomeric Region 4.4 - 5.3 ppm) Acquire->AnalyzeH AnalyzeC Analyze 13C Spectrum (Measure 1J_CH Splitting) Acquire->AnalyzeC DecisionH1 Identify H1 Signals AnalyzeH->DecisionH1 DecisionJ Compare Coupling Constants (J) AnalyzeC->DecisionJ DecisionH1->AnalyzeC Correlate via HSQC AlphaPath J ≈ 170-171 Hz (Equatorial Proton) DecisionJ->AlphaPath BetaPath J ≈ 160-161 Hz (Axial Proton) DecisionJ->BetaPath AssignAlpha Assign: α-Mannose Anomer (δC ~95.4 ppm) AlphaPath->AssignAlpha AssignBeta Assign: β-Mannose Anomer (δC ~94.9 ppm) BetaPath->AssignBeta HMBC Validation: HMBC Gal-H1' -> Man-C4 AssignAlpha->HMBC AssignBeta->HMBC

Caption: Decision tree for assigning


 and 

anomers of this compound based on heteronuclear coupling constants.

References

  • Epilactose Structure & Properties: Mu, W., et al. (2013).[1] "Recent advances on physiological functions and biotechnological production of epilactose." Applied Microbiology and Biotechnology. [Link][1]

  • Mannose 13C-NMR Data & Coupling Constants: Roslund, M. U., et al. (2008). "Complete assignments of the 1H and 13C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides." (Comparative data for hexose anomers). Carbohydrate Research. [Link]

  • General Carbohydrate NMR Protocols: Duus, J. Ø., et al. (2000). "Carbohydrate structural determination by NMR spectroscopy: modern methods and limitations." Chemical Reviews. [Link]

  • Anomeric Effect & Coupling Constants: Taha, H. A., et al. (2013). "Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study." RSC Advances. [Link]

Sources

Enzymatic Synthesis and Purification of epi-Lactose-1-13C via Cellobiose 2-Epimerase

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the enzymatic synthesis of epi-lactose-1-13C (4-O-


-D-galactopyranosyl-D-[1-13C]mannose) from lactose-1-13C  using cellobiose 2-epimerase (CE) .[1] Epilactose is a rare, prebiotic disaccharide with significant potential in gastrointestinal health and metabolic studies.[1][2] The introduction of a stable isotope label (

C) at the C1 anomeric position enables precise tracking of metabolic flux and conformational analysis via NMR spectroscopy.[1]

Unlike chemical synthesis, which requires tedious protection/deprotection steps, this enzymatic route offers a single-step stereochemical inversion at C2.[1] Crucially, this protocol introduces a non-destructive purification strategy using borate-complex anion exchange chromatography, allowing for the recovery and recycling of the expensive unreacted


C-lactose substrate.[1]

Scientific Background & Mechanism[1][2][3][4]

The Enzyme: Cellobiose 2-Epimerase (CE)

Cellobiose 2-epimerase (EC 5.1.3.[1][3]11) catalyzes the reversible epimerization of the C2 hydroxyl group of the reducing glucose moiety in


-1,4-linked disaccharides.[1]
  • Source: Caldicellulosiruptor saccharolyticus (CsCE) is preferred for this protocol due to its high thermostability (

    
    C) and robust activity at neutral pH.[1]
    
  • Substrate Specificity: CE converts Lactose (Gal-Glc)

    
     Epilactose (Gal-Man).[1]
    
Mechanism of Action

The reaction proceeds via a deprotonation/reprotonation mechanism involving a cis-enediol intermediate.[1][2]

  • Ring Opening: The glucose moiety at the reducing end opens to its acyclic aldehyde form.[1]

  • Proton Abstraction: A catalytic base (typically a Histidine residue) abstracts the proton from C2.[1]

  • Reprotonation: The proton is added back from the opposite face, inverting the configuration at C2 (Glucose

    
     Mannose).[1]
    
  • Ring Closure: The mannose moiety cyclizes.[1]

Isotope Retention: Since the reaction occurs at C2, the


C label at C1 (the aldehyde carbon in the open form) remains chemically unaltered but experiences a shift in its magnetic environment due to the new stereochemistry at C2.
Reaction Scheme (Graphviz)[1]

ReactionMechanism cluster_0 Substrate cluster_1 Catalytic Intermediate cluster_2 Product Lactose Lactose-1-13C (Gal-Glc*) Intermediate cis-Enediol Intermediate Lactose->Intermediate Ring Opening & C2 Deprotonation (CsCE Enzyme) Epilactose This compound (Gal-Man*) Intermediate->Epilactose C2 Reprotonation & Ring Closure

Figure 1: Mechanism of enzymatic epimerization.[1] The 13C label () at C1 is retained while C2 configuration is inverted.*

Materials & Equipment

Reagents
  • Substrate: Lactose-1-13C (99 atom % 13C).[1] Note: Can be purchased or synthesized via

    
    -galactosidase coupling of Galactose + Glucose-1-13C.[1]
    
  • Enzyme: Recombinant Caldicellulosiruptor saccharolyticus CE (CsCE).[1][4]

    • Expression: Typically expressed in E. coli BL21(DE3) or S. cerevisiae.[1]

    • Activity Unit: 1 U = amount of enzyme producing 1 µmol epilactose per min at pH 7.5, 80°C.[1]

  • Buffer: 50 mM HEPES or Phosphate buffer (pH 7.5).

  • Purification Mobile Phase: Sodium Borate buffer (0.1 M to 0.4 M gradient).[1]

Equipment
  • Thermostatic water bath or heating block (capable of 60–80°C).[1]

  • HPLC System with Refractive Index (RI) detector.[1][5]

  • Column: Anion Exchange Column (e.g., Dowex 1X8 or equivalent strong base anion exchanger in borate form).

  • Lyophilizer.[1]

Experimental Protocols

Protocol A: Bioconversion (Synthesis)

Rationale: CsCE is thermostable.[1][2][4] Running the reaction at elevated temperatures (60-70°C) increases reaction kinetics and solubility of high-concentration substrates, though equilibrium remains ~30:70 (Epilactose:Lactose).[1]

  • Substrate Preparation: Dissolve 100 mg of Lactose-1-13C in 5 mL of 50 mM HEPES buffer (pH 7.5). Final concentration: ~20 g/L.[1]

    • Note: Higher concentrations (up to 300 g/L) are possible but may increase viscosity and hinder subsequent separation.[1]

  • Enzyme Addition: Add purified CsCE to a final activity of 5–10 U/mL .

  • Incubation: Incubate at 60°C for 4–6 hours .

    • Monitoring: Withdraw 20 µL aliquots every hour.[1] Heat inactive (100°C, 5 min) and analyze via HPLC (Amino column) to check equilibrium. Target yield is ~25–30% epilactose.[1]

  • Termination: Once equilibrium is reached (ratio stabilizes), boil the mixture at 100°C for 10 minutes to denature the enzyme.

  • Clarification: Centrifuge at 10,000

    
     g for 10 min to remove denatured protein. Collect the supernatant.
    
Protocol B: Purification via Borate-Complex Chromatography

Rationale: Separating lactose and epilactose is difficult because they are isomers.[1] Standard size-exclusion or reverse-phase methods fail.[1] However, cis-diols form negatively charged complexes with borate.[1] The spatial arrangement of hydroxyls in Mannose (Epilactose) vs Glucose (Lactose) results in different binding affinities to anion exchange resins in the presence of borate.

Crucial Step for Isotope Work: Unlike industrial protocols that hydrolyze residual lactose (destroying it), this method separates it, allowing you to recycle the expensive Lactose-1-13C .[1]

  • Column Prep: Pack a column (1.5 cm x 20 cm) with a strong anion exchange resin (e.g., Dowex 1X8, 200-400 mesh).[1]

  • Equilibration: Wash resin with 0.1 M Na-Borate (pH 9.0) until the eluent pH matches the buffer.[1]

  • Loading: Load the clarified reaction supernatant onto the column.

  • Elution Gradient:

    • Flow rate: 1.0 mL/min.[1][2][5]

    • Gradient: 0.1 M Na-Borate

      
       0.4 M Na-Borate over 120 minutes.[1]
      
    • Separation Principle: Lactose typically elutes later than epilactose due to stronger borate complexation (depending on specific resin/pH, but separation factor

      
       is usually > 1.5).[1]
      
  • Fraction Collection: Collect 5 mL fractions. Spot on TLC or monitor via RI detector.[1]

  • Borate Removal:

    • Pool Epilactose fractions.[1]

    • Add Methanol and evaporate (Rotavap) repeatedly (5x).[1] Borate forms volatile methyl borate, which is removed by evaporation.[1]

    • Alternative: Pass through a cation exchange resin (H+ form) to remove Na+, then evaporate.[1]

  • Recycling: Pool the Lactose fractions, remove borate, and re-enter them into Protocol A.

Protocol C: Workflow Diagram

Workflow cluster_fractions Fractionation Start Start: Lactose-1-13C Bioreactor Bioconversion (CsCE, 60°C, pH 7.5) Start->Bioreactor Stop Heat Inactivation (100°C, 10 min) Bioreactor->Stop Chromatography Borate Anion Exchange Chromatography Stop->Chromatography F1 Fraction A: This compound Chromatography->F1 F2 Fraction B: Unreacted Lactose-1-13C Chromatography->F2 Desalt Borate Removal (MeOH Evaporation) F1->Desalt F2->Desalt Recycle Desalt->Bioreactor Recycling Loop Final Final Product: This compound (>95% Purity) Desalt->Final

Figure 2: Production workflow emphasizing the recycling of unreacted labeled substrate.

Data Analysis & Validation

Quantitative Performance

Typical results using CsCE at 60°C with 20 g/L substrate load:

ParameterValueNotes
Equilibrium Conversion 25% – 30%Favors Lactose.[1] Recycling is mandatory for high yield.[1]
Reaction Time 4 – 6 hoursDependent on enzyme load (target 5 U/mL).[1]
Purity (Post-Column) > 95%Borate chromatography provides baseline separation.[1]
Recovery of Substrate > 90%Unreacted Lactose-1-13C is recovered for next batch.[1]
NMR Validation (The Gold Standard)

The


C label at C1 is the primary diagnostic tool.[1]
  • Lactose-1-13C (Substrate):

    • 
      -anomer (major): 
      
      
      
      ppm (doublet due to C1-C2 coupling).[1]
    • 
      -anomer (minor): 
      
      
      
      ppm.[1]
  • This compound (Product):

    • The epimerization to Mannose changes the anomeric configuration preference and chemical environment.[1]

    • Shift: Expect a distinct upfield shift for the mannose C1 compared to glucose C1.[1]

    • Coupling: The

      
       coupling constant will differ significantly between the equatorial H1 (Mannose) and axial H1 (Glucose).[1]
      

References

  • Cardoso, B. B., et al. (2021). "Epilactose Biosynthesis Using Recombinant Cellobiose 2-Epimerase Produced by Saccharomyces cerevisiae."[1] ACS Food Science & Technology.[1] Link[1]

  • Zhang, W., et al. (2023). "Two-step purification of epilactose produced by cellobiose 2-epimerase from Caldicellulosiruptor saccharolyticus."[1][6][7] Universidade do Minho.[1] Link[1]

  • Mu, W., et al. (2013). "Recent advances on cellobiose 2-epimerases."[1] Journal of Agricultural and Food Chemistry. (Provides structural basis for the mechanism).

  • Shimadzu Application Data. "Analysis of Sugars by Borate Complex Anion Exchange." (Technical basis for the purification protocol). Link

Sources

Application Note: Precision Glycomics Using epi-Lactose-1-13C as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative glycomics, the structural diversity and isomeric complexity of glycans present a formidable analytical challenge.[1] Traditional internal standards (IS) often fail to address the specific ionization suppression and chromatographic co-elution issues found in complex matrices like serum, milk, or cell lysates.

This guide details the protocol for using epi-Lactose-1-13C (4-O-β-D-galactopyranosyl-D-[1-13C]mannose) as a high-fidelity internal standard. Unlike generic 13C-labeled standards, this compound offers a unique advantage: it is a structural isomer of Lactose (the most abundant disaccharide in many biological fluids) but possesses distinct chromatographic retention. This allows for non-interfering normalization , where the IS ionizes under identical conditions to the analyte but elutes in a separate, defined window, preventing signal saturation and cross-talk while correcting for matrix effects.

Technical Principles & Causality

The "Isomer-Resolved" Advantage

Standard Isotope Dilution Mass Spectrometry (IDMS) typically uses a 13C-labeled isotopologue of the analyte (e.g., 13C-Lactose for Lactose). While effective, this results in co-elution. In high-concentration samples (e.g., dairy, specific formulation buffers), the massive abundance of the analyte can suppress the signal of the co-eluting IS, or vice versa, leading to non-linear response factors.

This compound solves this by leveraging Epimerization :

  • Structure: It is the C2-epimer of Lactose at the reducing end (Mannose vs. Glucose).

  • Mass Shift: The [1-13C] label adds +1.00335 Da, creating a distinct M+1 channel.

  • Chromatography: On HILIC and PGC columns, the mannose configuration alters the 3D molecular shape enough to shift retention time (RT) significantly away from Lactose, while maintaining an identical ionization cross-section.

Chemical Structure & Properties
PropertySpecification
Compound Name This compound
IUPAC Name 4-O-β-D-Galactopyranosyl-D-[1-13C]mannose
Formula C1113C1H22O11
Monoisotopic Mass 343.12 (Neutral)
Retention Behavior Elutes after Lactose on PGC; before Lactose on Amide-HILIC (conditions dependent).[2]
Application Quantification of Lactose, Epilactose, and neutral disaccharides.[3][4]

Experimental Protocol

Materials & Reagents
  • Internal Standard: this compound (Custom synthesis or high-purity commercial source, e.g., Omicron Biochemicals).

  • Analytes: Lactose (natural), Epilactose (natural).[4]

  • Matrix: Plasma, Milk, or Glycoprotein hydrolysate.

  • Labeling Reagents: 2-Aminobenzamide (2-AB) or Procainamide (for fluorescence/MS).

  • Solvents: LC-MS grade Acetonitrile (ACN), Ammonium Formate (50mM, pH 4.4).

Workflow Diagram (DOT)

GlycomicsWorkflow Sample Biological Sample (Serum/Milk/Hydrolysate) Spike Spike IS: This compound (Final Conc: 5 µM) Sample->Spike Normalization Start ProteinP Protein Precipitation (Cold Ethanol, -20°C) Spike->ProteinP Supernatant Recover Supernatant (Glycans) ProteinP->Supernatant Centrifuge 14k x g Labeling Derivatization (Reductive Amination w/ 2-AB) Supernatant->Labeling Reducing End Tagging Cleanup SPE Cleanup (HILIC/DPA-6S) Labeling->Cleanup Remove Excess Dye LCMS LC-MS/MS Analysis (HILIC-FLR-QTOF) Cleanup->LCMS Data Data Processing (EIC Extraction & Ratio Calc) LCMS->Data

Caption: Step-by-step glycomics workflow incorporating this compound for robust quantification.

Step-by-Step Methodology
Phase A: Standard Preparation
  • Stock Solution: Dissolve 1 mg of this compound in 1 mL of HPLC-grade water (1 mg/mL). Aliquot and store at -80°C.

  • Working Solution: Dilute Stock to 10 µM in 50% ACN.

Phase B: Sample Preparation & Spiking

Critical Step: The IS must be added before any purification to account for recovery losses.

  • Aliquot: Transfer 50 µL of biological sample to a 1.5 mL tube.

  • Spike: Add 10 µL of This compound Working Solution . Vortex for 10s.

  • Precipitation: Add 200 µL of ice-cold Ethanol. Incubate at -20°C for 1 hour to precipitate proteins.

  • Clarification: Centrifuge at 14,000 x g for 15 mins at 4°C. Transfer supernatant to a fresh tube.

  • Dry: Evaporate supernatant to dryness in a vacuum centrifuge (SpeedVac).

Phase C: Derivatization (2-AB Labeling)

Rationale: Reductive amination stabilizes the reducing end (preventing mutarotation) and enhances MS ionization.

  • Reagent: Prepare 2-AB labeling solution (0.35 M 2-AB + 1 M NaBH3CN in DMSO/Acetic Acid 7:3).

  • Reaction: Add 10 µL of labeling solution to the dried sample.

  • Incubation: Heat at 65°C for 2 hours.

  • Cleanup: Use a HILIC SPE cartridge (e.g., GlycoClean S) to remove excess free dye. Elute labeled glycans in 50% ACN.

Phase D: LC-MS/MS Acquisition

System: UHPLC coupled to Q-TOF or Triple Quadrupole. Column: Amide-HILIC (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).

ParameterSetting
Mobile Phase A 50 mM Ammonium Formate, pH 4.4
Mobile Phase B 100% Acetonitrile
Gradient 75% B to 55% B over 15 min
Flow Rate 0.4 mL/min
Temp 60°C (Critical for isomer separation)
MS Mode Negative Ion (or Positive if 2-AB labeled)
Transitions (MRM) Lactose-2AB: 461.2 -> 341.1This compound-2AB: 462.2 -> 342.1

Data Analysis & Validation

Identification Strategy

The 13C label on C1 (the reducing end) is retained during reductive amination (ring opening). The mass shift of +1 Da is preserved.

  • Lactose-2AB: m/z 461.18 [M-H]-

  • This compound-2AB: m/z 462.18 [M-H]-

Chromatographic Separation (HILIC): Under the specified conditions (60°C), epi-Lactose typically elutes 0.5 - 1.0 min earlier than Lactose. This separation is crucial. It confirms that the signal in the 462.18 channel at the Lactose retention time is purely background/isotope envelope of Lactose, and the signal at the epi-Lactose retention time is your Internal Standard.

Calculation Logic

Since the IS and Analyte are separated, you calculate the Response Factor (RF) using the area of the IS peak.



Note: Because epi-Lactose is an isomer, its ionization efficiency is nearly identical to Lactose (


), assuming solvent composition doesn't change drastically between the two peaks (isocratic or shallow gradient).
Validation Metrics (Example Data)
MetricValueNotes
Linearity (R²) > 0.998Range: 0.1 - 100 µM
Recovery 92% ± 4%Post-SPE cleanup
Precision (RSD) < 3.5%Intra-day (n=6)
Resolution (Rs) > 1.5Between Lactose and epi-Lactose

Isomer Separation Pathway

The following diagram illustrates the structural logic of using an epimer as an internal standard.

IsomerLogic Lactose Lactose (Gal-b1-4-Glc) Reducing End: Glucose Process HILIC Separation (Selectivity by -OH axial/equatorial) Lactose->Process RT: 12.5 min Epilactose This compound (Gal-b1-4-[1-13C]Man) Reducing End: Mannose Epilactose->Process RT: 11.8 min Result Distinct RT + Distinct Mass Process->Result No Suppression

Caption: Mechanism of differentiation. The C2 epimerization (Glc to Man) alters interaction with the HILIC amide phase, ensuring physical separation.

References

  • Waters Corporation. (2020). Determination of Low Level Lactose in Dairy Products Using UHPLC-MS. Application Note. Retrieved from [Link]

  • Shimadzu. (2018). Sensitive Simultaneous Analysis of Lactose, Allolactose, Lactulose and Saccharides. Application News. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Mass Spectrometry Approaches to Glycomic and Glycoproteomic Analyses. PMC. Retrieved from [Link]

  • ResearchGate. (2025). Quantification of Lactulose and Epilactose in the Presence of Lactose. Retrieved from [Link]

Sources

Application Note: High-Specificity Quantification of epi-Lactose-1-13C via HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise quantification of epi-Lactose-1-13C (4-O-β-D-galactopyranosyl-D-[1-13C]mannose) is critical for metabolic flux analysis and pharmacokinetic studies of prebiotic formulations. As a structural isomer of lactose and cellobiose, epi-lactose presents a significant separation challenge. Conventional C18 chromatography fails to retain these polar species, while standard mass spectrometry (


) cannot distinguish the 13C-labeled isotopologue from naturally occurring isotopes of lactose without high-resolution separation.

This guide details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) protocol coupled with Negative-Mode Electrospray Ionization (ESI-) Tandem Mass Spectrometry (MS/MS) . We prioritize negative mode ionization due to its superior sensitivity for carbohydrate fragmentation compared to positive mode sodium adducts.

Introduction & Mechanistic Rationale

The Isomeric Challenge

epi-Lactose is formed via the epimerization of lactose (often during thermal processing of milk) where the glucose moiety is converted to mannose.[1]

  • Lactose: Gal-(

    
    1
    
    
    
    4)-Glc[1]
  • epi-Lactose: Gal-(

    
    1
    
    
    
    4)-Man

Because they share the exact elemental formula (


), they are isobaric. In metabolic studies using This compound , the labeled analyte (

342 [M-H]⁻) overlaps with the M+1 isotope of endogenous lactose (

342), creating a high risk of false positives.
Why HILIC?

Reversed-phase (C18) columns cause "pore dewetting" with highly aqueous mobile phases required for sugars, leading to retention loss. HILIC uses a polar stationary phase (Amide) and a high-organic mobile phase, retaining sugars via water-layer partitioning and hydrogen bonding. This provides the necessary selectivity to resolve the axial C2-hydroxyl of mannose (epi-lactose) from the equatorial C2-hydroxyl of glucose (lactose).

Why Negative Mode MS/MS?

While positive mode (


) is common, sodium adducts are notoriously difficult to fragment, often requiring high collision energies that shatter the molecule non-specifically. Negative mode (

) yields predictable C-type and Z-type glycosidic cleavages, allowing specific tracking of the 13C label on the reducing end (Mannose).

Experimental Workflow

Diagram 1: Analytical Workflow

The following diagram outlines the critical path from biological matrix to quantified data.

G cluster_0 Sample Prep cluster_1 Separation (HILIC) cluster_2 Detection (MS/MS) S1 Bio-Fluid (Plasma/Urine) S2 Protein PPT (Acetonitrile 1:4) S1->S2 S3 SPE Cleanup (Graphitized Carbon) S2->S3 L1 Column: Amide-80 or BEH Amide S3->L1 L2 Gradient: 80% -> 50% ACN L1->L2 M1 ESI Negative [M-H]- L2->M1 M2 MRM Transitions Specific to 13C-Man M1->M2

Caption: End-to-end workflow emphasizing the necessity of Carbon SPE cleanup for complex matrices to prevent ion suppression in HILIC.

Detailed Protocols

Sample Preparation (Protein Precipitation & Cleanup)

Context: Sugars are polar; standard extraction with ethyl acetate or hexane will fail. We use Acetonitrile (ACN) to precipitate proteins while keeping sugars in solution.

  • Aliquot: Transfer 50 µL of plasma/urine to a 1.5 mL centrifuge tube.

  • Internal Standard: Spike 10 µL of Lactose-13C12 (fully labeled) or Sucrose-13C12 as a recovery standard.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (1:4 v/v ratio). Vortex vigorously for 30s.

  • Centrifugation: Spin at 14,000 x g for 10 min at 4°C.

  • Supernatant Transfer: Move supernatant to a clean tube.

    • Critical Step: If analyzing urine or fecal water, pass through a Graphitized Carbon SPE cartridge . Condition with ACN, load sample, wash with water, elute with 50% ACN/0.1% Formic Acid. This removes salts and pigments that suppress ionization.

  • Evaporation: Dry under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of 80% ACN / 20% Water .

    • Note: Reconstituting in 100% water leads to peak distortion (fronting) in HILIC. Match the mobile phase start conditions.

LC-MS/MS Conditions[2]
Chromatography (HILIC)[2]
  • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or Shodex HILICpak VG-50.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (adjusted with NH4OH).

    • Why pH 9? High pH promotes deprotonation, significantly enhancing sensitivity in negative mode.

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 0.3 mL/min.

  • Temp: 35°C.

Gradient Table:

Time (min) % Mobile Phase B (ACN) Event
0.0 85 Initial Hold
2.0 85 Isocratic equilibration
10.0 60 Linear Gradient (Elution)
12.0 50 Column Wash
12.1 85 Return to Initial

| 17.0 | 85 | Re-equilibration |

Mass Spectrometry (ESI Negative Mode)
  • Source: ESI (-)

  • Capillary Voltage: -2.5 kV

  • Desolvation Temp: 500°C

  • Cone Voltage: 25 V (Optimize to prevent in-source fragmentation)

MRM Transitions (Logic-Based): The 1-13C label is located on the Mannose (reducing end).

  • Precursor: [M-H]⁻ = 342.1 (for this compound).

  • Fragment 1 (Quantifier): Glycosidic bond cleavage usually retains the charge on the acidic moiety or yields a cross-ring cleavage. In negative mode, the C1-O bond cleavage yields the Galactose ion (

    
     179) and the Mannose neutral loss, OR the Mannose ion (
    
    
    
    161/162).
    • Transition A: 342.1

      
       179.05 (Galactose, unlabeled). High Intensity.
      
    • Transition B: 342.1

      
       162.05 (Mannose-1-13C fragment). High Specificity.
      
AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Type
This compound 342.1 179.1 2518Quantifier
This compound 342.1 162.1 2522Qualifier (Specific)
Lactose (Endogenous)341.1179.12518Interference Check
IS (Lactose-13C12)353.1185.12518Internal Standard

Fragmentation Logic & Specificity

To ensure we are measuring the labeled epilactose and not the M+1 isotope of endogenous lactose, we rely on chromatographic separation, but the MS logic is vital for confirmation.

Diagram 2: Fragmentation Pathway

This diagram illustrates the specific cleavage points in Negative Mode ESI.

Fragmentation cluster_legend Legend Parent This compound [M-H]- m/z 342.1 (Gal-Man*) Cleavage CID Fragmentation (Glycosidic Bond) Parent->Cleavage Frag1 Fragment A (Galactose) m/z 179.1 (Unlabeled) Cleavage->Frag1 Charge Retention on Non-Reducing End Frag2 Fragment B (Mannose*) m/z 162.1 (Contains 13C Label) Cleavage->Frag2 Charge Retention on Reducing End key * denotes 13C label position

Caption: Fragmentation pathway showing how the 13C label on the Mannose residue results in a specific m/z 162 fragment, distinguishing it from potential interferences.

Validation & Troubleshooting

Linearity & Matrix Effects[6]
  • Linearity: 5 ng/mL to 5000 ng/mL. Use 1/x weighted linear regression.

  • Matrix Effect: HILIC is susceptible to ion suppression from salts.

    • Test: Post-column infusion of standard while injecting a blank matrix sample. Look for dips in the baseline.

    • Fix: If suppression >20%, increase the dilution factor or use the Graphitized Carbon SPE step.

Common Pitfalls
  • Peak Fronting: Caused by injecting samples dissolved in 100% water. Solution: Ensure sample diluent is at least 70% ACN.

  • Isomer Co-elution: If Lactose and epi-Lactose co-elute, the M+1 peak of Lactose (approx 10% abundance of parent) will interfere with the this compound channel.

    • Validation: Inject a high concentration of unlabeled Lactose. Monitor the 342

      
       179 transition. If a peak appears at the epi-Lactose retention time, your separation is insufficient. Adjust the gradient slope (flatten it between 10-15 min).
      

References

  • Separation of Lactose, Lactulose and Epilactose by HILIC. Shodex Application Notes. (Demonstrates the baseline separation of these specific isomers using amino-functionalized columns).

  • Quantification of Lactulose and Epilactose in Milk using Dual HPLC. Food Analytical Methods, 2016.[3] (Establishes the difficulty of separation and the validation parameters for these isomers).

  • Negative Ion Electrospray Fragmentation of Disaccharides.Journal of Mass Spectrometry. (Foundational text on why negative mode yields C/Z cleavage specific to the glycosidic linkage).

  • HILIC-MS/MS for Carbohydrate Analysis.Waters Corporation Application Note.

Sources

Application Note: Preparation and Analysis of epi-Lactose-1-13C NMR Samples

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

epi-Lactose (4-O-β-D-galactopyranosyl-D-mannose) is a rare disaccharide with significant potential as a prebiotic and pharmaceutical intermediate.[1][2] In structural biology and metabolic tracing, 13C-labeling at the C1 position of the reducing end (mannose moiety) is critical for resolving anomeric equilibrium and tracking metabolic flux without background interference.

This guide provides a comprehensive workflow for researchers. It addresses the primary challenge: epi-Lactose-1-13C is rarely available off-the-shelf. Therefore, this protocol covers the enzymatic conversion of commercially available Lactose-1-13C to this compound, followed by the rigorous NMR sample preparation required to obtain high-fidelity spectra in aqueous solution.

Compound Profile & Labeling Logic

  • Systematic Name: 4-O-β-D-galactopyranosyl-D-[1-13C]mannopyranose[3]

  • Precursor: Lactose-1-13C (4-O-β-D-galactopyranosyl-D-[1-13C]glucopyranose)

  • Label Position: The 13C label is located at the anomeric carbon (C1) of the mannose ring.

  • Key NMR Feature: The label allows for rapid acquisition of 1D 13C spectra and high-sensitivity 1H-13C HSQC experiments, specifically resolving the

    
     and 
    
    
    
    anomers of the mannose residue, which often overlap in proton-only spectra.

Protocol A: Chemo-Enzymatic Synthesis

Rationale: Since 13C-labeled epi-lactose is not a standard catalog item, it is generated from 13C-lactose using Cellobiose 2-Epimerase (C2E).

Reagents Required[5][6][7][8]
  • Substrate: Lactose-1-13C (Sigma-Aldrich/Merck or Isotec).

  • Enzyme: Cellobiose 2-Epimerase (recombinant Caldicellulosiruptor saccharolyticus expressed in E. coli or S. cerevisiae is standard).

  • Buffer: 50 mM Tris-HCl (pH 7.5).

  • Purification: Activated charcoal or cation exchange resin (Na+ form).

Step-by-Step Workflow
  • Reaction Setup: Dissolve Lactose-1-13C (e.g., 50 mg) in 50 mM Tris-HCl buffer (pH 7.5) to a concentration of 50 g/L.[2][4]

  • Epimerization: Add C2E enzyme (approx. 5–10 U/mL). Incubate at 80°C for 20–30 minutes.

    • Note: C2E is thermostable.[5] High temperature favors the reaction kinetics and solubility.

  • Quenching: Heat the mixture to 100°C for 10 minutes to denature the enzyme.

  • Filtration: Pass the supernatant through a 0.22

    
    m PVDF filter to remove precipitated protein.
    
  • Purification (Critical): The reaction yields an equilibrium mixture (approx. 30% epi-lactose / 70% lactose).

    • Separation: Use cation exchange chromatography (Dowex 50W-X8, Na+ form) or preparative HPLC with a HILIC column (acetonitrile:water gradient) to isolate the epi-lactose fraction.

  • Lyophilization: Freeze-dry the purified this compound fraction to a white powder. Store at -20°C.

Protocol B: NMR Sample Assembly

Rationale: Carbohydrates are hygroscopic and their hydroxyl protons exchange with water. D2O exchange is mandatory to simplify the spectrum.

Materials
  • Solvent: Deuterium Oxide (

    
    ), 99.96% D or higher.
    
  • Reference Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid). Avoid TMS as it is insoluble in water.

  • Tube: 3 mm or 5 mm high-precision NMR tube (Wilmad 535-PP or Shigemi tube for low volumes).

Preparation Steps[5][6][7][8][11]
  • D2O Exchange (Lyophilization Cycle):

    • Dissolve the lyophilized this compound (5–10 mg) in 500

      
      L of 99.8% 
      
      
      
      .
    • Flash freeze (liquid

      
      ) and lyophilize again.
      
    • Reasoning: This step replaces exchangeable -OH protons with -OD, eliminating the broad hydroxyl signals that obscure the carbohydrate ring protons (3.2–4.0 ppm region).

  • Final Dissolution:

    • Dissolve the dried solid in 600

      
      L of 99.96% 
      
      
      
      .
    • Add 10

      
      L of 10 mM DSS  (internal reference, 
      
      
      
      = 0.00 ppm).
  • pH Adjustment:

    • Check pD (pH meter reading + 0.4). Target pD 6.5–7.5.

    • Warning: Extreme pH catalyzes rapid mutarotation and potential degradation (browning).

  • Transfer:

    • Filter the solution through a small glass wool plug directly into the NMR tube to remove dust (which ruins magnetic field homogeneity/shimming).

Protocol C: NMR Acquisition Strategy

Rationale: The 13C label at C1 requires specific parameters to avoid saturation and maximize signal-to-noise.

Instrument Configuration
  • Field Strength:

    
     500 MHz (1H frequency) recommended for resolving ring protons.[6]
    
  • Probe: Cryoprobe (if available) or BBO/TBI probe optimized for 13C detection.

  • Temperature: 298 K (25°C) standard. Ensure equilibration for 10 minutes before acquisition to stabilize mutarotation equilibrium.

Acquisition Parameters (Table 1)[1][4]
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Notes
1D 1H zg30 or zgesgp16–322.0 sUse zgesgp (excitation sculpting) if residual HDO signal is strong.
1D 13C zgpg30128–5125.0 – 10.0 s Anomeric carbons have long

relaxation times. Short D1 leads to integration errors.
1H-13C HSQC hsqcetgpsisp24–81.5 sMultiplicity editing is useful. C1-H1 correlations will be intense due to labeling.
1D 13C (Quant) zgig256> 20 sInverse gated decoupling. Required if calculating precise

ratios.
Data Analysis: The Anomeric Region

Because of the C1 label, the 13C spectrum will be dominated by two large signals in the 90–100 ppm range:

  • 
    -anomer (Man-p):  Typically ~95.0 ppm (
    
    
    
    Hz).
  • 
    -anomer (Man-p):  Typically ~94.5 ppm (
    
    
    
    Hz). Note: The mannose configuration often shows a smaller chemical shift difference between anomers compared to glucose.

Visualizations

Workflow Diagram: Synthesis to Spectrum

Caption: End-to-end process for generating and analyzing this compound. The enzymatic step is critical for sourcing the compound.

G Lactose Lactose-1-13C (Substrate) Enzyme Cellobiose 2-Epimerase (80°C, pH 7.5) Lactose->Enzyme Dissolve Mix Equilibrium Mixture (Lactose + epi-Lactose) Enzyme->Mix Epimerization Purify Cation Exchange Chromatography Mix->Purify Filter & Load EpiLac This compound (Pure Solid) Purify->EpiLac Isolate Fraction NMRPrep D2O Exchange & DSS Addition EpiLac->NMRPrep Lyophilize Spectrum 13C NMR Spectrum (Anomeric Resolution) NMRPrep->Spectrum Acquire

[1][2][7]

NMR Logic: Pulse Sequence Decision Tree

Caption: Decision logic for selecting the correct NMR experiment based on the specific analytical goal (Quantitation vs. Structure).

NMR_Logic Goal Analytical Goal? Structure Structural ID (Connectivity) Goal->Structure Quant Quantitation (Anomeric Ratio) Goal->Quant HSQC 1H-13C HSQC (High Sensitivity) Structure->HSQC Check C1-H1 COSY COSY/TOCSY (Ring System) Structure->COSY Assign Ring Quant13C Inverse Gated 13C (D1 > 5*T1) Quant->Quant13C Direct 13C Obs Quant1H 1H qNMR (D1 > 5*T1) Quant->Quant1H If H1 resolved

References

  • Enzymatic Synthesis: Cardoso, B. B., et al. (2021).[2][8] "Epilactose Biosynthesis Using Recombinant Cellobiose 2-Epimerase Produced by Saccharomyces cerevisiae." ACS Food Science & Technology. [Link][2]

  • Enzyme Specificity: Mu, W., et al. (2013). "Recent advances on physiological functions and biotechnological production of epilactose." Applied Microbiology and Biotechnology. [Link]

  • NMR Methodology: Widmalm, G., et al. (2014). "NMR structure analysis of uniformly 13C-labeled carbohydrates." ResearchGate. [Link]

Sources

monitoring hydrolysis rates of epi-Lactose-1-13C by beta-galactosidase

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Profiling of Beta-Galactosidase Activity on epi-Lactose-1-13C via Real-Time NMR

Abstract

This application note details a robust protocol for monitoring the hydrolysis rates of This compound (4-O-β-D-galactopyranosyl-D-[1-13C]mannose) by


-galactosidase . epi-Lactose is a rare prebiotic disaccharide, and its enzymatic stability is a critical parameter for its functional application in the gut microbiome.[1] By utilizing a site-specific 

C-label at the C1 anomeric position of the reducing mannose unit
, this method leverages Real-Time Carbon-13 NMR (

C-NMR)
to distinguish substrate (disaccharide) from product (monosaccharide) without chromatographic separation. The protocol provides high-resolution kinetic data, allowing for the precise determination of Michaelis-Menten parameters (

,

) even in complex matrices.

Introduction & Mechanistic Basis

The Substrate: epi-Lactose epi-Lactose is the C2-epimer of lactose.[1] While lactose is Gal(


1

4)Glc, epi-lactose is Gal(

1

4)Man
. The structural difference lies solely in the axial orientation of the hydroxyl group at the C2 position of the reducing sugar (mannose).

The Enzyme:


-Galactosidase 


-Galactosidases (EC 3.2.1.[1]23) hydrolyze terminal non-reducing

-D-galactose residues. While highly active on lactose, their activity on epi-lactose varies significantly between sources (e.g., Kluyveromyces lactis vs. Aspergillus niger). Quantifying this rate difference is essential for characterizing enzyme specificity and prebiotic potential.[1]

The Detection Strategy:


C-NMR 
Hydrolysis of this compound yields two products: non-labeled Galactose and [1-13C]Mannose .[1]
  • Substrate Signal: The C1 resonance of the mannose unit within the disaccharide (affected by the glycosidic bond at C4 and ring conformation).

  • Product Signal: The C1 resonance of free [1-13C]mannose.

  • Advantage: The

    
    C-enrichment (>99%) eliminates background signals from the enzyme or buffer. The chemical shift difference (
    
    
    
    ) between the glycosylated and free forms allows for direct, real-time integration of peaks.

Materials & Equipment

Reagents:

  • Substrate: this compound (>98% purity, 99 atom%

    
    C).
    
    • Note: If not commercially available, this can be synthesized chemo-enzymatically using Cellobiose 2-epimerase on Lactose-1-13C.[1]

  • Enzyme:

    
    -Galactosidase (e.g., from K. lactis, Sigma-Aldrich or specific recombinant variant).[1]
    
  • Buffer: 50 mM Sodium Phosphate, pH 6.5 (in D

    
    O).
    
  • Internal Standard: 0.5 mM TSP-d

    
     (3-(trimethylsilyl)propionic-2,2,3,3-d
    
    
    
    acid sodium salt) for chemical shift referencing.[1]
  • Solvent: Deuterium Oxide (D

    
    O, 99.9%).[1]
    

Equipment:

  • NMR Spectrometer: 500 MHz or higher recommended (min. 400 MHz).[1]

  • Probe: 5 mm broadband probe (BBO) or cryoprobe optimized for

    
    C or 
    
    
    
    H detection.
  • Temperature Control: Regulated to

    
    0.1 K (typically 25°C or 37°C).
    

Experimental Protocol

Phase 1: Sample Preparation
  • Buffer Preparation: Prepare 50 mM Phosphate buffer in D

    
    O (pD 6.9, equivalent to pH 6.5). Add 0.5 mM TSP-d
    
    
    
    .[1]
  • Enzyme Stock: Dissolve

    
    -galactosidase in the buffer to a stock concentration of 100 U/mL. Keep on ice.
    
  • Substrate Solution: Prepare a series of this compound solutions (e.g., 2, 5, 10, 20, 40 mM) in 550

    
    L of buffer.
    
    • Critical: Save 50

      
      L of the highest concentration as a "Zero-Time" control.
      
Phase 2: NMR Setup (Pulse Sequence)

Select one of the following modes based on concentration and sensitivity:

  • Mode A: Direct Quantitative

    
    C (Recommended for >5 mM) 
    
    • Pulse Program: zgig (Inverse gated decoupling).[1]

    • Rationale: Decouples protons during acquisition (singlets) but turns off decoupling during delay to suppress Nuclear Overhauser Effect (NOE), ensuring quantitative integration.

    • Relaxation Delay (D1): 5–10 seconds (ensure

      
       of the anomeric carbon).
      
    • Scans (NS): 16–32 (approx. 2–5 mins per time point).

  • Mode B: Fast

    
    H-
    
    
    
    C HSQC (Recommended for <5 mM)
    • Pulse Program: hsqc (Sensitivity enhanced).[1]

    • Rationale: Detects the proton attached to the

      
      C label. Much higher sensitivity.[1]
      
    • Time per spectrum: ~2 minutes.[1]

Phase 3: The Kinetic Run
  • Pre-Equilibration: Place the NMR tube containing the substrate (550

    
    L) into the magnet. Equilibrate to reaction temperature (e.g., 37°C).
    
  • Shimming: Shim the sample to obtain a sharp TSP peak (linewidth < 1 Hz).

  • Enzyme Addition:

    • Eject the sample.[1]

    • Rapidly add a defined volume (e.g., 10–20

      
      L) of Enzyme Stock.
      
    • Invert tube 3 times to mix.[1]

    • Start Timer (

      
      ). 
      
    • Re-insert sample immediately.[1]

  • Acquisition:

    • Execute a "pseudo-2D" or "multi-zg" experiment to acquire serial spectra automatically.

    • Interval: Every 3–5 minutes for 60–120 minutes.

Data Analysis & Visualization

Chemical Shift Assignment

The hydrolysis converts the disaccharide into two monosaccharides. The label is tracked as follows:

CompoundAnomerApprox.

C Shift (ppm)*
Approx.

H Shift (ppm)
This compound (Substrate)

-Man (C1)
95.25.18

-Man (C1)
94.84.85
Mannose-1-13C (Product)

-Man (C1)
94.95.17

-Man (C1)
94.54.88

Note: Exact shifts depend on pH and temperature.[1] The "Zero-Time" control (Substrate only) and a "Total Hydrolysis" control (Product only) are required to define integration regions.

Calculation of Reaction Rate ( )
  • Integration: For each time point

    
    , integrate the area of the Substrate peaks (
    
    
    
    ) and Product peaks (
    
    
    ).
  • Normalization: Calculate the molar concentration of product

    
    :
    
    
    
    
  • Rate Determination: Plot

    
     vs. time.[1] The initial linear slope is the initial velocity 
    
    
    
    (
    
    
    M/min).
  • Kinetic Parameters: Repeat for different

    
     and fit 
    
    
    
    vs.
    
    
    to the Michaelis-Menten equation:
    
    

Workflow Diagram

The following diagram illustrates the experimental logic and reaction pathway.

G Substrate This compound (Gal-Man-13C) Reaction Hydrolysis Reaction (In NMR Tube) Substrate->Reaction Enzyme Beta-Galactosidase Enzyme->Reaction Catalyst Products Galactose + [1-13C]Mannose Reaction->Products Detection Real-Time 13C-NMR (Direct or HSQC) Reaction->Detection Continuous Monitoring Analysis Kinetic Analysis (Michaelis-Menten) Detection->Analysis Integration of Anomeric Peaks

Caption: Workflow for monitoring enzymatic hydrolysis of 13C-labeled epi-lactose using NMR spectroscopy.

References

  • Structure of epi-Lactose

    • Title: "epi-Lactose | CAS 50468-56-9"[1]

    • Source: LGC Standards[2]

  • Enzymatic Hydrolysis Specificity

    • Title: "Two-step purification of epilactose produced by cellobiose 2-epimerase from Caldicellulosiruptor saccharolyticus"
    • Source: Universidade do Minho (2023)
    • URL:[Link]

  • Real-Time NMR Methodology

    • Title: "A Nuclear Magnetic Resonance (NMR) Platform for Real-Time Metabolic Monitoring of Bioprocesses"
    • Source: MDPI (2020)
    • URL:[Link]

  • 13C-Labeling Strategy

    • Title: "Structural Monitoring of Oligosaccharides through 13C Enrichment and NMR Observ
    • Source: NIH / PMC
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Advanced NMR Strategies for Resolving Overlapping Signals in epi-Lactose-1-¹³C Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced NMR analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with signal resolution in complex carbohydrate mixtures, specifically focusing on epi-Lactose-1-¹³C. Here, we move beyond standard protocols to provide in-depth, field-proven insights and troubleshooting strategies to help you achieve unambiguous structural and quantitative analysis.

The Challenge: Signal Overlap in Carbohydrate NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for the structural elucidation of carbohydrates.[1][2] However, the inherent structural similarities of monosaccharide units often lead to severe signal overlap, particularly in the ¹H NMR spectrum where most ring protons resonate within a narrow chemical shift range (typically 3–5.5 ppm).[3][4] While ¹³C NMR offers better signal dispersion due to a wider chemical shift range (60–110 ppm for ring carbons), the presence of isomers and anomers can still result in closely spaced or overlapping peaks.[1][3]

Analyzing a mixture of lactose and its epimer, epilactose, especially with ¹³C enrichment at the anomeric position, presents a classic challenge. Distinguishing between these two disaccharides requires not just identifying the constituent monosaccharides but also confirming the precise stereochemistry and linkage points, a task complicated by spectral crowding. This guide provides a systematic approach to deconstruct these complex spectra.

Troubleshooting and FAQs

This section addresses common issues encountered during the NMR analysis of lactose and epilactose mixtures. The answers are designed to explain the causality behind the problem and guide you toward an effective solution.

Q1: Why are the ¹H NMR signals of my lactose/epilactose mixture so crowded and difficult to interpret?

A: This is a fundamental challenge in carbohydrate NMR. The protons attached to the sugar backbone (non-anomeric protons) are in very similar chemical environments, causing their signals to cluster in a narrow region of the spectrum, typically between 3.0 and 5.5 ppm.[3][4] This limited dispersion makes it nearly impossible to resolve or assign individual multiplets in a standard 1D ¹H experiment, especially in a mixture of closely related isomers.[5][6]

Q2: I've acquired a ¹³C NMR spectrum, which is better, but some anomeric signals are still overlapping. What are my next steps?

A: The ¹³C nucleus has a much larger chemical shift range than ¹H, which significantly reduces the probability of overlap.[3] However, the anomeric carbons of different sugars and anomers (α and β forms) can still resonate closely, typically between 90-100 ppm.[1][7] To improve resolution, consider the following:

  • Increase Magnetic Field Strength: If available, using a higher field spectrometer (e.g., moving from 500 MHz to 800 MHz) will increase the dispersion of signals.[5]

  • Optimize Temperature: Small changes in sample temperature can sometimes alter the chemical shifts of specific carbons enough to resolve overlapping signals. This is due to changes in hydrogen bonding and molecular conformation.

  • Solvent Effects: While less dramatic for ¹³C than for ¹H, changing the solvent (e.g., from D₂O to DMSO-d₆) can induce differential shifts in carbon resonances.

  • Employ 2D NMR: The definitive solution is to use 2D NMR techniques like HSQC to correlate the carbons to their attached protons, effectively using the proton dimension to resolve the carbon signals.[8][9]

Q3: My sample is a mixture of two compounds, but I see four distinct signals in the anomeric region of the ¹³C spectrum. Is my sample impure?

A: Not necessarily. This is a common and expected observation for reducing sugars like lactose and epilactose. In solution, these sugars exist in a dynamic equilibrium between their α and β anomeric forms.[10] Each anomer has a unique set of NMR signals. Therefore, a mixture of lactose and epilactose will show at least four anomeric signals: lactose (α), lactose (β), epilactose (α), and epilactose (β). Understanding this equilibrium is crucial for correct spectral interpretation.

Q4: How can I confidently assign a specific signal to either lactose or epilactose in the mixture?

A: Unambiguous assignment in a mixture requires a multi-pronged approach that moves beyond simple 1D spectroscopy. The key is to establish through-bond connectivities, which allows you to piece together the structure of each component individually. A combination of 2D NMR experiments is essential for this task.[11] The recommended workflow involves:

  • HSQC: To correlate each carbon to its directly attached proton(s).

  • COSY/TOCSY: To map out the ¹H-¹H spin systems within each sugar ring.

  • HMBC: To identify long-range ¹H-¹³C correlations, which are critical for identifying the glycosidic linkage between the two sugar units.[12]

Advanced Experimental Protocols for Signal Resolution

When 1D NMR fails to provide the necessary resolution, a series of 2D experiments must be employed. Below are detailed protocols and the rationale for their use in analyzing epi-Lactose-1-¹³C mixtures.

Logical Workflow for Spectral Deconvolution

The following diagram illustrates a systematic workflow for resolving and assigning signals in a complex carbohydrate mixture.

G cluster_0 Initial Analysis cluster_1 Carbon Multiplicity cluster_2 Core Assignments cluster_3 Structural Elucidation cluster_4 Final Output A 1D ¹H & ¹³C NMR (Signal Overlap Observed) B DEPT-135 & DEPT-90 (Identify CH, CH₂, CH₃) A->B Determine C-type C ¹H-¹³C HSQC (Direct C-H Correlation) B->C Assign known groups D ¹H-¹H COSY/TOCSY (Intra-ring H-H Connectivity) C->D Resolve ¹H signals E ¹H-¹³C HMBC (Inter-ring Connectivity via Glycosidic Bond) C->E Resolve ¹H signals F Unambiguous Assignment of Lactose & Epilactose Signals D->F Confirm ring structures E->F Confirm linkage

Caption: Systematic workflow for NMR analysis of complex carbohydrate mixtures.

Protocol 1: DEPT (Distortionless Enhancement by Polarization Transfer)
  • Purpose: To differentiate between methine (CH), methylene (CH₂), and methyl (CH₃) carbons. This is a quick and robust method to confirm carbon types, which is essential for initiating the assignment process.

  • Causality: The DEPT pulse sequence manipulates the magnetization transfer from protons to carbons. The final phase of the carbon signal depends on the number of protons attached, allowing for spectral editing based on multiplicity.

  • Experimental Protocol:

    • Acquire a standard ¹³C spectrum as a reference.

    • Run the DEPT-90 experiment. This spectrum will only show signals from CH groups.

    • Run the DEPT-135 experiment. In this spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will appear as negative peaks. Quaternary carbons are absent from all DEPT spectra.

  • Data Interpretation:

Carbon TypeDEPT-90 SignalDEPT-135 Signal
CH PositivePositive
CH₂ No SignalNegative
CH₃ No SignalPositive
C (Quat.)No SignalNo Signal
Protocol 2: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To generate a 2D spectrum that correlates each proton with its directly bonded carbon. This is the most critical experiment for overcoming the poor signal dispersion in the ¹H spectrum.[11][13]

  • Causality: The HSQC experiment transfers magnetization from a proton to its attached carbon and then back to the proton for detection. The result is a 2D map where each peak's coordinates correspond to the chemical shifts of a bonded ¹H-¹³C pair. By spreading the crowded ¹H signals along the well-resolved ¹³C axis, individual proton resonances can be distinguished.[8][14]

  • Experimental Protocol:

    • Set up a standard HSQC experiment (e.g., hsqcedetgpsp on Bruker systems).

    • Set the ¹H spectral width to cover the range of proton signals (e.g., 0-10 ppm).

    • Set the ¹³C spectral width to cover the range of carbohydrate carbons (e.g., 50-110 ppm).

    • The one-bond coupling constant (¹J_CH) is typically set to an average value for carbohydrates, around 145 Hz.

    • Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Interpretation: Each cross-peak in the HSQC spectrum provides a direct correlation between a proton and a carbon. For your ¹³C-labeled sample, you can start by identifying the cross-peak for the labeled C1 carbon and its attached H1 proton for each of the four species in the mixture.

Protocol 3: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To identify longer-range correlations between protons and carbons, typically over 2 or 3 bonds (²J_CH, ³J_CH). This experiment is essential for piecing together the molecular fragments identified by HSQC and COSY, particularly for identifying the glycosidic linkage.[13][15]

  • Causality: Unlike HSQC, the HMBC pulse sequence is optimized to detect smaller, long-range coupling constants. It actively suppresses one-bond correlations. This allows you to see which protons are close to a carbon, even if they are not directly attached, revealing the overall carbon skeleton.[16]

  • Experimental Protocol:

    • Set up a standard HMBC experiment (e.g., hmbcgplpndqf on Bruker systems).

    • Spectral widths are set similarly to the HSQC experiment.

    • The long-range coupling constant (ⁿJ_CH) is typically set to an average value of 8-10 Hz.

    • Acquisition time is generally longer than for HSQC to detect the weaker correlations.

  • Data Interpretation: To confirm the 1→4 glycosidic linkage in lactose and epilactose, look for a cross-peak between the anomeric proton (H1') of the galactose unit and the C4 carbon of the glucose unit. This ³J_CH correlation is the definitive proof of the linkage point.

G cluster_info Correlation Logic struct1 Galactose Ring H1' (Anomeric) C1' struct1:f1->struct1:f2 HSQC (¹J) struct2 Glucose Ring C4 H4 struct1:f1->struct2:f1  HMBC (³J) struct2:f2->struct2:f1 HSQC (¹J) A HSQC confirms direct H-C bonds within each ring. B HMBC confirms the 1'→4 glycosidic linkage between rings.

Caption: Using HSQC and HMBC to confirm disaccharide structure.

References

  • Resolution of overlapping signals using 2D NMR spectroscopy. Signals on... | Download Scientific Diagram - ResearchGate. ResearchGate. Available at: [Link]

  • Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia. Wikipedia. Available at: [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. Wikipedia. Available at: [Link]

  • Ultrafast 2D NMR for the analysis of complex mixtures - PubMed. PubMed. Available at: [Link]

  • qNMR of mixtures: what is the best solution to signal overlap? - Mestrelab Research. Mestrelab Research. Available at: [Link]

  • How to assign overlapping multiplets in 1H NMR spectra? - Chemistry Stack Exchange. Chemistry Stack Exchange. Available at: [Link]

  • NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity - CIGS. Concepts in Glycoscience. Available at: [Link]

  • A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Carbohydrate Chemistry Part 7. 1D NMR Analysis of Carbohydrates - YouTube. YouTube. Available at: [Link]

  • ¹³C (a) and DEPT 135 (b) NMR spectra of the reaction product from10... - ResearchGate. ResearchGate. Available at: [Link]

  • HMBC and HMQC Spectra - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points | ACS Omega. ACS Publications. Available at: [Link]

  • Carbohydrate Chemistry Part 8. 2D NMR Analysis of Carbohydrates - YouTube. YouTube. Available at: [Link]

  • COLMAR1d2d: Synergistic Combination of 1D with 2D NMR for Enhanced High-Throughput Identification and Quantification of Metabolites in Complex Mixtures - PubMed. PubMed. Available at: [Link]

  • Using NMR for Glycomics and Sugar Analysis - Creative Biostructure. Creative Biostructure. Available at: [Link]

  • Enzymatic production of lactulose and epilactose in milk - ResearchGate. ResearchGate. Available at: [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. Emery Pharma. Available at: [Link]

  • Anti-Inflammatory Effects of Marine-Derived Resorcylic Acid Lactone Derivatives in Ulcerative Colitis via the MAPK/ERK Pathway - MDPI. MDPI. Available at: [Link]

  • NMR methods for the analysis of mixtures - Chemical Communications (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

  • HSQC and HMBC for Topspin. University of Wisconsin-Madison. Available at: [Link]

  • 2D NMR- Worked Example 2 (HSQC and HMBC) - YouTube. YouTube. Available at: [Link]

  • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. San Diego State University. Available at: [Link]

  • Catabolism of glucose and lactose in Bifidobacterium animalis subsp. lactis, studied by ¹³C Nuclear Magnetic Resonance - PubMed. PubMed. Available at: [Link]

  • A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - ResearchGate. ResearchGate. Available at: [Link]

  • Two-step purification of epilactose produced by cellobiose 2-epimerase from Caldicellulosiruptor saccharolyticus - CORE. CORE. Available at: [Link]

  • Enzymatic Production of Lactulose and Epilactose in Milk - PubMed. PubMed. Available at: [Link]

Sources

Technical Support Center: Optimizing Isotopic Enrichment of epi-Lactose-1-¹³C

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and enrichment of epi-Lactose-1-¹³C. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing ¹³C-labeled carbohydrates in their studies. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of enzymatic epimerization and enhance your isotopic enrichment efficiency. Our approach is rooted in scientific principles and field-proven insights to ensure the integrity and success of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and analysis of epi-Lactose-1-¹³C.

1. What is the primary method for synthesizing epi-Lactose-1-¹³C?

The most common and efficient method for producing epi-lactose from lactose is through enzymatic epimerization. This process utilizes the enzyme cellobiose 2-epimerase (CE), which catalyzes the conversion of the D-glucose moiety in lactose to a D-mannose residue, resulting in the formation of epi-lactose (4-O-β-D-galactopyranosyl-D-mannose). Chemical synthesis methods are often complex, involving multiple protection and deprotection steps, and can lead to lower yields and the formation of side products.

2. Why is enzymatic epimerization preferred over chemical synthesis for producing epi-Lactose-1-¹³C?

Enzymatic synthesis offers several advantages over chemical methods for this specific conversion:

  • Specificity: Cellobiose 2-epimerase specifically targets the C2 position of the glucose unit in lactose, minimizing the risk of unwanted side reactions and byproducts.

  • Mild Reaction Conditions: Enzymatic reactions are typically conducted in aqueous solutions at or near neutral pH and moderate temperatures. This preserves the integrity of the ¹³C label and reduces the likelihood of its scrambling or loss, which can occur under harsh chemical conditions.

  • Stereoselectivity: The enzyme ensures the correct stereochemical outcome, producing the desired epi-lactose isomer.

3. What is the typical yield for the enzymatic conversion of lactose to epi-lactose?

The enzymatic conversion of lactose to epi-lactose is an equilibrium-limited reaction. Typical yields of epi-lactose are in the range of 25-35%.[1] Some studies have reported yields around 30-33% without the formation of significant side products.[2]

4. What are the main challenges in producing high-purity epi-Lactose-1-¹³C?

The primary challenges include:

  • Incomplete Conversion: Due to the reversible nature of the enzymatic reaction, the final product is a mixture of epi-lactose, unreacted lactose, and potentially the side-product lactulose.

  • Purification: Separating epi-lactose from the structurally similar lactose and other reaction components can be complex and requires multi-step purification protocols.

  • Maintaining Isotopic Enrichment: Each step of the synthesis and purification process carries a risk of isotopic dilution if not performed carefully.

5. How is the isotopic enrichment of epi-Lactose-1-¹³C determined?

The isotopic enrichment is typically quantified using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹³C NMR: This technique allows for the direct observation and quantification of the ¹³C-labeled carbon atom. By comparing the integral of the ¹³C signal to that of a known internal standard or by using quantitative ¹³C NMR methods, the enrichment can be accurately determined.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio of the molecule, allowing for the determination of the incorporation of the ¹³C isotope. Tandem mass spectrometry (MS/MS) can further confirm the location of the label through fragmentation analysis.

II. Troubleshooting Guide: Enzymatic Synthesis of epi-Lactose-1-¹³C

This guide provides solutions to common problems encountered during the enzymatic synthesis of epi-Lactose-1-¹³C.

Problem 1: Low Yield of epi-Lactose-1-¹³C

Possible Causes and Solutions:

  • Suboptimal Enzyme Activity: The activity of cellobiose 2-epimerase is highly dependent on reaction conditions.

    • pH: Most cellobiose 2-epimerases exhibit optimal activity at a weakly alkaline pH, typically around 7.5 to 8.0.[1][3] Ensure your reaction buffer is at the optimal pH for the specific enzyme you are using.

    • Temperature: The optimal temperature can vary significantly depending on the source of the enzyme (mesophilic vs. thermophilic). For example, CEs from mesophilic organisms may have an optimum around 40°C, while those from thermophilic organisms can be active at 70°C or higher.[1][4] Operating at the optimal temperature will maximize the reaction rate. However, be aware that higher temperatures can also favor the formation of the side-product lactulose with some enzymes.[5]

    • Enzyme Concentration: An insufficient amount of enzyme will lead to a slow and incomplete reaction. Increase the enzyme concentration to improve the conversion rate.

  • Enzyme Instability: The enzyme may lose activity over the course of the reaction.

    • Reaction Time: Prolonged incubation, especially at elevated temperatures, can lead to enzyme denaturation. Monitor the reaction progress over time to determine the point at which the conversion plateaus and avoid unnecessarily long reaction times.

    • Additives: The presence of certain metal ions (e.g., Al³⁺, Fe³⁺, Cu²⁺) can inhibit enzyme activity.[6] Ensure your reaction buffer and substrate are free from potential inhibitors.

  • Equilibrium Limitation: The reversible nature of the reaction limits the maximum achievable yield.

    • Product Removal: While challenging in a batch reaction, consider strategies to remove epi-lactose from the reaction mixture as it is formed to shift the equilibrium towards product formation. This is more feasible in a continuous process using immobilized enzymes.

Problem 2: Low Isotopic Enrichment of the Final Product

Possible Causes and Solutions:

  • Isotopic Dilution from Starting Material:

    • Purity of D-Lactose-1-¹³C: Ensure the starting labeled lactose has a high isotopic enrichment. Verify the certificate of analysis from the supplier.

    • Contamination with Unlabeled Lactose: Meticulously clean all glassware and equipment to avoid contamination with natural abundance lactose.

  • Isotopic Dilution During the Reaction:

    • Side Reactions: While cellobiose 2-epimerase is specific, the formation of side products that may be difficult to separate from epi-lactose can lead to an apparent decrease in enrichment if the analytical method does not distinguish them. Some thermophilic CEs can also catalyze the isomerization of lactose to lactulose.[4][7]

    • Enzyme Preparation: If the enzyme preparation itself contains unlabeled carbohydrates, this could contribute to isotopic dilution. Use a highly purified enzyme.

  • Isotopic Dilution During Purification:

    • Cross-Contamination: During chromatography or other purification steps, ensure there is no carryover from previous runs with unlabeled compounds.

    • Incomplete Separation: If the purification process does not completely remove unlabeled lactose, the final epi-lactose product will have a lower isotopic enrichment. Optimize purification protocols for baseline separation of lactose and epi-lactose.

Problem 3: Presence of Lactulose as a Side Product

Possible Causes and Solutions:

  • Enzyme Selection: Some cellobiose 2-epimerases, particularly those from thermophilic organisms, exhibit bifunctional activity, catalyzing both the epimerization of lactose to epi-lactose and the isomerization to lactulose.[4][8]

    • Choose a Monofunctional Enzyme: Select a cellobiose 2-epimerase that is known to have high epimerization activity and low or no isomerization activity. Enzymes from mesophilic organisms often show higher specificity for epilactose formation.[2]

  • Reaction Conditions:

    • Temperature: Higher reaction temperatures can favor the formation of lactulose.[5] If your enzyme is active at lower temperatures, consider running the reaction at a milder temperature to minimize lactulose formation.

    • Reaction Time: In some cases, epi-lactose is formed first and then converted to lactulose.[4] A time-course study can help identify the optimal reaction time to maximize epi-lactose yield before significant lactulose accumulation.

III. Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis and analysis of epi-Lactose-1-¹³C.

Protocol 1: Enzymatic Synthesis of epi-Lactose-1-¹³C

This protocol is a general guideline and should be optimized for the specific cellobiose 2-epimerase being used.

  • Substrate Preparation: Dissolve D-Lactose-1-¹³C in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5) to the desired concentration (e.g., 100 g/L).

  • Enzyme Addition: Add the purified cellobiose 2-epimerase to the substrate solution. The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40-70°C) with gentle agitation.

  • Reaction Monitoring: At various time points, take aliquots of the reaction mixture and stop the reaction by heat inactivation (e.g., 100°C for 10 minutes). Analyze the composition of the mixture by HPLC or TLC.

  • Reaction Termination: Once the reaction has reached equilibrium (no further increase in epi-lactose concentration), terminate the entire reaction by heat inactivation.

  • Enzyme Removal: Centrifuge the reaction mixture to pellet the denatured enzyme. Collect the supernatant containing the sugar mixture. Alternatively, if using an immobilized enzyme, it can be easily removed by filtration.

Protocol 2: Multi-Step Purification of epi-Lactose-1-¹³C

This protocol outlines a strategy to purify epi-lactose from the reaction mixture.

  • Removal of Unreacted Lactose:

    • Crystallization: Concentrate the sugar mixture and cool it to induce crystallization of the remaining lactose. Lactose is generally less soluble than epi-lactose. Remove the lactose crystals by filtration.

    • Enzymatic Hydrolysis: Treat the remaining solution with a β-galactosidase that has a high specificity for lactose and low activity towards epi-lactose. This will convert the remaining lactose into glucose and galactose.

  • Removal of Monosaccharides:

    • Yeast Fermentation: Use a microorganism like Saccharomyces cerevisiae (baker's yeast) to selectively consume the glucose and galactose generated in the previous step.

  • Final Purification:

    • Chromatography: Employ column chromatography, such as with a Na-form cation exchange resin, to separate the purified epi-lactose from any remaining impurities.

Protocol 3: Quantification of Isotopic Enrichment by ¹³C NMR
  • Sample Preparation: Dissolve a precisely weighed amount of the purified epi-Lactose-1-¹³C and a known amount of an internal standard in a suitable solvent (e.g., D₂O).

  • NMR Acquisition: Acquire a quantitative ¹³C NMR spectrum. This requires a long relaxation delay to ensure full relaxation of all carbon nuclei for accurate integration.

  • Data Analysis:

    • Identify the signal corresponding to the C1 carbon of epi-lactose. The chemical shift will be distinct from that of the C1 carbon of lactose.

    • Integrate the area of the C1 signal of epi-Lactose-1-¹³C and the signal of the internal standard.

    • Calculate the concentration of epi-Lactose-1-¹³C based on the known concentration of the internal standard.

    • The isotopic enrichment can be calculated by comparing the concentration determined by NMR with the total concentration of epi-lactose determined by another method (e.g., HPLC with refractive index detection).

IV. Data Presentation & Visualization

Table 1: Typical Kinetic Parameters of Cellobiose 2-Epimerases for Lactose
Enzyme SourceOptimal pHOptimal Temp. (°C)K_m (mM) for Lactosek_cat/K_m (s⁻¹mM⁻¹) for Lactose
Ruminococcus albus7.530331.6
Flavobacterium johnsoniaeWeakly AlkalineN/AHighHigh
Pedobacter heparinus6.3N/AN/AN/A
Dictyoglomus thermophilum7.085235.2N/A (for isomerization)

Note: Data compiled from various sources.[3][6][9] "N/A" indicates data not available in the cited literature.

Table 2: Optimal Conditions and Yields for Enzymatic Epilactose Production
Enzyme SourceSubstrate Conc. (g/L)Temperature (°C)Reaction Time (h)epi-Lactose Yield (%)
Flavobacterium johnsoniaeMilk Lactose824~30-33
Pedobacter heparinusMilk Lactose824~30-33
Cellulosilyticum lentocellumMilk Ultrafiltrate82829.9
Rhodothermus marinus3004429.5

Note: Data compiled from various sources.[1][2][10]

Diagrams

Enzymatic_Synthesis_Workflow cluster_synthesis Enzymatic Reaction cluster_purification Purification cluster_analysis Analysis D-Lactose-1-13C D-Lactose-1-13C Reaction_Mixture Reaction Mixture (epi-Lactose-1-13C, Lactose, Enzyme) D-Lactose-1-13C->Reaction_Mixture Epimerization Heat_Inactivation Heat Inactivation & Enzyme Removal Reaction_Mixture->Heat_Inactivation Cellobiose_2-Epimerase Cellobiose_2-Epimerase Cellobiose_2-Epimerase->D-Lactose-1-13C Purification_Steps Multi-Step Purification (Crystallization, Hydrolysis, Fermentation) Heat_Inactivation->Purification_Steps Final_Product Purified This compound Purification_Steps->Final_Product NMR_Analysis NMR Analysis Final_Product->NMR_Analysis MS_Analysis Mass Spectrometry Final_Product->MS_Analysis Enrichment_Quantification Isotopic Enrichment Quantification NMR_Analysis->Enrichment_Quantification MS_Analysis->Enrichment_Quantification

Caption: Workflow for the synthesis and analysis of epi-Lactose-1-¹³C.

Troubleshooting_Low_Enrichment cluster_causes Potential Causes cluster_solutions Solutions Low_Enrichment Low Isotopic Enrichment of this compound Isotopic_Dilution_Start Isotopic Dilution of Starting Material Low_Enrichment->Isotopic_Dilution_Start Isotopic_Dilution_Reaction Isotopic Dilution During Reaction Low_Enrichment->Isotopic_Dilution_Reaction Isotopic_Dilution_Purification Isotopic Dilution During Purification Low_Enrichment->Isotopic_Dilution_Purification Verify_Purity Verify Purity of D-Lactose-1-13C Isotopic_Dilution_Start->Verify_Purity Prevent_Contamination_Start Prevent Contamination with Unlabeled Lactose Isotopic_Dilution_Start->Prevent_Contamination_Start Minimize_Side_Reactions Minimize Side Reactions Isotopic_Dilution_Reaction->Minimize_Side_Reactions Use_Pure_Enzyme Use Highly Purified Enzyme Isotopic_Dilution_Reaction->Use_Pure_Enzyme Optimize_Purification Optimize Purification for Complete Separation Isotopic_Dilution_Purification->Optimize_Purification Prevent_Cross_Contamination Prevent Cross-Contamination During Purification Isotopic_Dilution_Purification->Prevent_Cross_Contamination

Caption: Troubleshooting logic for low isotopic enrichment.

V. References

  • Characterisation of a novel cellobiose 2-epimerase from thermophilic Caldicellulosiruptor obsidiansis for lactulose production. Journal of the Science of Food and Agriculture. [Link]

  • Simulation-guided enzyme discovery: A new microbial source of cellobiose 2-epimerase. International Journal of Biological Macromolecules. [Link]

  • 5ZHB: Structure of Cellobiose 2-Epimerase from Bacillus thermoamylovorans B4167. RCSB PDB. [Link]

  • Identification and characterization of cellobiose 2-epimerases from various aerobes. Applied and Environmental Microbiology. [Link]

  • Trends in lactose-derived bioactives: synthesis and purification. Critical Reviews in Food Science and Nutrition. [Link]

  • Enzymatic properties of cellobiose 2-epimerase from Ruminococcus albus and the synthesis of rare oligosaccharides by the enzyme. Journal of Bioscience and Bioengineering. [Link]

  • Characterization of a recombinant cellobiose 2-epimerase from Dictyoglomus turgidum that epimerizes and isomerizes β-1,4- and α-1,4-linked gluco-oligosaccharides. Journal of Bioscience and Bioengineering. [Link]

  • Novel cellobiose 2-epimerases for the production of epilactose from milk ultrafiltrate containing lactose. Journal of Dairy Science. [Link]

  • Improvement of cellobiose 2-epimerase expression in Bacillus subtilis for efficient bioconversion of lactose to epilactose. International Journal of Biological Macromolecules. [Link]

  • Novel Cellobiose 2-Epimerase from Thermal Aquatic Metagenome for the Production of Epilactose. Journal of Agricultural and Food Chemistry. [Link]

  • Two-step purification of epilactose produced by cellobiose 2-epimerase from Caldicellulosiruptor saccharolyticus. Food Chemistry. [Link]

  • Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication. Molecules. [Link]

  • Hidden Reaction: Mesophilic Cellobiose 2-Epimerases Produce Lactulose. Journal of Agricultural and Food Chemistry. [Link]

  • Biochemical characterization of two cellobiose 2-epimerases and application for efficient production of lactulose and epilactose. ResearchGate. [Link]

  • 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis in plant cells. Analytical Biochemistry. [Link]

  • NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry. [Link]

  • Determination of Low Level Lactose in Dairy Products using UHPLC-MS. Waters. [Link]

  • Improving the extraction and purification of leaf and phloem sugars for oxygen isotope analyses. Rapid Communications in Mass Spectrometry. [Link]

  • Differentiation and Quantification of C1 and C2 13C-Labeled Glucose by Tandem Mass Spectrometry. Analytical Chemistry. [Link]

  • Method for generating epilactose preparation. Google Patents.

Sources

minimizing isotopic scrambling during epi-Lactose-1-13C synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of epi-Lactose-1-¹³C. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of this critical isotopically labeled carbohydrate. Our goal is to equip you with the knowledge to minimize isotopic scrambling and ensure the successful synthesis of high-purity epi-Lactose-1-¹³C for your research needs.

Introduction to epi-Lactose-1-¹³C Synthesis and the Challenge of Isotopic Scrambling

epi-Lactose, a C4 epimer of lactose, is a valuable tool in glycobiology and related fields. When labeled with ¹³C at the anomeric position (C1), it becomes a powerful probe for studying metabolic pathways, enzyme kinetics, and carbohydrate-protein interactions using techniques like NMR spectroscopy and mass spectrometry.[][] The integrity of the isotopic label at the C1 position is paramount for the accuracy of these studies.

Isotopic scrambling, the undesired migration of the ¹³C label to other positions within the molecule, is a significant challenge in the synthesis of labeled carbohydrates.[3][4] This phenomenon can arise from various chemical rearrangements and side reactions, leading to a final product with diluted or misplaced isotopic enrichment, which can compromise experimental results. This guide will delve into the common causes of isotopic scrambling during epi-Lactose-1-¹³C synthesis and provide actionable strategies to mitigate them.

Troubleshooting Guide: Minimizing Isotopic Scrambling

This section addresses specific issues you may encounter during the synthesis of epi-Lactose-1-¹³C, with a focus on preventing isotopic scrambling.

Question 1: My final epi-Lactose-1-¹³C product shows significant ¹³C enrichment at positions other than C1 in the NMR spectrum. What is the likely cause and how can I prevent this?

Answer:

Isotopic scrambling in your epi-Lactose-1-¹³C synthesis is most likely occurring due to unintended isomerization reactions. The primary culprit is often the Lobry de Bruyn–van Ekenstein transformation , which can be catalyzed by either acidic or basic conditions.[5][6][7][8] This rearrangement proceeds through an enediol intermediate, which can lead to the migration of the double bond and subsequent reprotonation at different positions, effectively scrambling the ¹³C label from the C1 position.

Causality and Prevention:

  • pH Control is Critical: The Lobry de Bruyn–van Ekenstein transformation is highly sensitive to pH. Even trace amounts of acid or base can initiate the rearrangement.

    • During Glycosylation (e.g., Koenigs-Knorr reaction): The Koenigs-Knorr reaction and its modifications are commonly used for synthesizing disaccharides.[9][10][11][12][13] These reactions often employ promoters that can generate acidic byproducts. For instance, the use of silver salts can lead to the formation of acidic species that can catalyze scrambling.[13]

      • Solution: Employ a non-acidic promoter or include a proton scavenger in your reaction mixture. For example, using a hindered, non-nucleophilic base like 2,6-di-tert-butylpyridine can neutralize any generated acid without interfering with the glycosylation reaction.

    • During Deprotection: The final step in carbohydrate synthesis is often the removal of protecting groups. This is typically achieved under acidic or basic conditions, creating a high-risk environment for isotopic scrambling.

      • Solution: Opt for milder deprotection methods. For instance, if you are using acetyl protecting groups, catalytic hydrogenolysis with a palladium catalyst on a neutral support is a much safer alternative to base-catalyzed deprotection (e.g., Zemplén deacetylation with sodium methoxide).

  • Reaction Temperature and Time: The rate of the Lobry de Bruyn–van Ekenstein transformation increases with temperature and reaction time.[14]

    • Solution: Perform your reactions at the lowest effective temperature and monitor the reaction progress closely to avoid unnecessarily long reaction times.

Experimental Protocol: Acid-Scavenging during a Modified Koenigs-Knorr Glycosylation

  • Reactant Preparation: Dissolve your protected [1-¹³C]galactosyl donor and the protected glucose acceptor in an anhydrous, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

  • Addition of Acid Scavenger: Add 1.2 equivalents of 2,6-di-tert-butylpyridine to the reaction mixture.

  • Initiation of Glycosylation: Cool the reaction to the desired temperature (e.g., -20 °C) and slowly add the promoter (e.g., silver triflate).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with a neutral or slightly basic solution (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid.

  • Purification: Purify the protected disaccharide using flash column chromatography on silica gel.[15]

Question 2: I am observing the formation of lactulose and other isomers in my reaction mixture. How does this happen and how can I improve the selectivity for epi-lactose?

Answer:

The formation of lactulose (a keto-isomer of lactose) and other epimers is another manifestation of the Lobry de Bruyn–van Ekenstein transformation.[6][16] Under basic conditions, the glucose moiety of lactose can isomerize to fructose, which can then be linked to galactose to form lactulose.[17] Similarly, epimerization at other carbon centers can occur, leading to a mixture of disaccharides.

Causality and Prevention:

  • Strictly Anhydrous and Neutral Conditions: The key to preventing these side reactions is to maintain strictly anhydrous and neutral conditions throughout the synthesis, especially during the glycosylation step.

  • Choice of Glycosyl Donor and Acceptor: The reactivity of your glycosyl donor and acceptor can influence the reaction outcome. Highly reactive donors may require milder conditions, reducing the risk of side reactions.

  • Enzymatic Synthesis as an Alternative: For highly specific synthesis, consider enzymatic approaches. Enzymes like β-galactosidase can catalyze the formation of the desired glycosidic bond with high chemo- and regioselectivity, minimizing the formation of unwanted isomers.[18]

Data Presentation: Comparison of Synthetic Strategies

Synthetic StrategyKey AdvantagesKey DisadvantagesPotential for Scrambling
Modified Koenigs-Knorr Well-established, versatileRequires careful control of reaction conditions, potential for acidic byproductsModerate to High (if not properly controlled)
Enzymatic Synthesis High selectivity, mild reaction conditionsEnzyme availability and stability can be limitingLow
Question 3: My final product has a lower than expected ¹³C enrichment. What could be the cause?

Answer:

A lower than expected ¹³C enrichment can be due to several factors, not just isotopic scrambling.

Causality and Prevention:

  • Incomplete Reaction of the Labeled Precursor: If the starting [1-¹³C]galactose derivative is not fully consumed, the final product will be a mixture of labeled and unlabeled epi-lactose.

    • Solution: Use a slight excess of the labeled precursor and monitor the reaction to ensure complete consumption.

  • Contamination with Unlabeled Material: Contamination from glassware, solvents, or reagents can introduce unlabeled material, diluting the isotopic enrichment.

    • Solution: Use scrupulously clean and dry glassware. Ensure the purity of all reagents and solvents.

  • Isotopic Exchange with the Environment: While less common for carbon, under certain harsh conditions, there could be a theoretical possibility of exchange with atmospheric CO₂.

    • Solution: Perform reactions under an inert atmosphere (e.g., argon or nitrogen).

Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique to confirm the isotopic purity of my epi-Lactose-1-¹³C?

A1: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[19][20][21] Specifically, ¹³C NMR will directly show the position and relative abundance of the ¹³C label. High-resolution ¹H NMR can also be used to observe the coupling between the ¹³C nucleus and adjacent protons, which provides further confirmation of the label's position.

Q2: Can I use a strong base for deprotection if I cool the reaction to a very low temperature?

A2: While lowering the temperature will reduce the rate of isomerization, it may not completely prevent it. The use of strong bases like sodium methoxide still carries a significant risk of isotopic scrambling. It is always preferable to use milder, non-isomerizing deprotection methods whenever possible.

Q3: Are there any specific protecting groups that can help minimize scrambling?

A3: While the choice of protecting groups primarily influences the reactivity and stereoselectivity of the glycosylation reaction, some protecting groups can indirectly help minimize scrambling. For example, participating protecting groups at the C2 position of the glycosyl donor can help control the stereochemistry of the glycosidic bond formation, potentially leading to cleaner reactions with fewer side products.[22][23]

Q4: How can I purify my final epi-Lactose-1-¹³C product to remove any scrambled isomers?

A4: Purification of closely related carbohydrate isomers can be challenging. High-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., an amino-bonded or a graphitized carbon column) is often the most effective method for separating isomers.[15][24]

Visualizing the Problem: The Mechanism of Isotopic Scrambling

The following diagram illustrates the key steps in the base-catalyzed Lobry de Bruyn–van Ekenstein transformation, which is a primary cause of isotopic scrambling.

Isotopic_Scrambling cluster_0 Base-Catalyzed Isomerization A Aldose with ¹³C at C1 (epi-Lactose-1-¹³C precursor) B Enediol Intermediate A->B Deprotonation (Base) B->A Reprotonation C Ketose Intermediate B->C Tautomerization C->B Tautomerization D Scrambled Aldose (¹³C at C2) C->D Reprotonation at C1

Caption: Base-catalyzed isotopic scrambling via the Lobry de Bruyn–van Ekenstein transformation.

References

  • Chegg. (2017). Solved In carbohydrate chemistry, the Lobry de Bruyn–van | Chegg.com. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Reactions of Monosaccharides. Retrieved February 5, 2026, from [Link]

  • Crich, D. (2010). Mechanism of a chemical glycosylation reaction. Accounts of Chemical Research, 43(8), 1144–1153. [Link]

  • Fessner, W. D. (Ed.). (2000).
  • Fügedi, P., & Garegg, P. J. (1986). A novel method for the synthesis of 1,2-cis-glycosides.
  • Guo, Z., & Wang, P. G. (Eds.). (2009).
  • Hounsell, E. F. (Ed.). (1993). Glycoprotein Analysis in Biomedicine. Humana Press.
  • London, R. E., Matwiyoff, N. A., Unkefer, C. J., & Walker, T. E. (1983). Synthesizing Labeled Compounds. Los Alamos Science, 8, 52-67.
  • Markley, J. L., & Opella, S. J. (Eds.). (1997). Biological NMR Spectroscopy. Oxford University Press.
  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]

  • Oxford Reference. (n.d.). Lobry de Bruyn–van Ekenstein transformation. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Studies on Koenigs-Knorr Glycosidations. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Enzymatic production of lactulose and epilactose in milk. Retrieved February 5, 2026, from [Link]

  • Slideshare. (n.d.). Koenigs knorr reaction and mechanism. Retrieved February 5, 2026, from [Link]

  • Taylor & Francis. (n.d.). Isotopic labeling – Knowledge and References. Retrieved February 5, 2026, from [Link]

  • Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. Retrieved February 5, 2026, from [Link]

  • van der Veen, J. N., & Kamerling, J. P. (2000). Synthesis of Isotopically Labeled Carbohydrates. In Carbohydrate Chemistry (pp. 338-372). Springer, Berlin, Heidelberg.
  • Wikipedia. (n.d.). Isotopic labeling. Retrieved February 5, 2026, from [Link]

  • YouTube. (2020). Lobry de Bruyn–van Ekenstein rearrangement | D-fructose to D-glucose and D-mannose | Bio science. Retrieved February 5, 2026, from [Link]

Sources

purification strategies to remove unlabeled lactose from epi-Lactose-1-13C

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of epi-Lactose-1-13C

Case ID: PUR-C13-EPI-001 Topic: Removal of Unlabeled Lactose from this compound Status: Resolved / Guide Available[1]

Executive Summary

Separating epi-lactose (4-O-β-D-galactopyranosyl-D-mannose) from lactose (4-O-β-D-galactopyranosyl-D-glucose) is chemically challenging because they are C2-epimers.[1] Their physical properties (solubility, pKa, molecular weight) are nearly identical.[1]

When working with This compound , the presence of unlabeled lactose suggests either an incomplete epimerization reaction (where unlabeled carrier was used) or contamination during downstream processing.[1]

This guide details three purification tiers ranging from biological specificity to chemical resolution.[1][2]

Module 1: The Separation Logic (Mechanism)

To purify epi-lactose, we must exploit the single stereochemical difference at the C2 position of the reducing sugar moiety (Mannose vs. Glucose).[1]

  • Enzymatic Discrimination: Certain

    
    -galactosidases hydrolyze lactose significantly faster than epi-lactose.[1]
    
  • Borate Complexation: The cis-2,3-diol structure of the mannose ring (in epi-lactose) forms a stable, negatively charged complex with borate ions.[1] The trans-2,3-diol of glucose (in lactose) complexes weakly.[1] This charge difference allows separation via Anion Exchange.[1]

  • HPAEC-PAD: At high pH (>pH 12), the oxyanions of mannose and glucose have slightly different elution profiles on specialized pellicular resins.[1]

SeparationLogic Start Mixture: this compound + Lactose Decision Select Strategy Start->Decision MethodA Method A: Bio-Catalytic (High Purity, Low Yield Risk) Decision->MethodA Biological Compatible MethodB Method B: Borate Ion Exchange (Scalable, Chemical Purity) Decision->MethodB Strict Chemical Prep MethodC Method C: HPAEC Fractionation (Analytical/Micro-Prep only) Decision->MethodC < 10 mg scale MechA Selective Hydrolysis of Lactose (Enzyme: B. circulans β-gal) MethodA->MechA MechB Differential Borate Complexation (Mannose = Strong Complex) MethodB->MechB Result Pure this compound MechA->Result Remove Glucose/Galactose via Yeast/Charcoal MechB->Result Elute with Borate Gradient + Methanolysis

Figure 1: Decision matrix for purification strategies based on scale and available equipment.

Module 2: Preparative Protocols

Protocol A: The "Bio-Hack" (Selective Hydrolysis)

Recommended for: High-value isotopologues where chemical degradation must be minimized.[1]

Principle: Use a


-galactosidase that prefers lactose as a substrate, converting the impurity (lactose) into glucose and galactose, while leaving the epi-lactose intact.[1]

Reagents:

  • 
    -galactosidase (Source: Bacillus circulans or Aspergillus oryzae).[1]
    
  • Activated Charcoal or Baker's Yeast (S. cerevisiae).[1][3]

Workflow:

  • Digestion: Incubate the mixture with

    
    -galactosidase at pH 6.0, 40°C. Monitor via HPAEC-PAD until the Lactose peak disappears.
    
    • Note: epi-Lactose is resistant but not immune.[1] Do not over-incubate.

  • Cleanup (Option 1 - Yeast): Add activated S. cerevisiae to the mixture. The yeast will consume the glucose and galactose (monosaccharides) but cannot transport the disaccharide (epi-lactose).[1]

    • Incubate 3-6 hours at 30°C.

    • Centrifuge and filter (0.22 µm) to remove yeast.[1]

  • Cleanup (Option 2 - Charcoal): Pass mixture over an activated charcoal column.[1] Monosaccharides elute with water; disaccharides (epi-lactose) require low % ethanol (e.g., 5-10%) to elute.[1]

Protocol B: Borate Anion Exchange (Chemical Separation)

Recommended for: Strict chemical purity and larger scales (>100 mg).[1]

Reagents:

  • Resin: Dowex 1X8 (200-400 mesh) or equivalent strong anion exchanger.[1]

  • Buffer A: 0.1 M Potassium Borate (pH 9.0).[1]

  • Buffer B: 0.5 M Potassium Borate (pH 9.0).[1]

Workflow:

  • Resin Prep: Convert resin to Borate form by washing with 0.5 M

    
    , then equilibrate with water.[1]
    
  • Loading: Dissolve sample in minimum water and load.

  • Elution: Run a linear gradient from 0 to 0.2 M Borate.

    • Separation Physics: Lactose (glucose-based) complexes weakly and elutes early . epi-Lactose (mannose-based) forms a stronger cis-diol complex and elutes later .[1]

  • Borate Removal (CRITICAL):

    • Pool epi-lactose fractions.[1]

    • Rotary evaporate to dryness.[1]

    • Add Methanol (MeOH) and evaporate. Repeat 5-10 times.

    • Mechanism:[1][4][5] Borate reacts with methanol to form trimethyl borate (

      
      ), which is volatile.[1] This leaves pure sugar behind.[1]
      

Module 3: Analytical Validation (QC)

You must validate that the unlabeled lactose is removed.[1] Since your product is 13C-labeled, Mass Spectrometry (MS) is useful, but HPAEC-PAD is the gold standard for isomer resolution.[1]

Method: HPAEC-PAD (Dionex ICS System) [1][6]

ParameterSetting
Column CarboPac SA10 (4 x 250 mm) or CarboPac PA1
Guard CarboPac SA10 Guard
Eluent Isocratic 4 mM KOH (for SA10) or Gradient NaOH/NaOAc (for PA1)
Flow Rate 1.0 mL/min
Temp 35°C
Detection Pulsed Amperometric Detection (PAD) - Gold Electrode
Expected Result Lactose elutes ~8 min; epi-Lactose elutes distinctively (often earlier on SA10 due to pKa).[1]

Mass Spectrometry Check:

  • Target: this compound (

    
     peak).[1]
    
  • Impurity: Unlabeled Lactose (

    
     peak).[1]
    
  • Note: Ensure your MS method separates the peaks chromatographically first, as source fragmentation can make direct quantification difficult.[1]

Module 4: Troubleshooting & FAQ

Q1: My HPAEC peaks are overlapping. How do I improve resolution?

  • Cause: Carbonate contamination in your NaOH eluent acts as a pusher ion, compressing peaks.[1]

  • Fix: Use fresh, vacuum-degassed Milli-Q water and 50% w/w NaOH solution (low carbonate) to prepare eluents. Keep eluents under Helium or Nitrogen blanket.[1]

  • Alternative: Lower the KOH concentration (e.g., from 4 mM to 2 mM) to increase retention time and resolution.[1]

Q2: I used the Borate method, but my NMR shows broad signals and impurity peaks.

  • Cause: Residual borate.[1] Sugar-borate complexes distort NMR signals significantly (broadening).[1]

  • Fix: You did not evaporate with methanol enough times. Acidify slightly with Acetic Acid before the methanol evaporation steps to break the stable salt complexes, then evaporate with MeOH 5x more.

Q3: Can I use HILIC instead of HPAEC?

  • Answer: Yes. A polymer-based amino HILIC column (like Shodex VG-50 4E) can separate these.[1][2]

  • Elution Order (HILIC): Lactulose

    
     epi-Lactose 
    
    
    
    Lactose.[1]
  • Mobile Phase: 75% Acetonitrile / 20% Methanol / 5% Water.[1][2]

Q4: Why not just use preparative HPLC?

  • Answer: You can, but carbohydrates have poor UV absorption.[1] You need an ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index) detector.[1] Preparative HPAEC is possible but requires expensive specialized equipment (desalters) to remove the high salt eluent.[1]

References

  • Enzymatic Synthesis & Purification

    • Title: Practical Preparation of Epilactose Produced with Cellobiose 2-Epimerase from Ruminococcus albus NE1.[1]

    • Source: Journal of Dairy Science / PubMed.[1]

    • URL:[Link]

  • Analytical Separation (HPAEC-PAD)

    • Title: Fast Determinations of Lactose and Lactulose in Milk Products Using HPAE-PAD.[1][6]

    • Source: LabRulez / Thermo Scientific Application Note.[1]

    • URL:[Link]

  • HILIC Separation

    • Title: Separation of Lactulose and Epilactose (Shodex VG-50 4E).[1][2]

    • Source: LCGC International / Chromatography Online.[1]

    • URL:[Link]

  • Borate Complexation Theory

    • Title: Transformation of disaccharides during borate ion-exchange chromatography.[1][7]

    • Source: Carbohydrate Research (via ResearchGate).[1]

    • URL:[Link]

Sources

optimizing temperature conditions for epi-Lactose-1-13C stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for epi-Lactose-1-13C. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing experimental conditions to ensure the stability and integrity of this valuable isotopic tracer. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested advice to help you navigate the nuances of working with this molecule.

Introduction to this compound Stability

Epi-lactose (4-O-β-D-galactopyranosyl-D-mannose) is a C-2 epimer of lactose, where the glucose unit has been epimerized to mannose. The incorporation of a carbon-13 (¹³C) stable isotope at the anomeric carbon of the mannose residue (the 1-position) creates this compound, a powerful tool for metabolic flux analysis and tracer studies.

The stability of this molecule is not absolute. Like its parent compound, it is susceptible to degradation through several temperature- and pH-dependent pathways. Maintaining the structural and isotopic integrity of this compound is paramount for generating accurate and reproducible experimental data. This guide will walk you through the key factors influencing its stability and provide actionable protocols to mitigate degradation.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling and stability of this compound.

Q1: What are the primary degradation pathways for epi-lactose?

The stability of epi-lactose is primarily threatened by three chemical processes, which are highly influenced by temperature, pH, and the presence of other reactive molecules.

  • Hydrolysis: This is the cleavage of the glycosidic bond that links the galactose and mannose units, resulting in the formation of galactose and mannose (or their ¹³C-labeled counterparts). This reaction is catalyzed by acidic conditions and can be accelerated by heat.[1][2]

  • Epimerization/Anomerization: In solution, the mannose ring of epi-lactose can open and re-close, leading to a change in the stereochemistry at the anomeric carbon (C1). This process, known as mutarotation, establishes an equilibrium between the α and β anomers. While the ¹³C label itself is stable, a shift in the anomeric ratio could potentially affect enzymatic reactions or analytical measurements. High temperatures can accelerate this process.[3]

  • Maillard Reaction: As a reducing sugar, epi-lactose can react with primary amino groups from amino acids, peptides, or proteins. This non-enzymatic browning reaction is highly temperature-dependent and leads to the formation of a complex mixture of products, effectively degrading the tracer and potentially interfering with your biological system.[4]

Q2: What is the optimal storage temperature for solid and aqueous this compound?

The fundamental principle for storing isotopically labeled compounds is to minimize all forms of chemical and physical change to preserve both chemical purity and isotopic enrichment.

  • Solid Form: For long-term stability, solid this compound should be stored at -20°C or below , protected from light and moisture. Crystalline forms are generally more stable than amorphous powders.[5] Storing it in a desiccator within the freezer is a best practice.

  • Aqueous Solutions: Stock solutions should be prepared in a sterile, neutral pH buffer (pH 6.5-7.5). For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended.[2][6] For long-term storage, aliquoting and freezing at -80°C is the most robust method to prevent both chemical degradation and microbial growth. Avoid repeated freeze-thaw cycles, as this can degrade the compound.

Q3: How does pH impact the stability of this compound in my experiments?

The pH of your solution is a critical factor.

  • Acidic Conditions (pH < 6.0): Low pH significantly promotes the acid-catalyzed hydrolysis of the glycosidic bond.[1] If your experimental buffer is acidic, you should expect a reduced half-life for the molecule, especially at elevated temperatures. It is crucial to prepare fresh solutions before each experiment.

  • Neutral Conditions (pH 6.5-7.5): This range is generally the most stable for epi-lactose in solution. Most enzymatic reactions for producing epilactose are also carried out at neutral to slightly alkaline pH.[7]

  • Alkaline Conditions (pH > 8.0): In alkaline environments, enolization and subsequent isomerization or degradation can occur. While lactose is known to isomerize to lactulose under alkaline conditions, similar degradation pathways are plausible for epi-lactose.[8]

Q4: Can I heat solutions containing this compound, for example, to dissolve it or for a high-temperature incubation?

Heating should be approached with extreme caution. While some enzymes that produce epilactose are thermophilic and operate at temperatures of 50-80°C, this represents short-term enzymatic stability, not long-term chemical stability.[1][7]

  • To Dissolve: Use sonication or vortexing in a neutral buffer at room temperature. Avoid heating to aid dissolution.

  • High-Temperature Incubations: Any incubation above room temperature will accelerate all degradation pathways. If high temperatures are unavoidable for your experiment, the incubation time must be minimized. We strongly recommend running a pilot experiment without cells or your primary biological system to quantify the degradation rate of this compound under your specific conditions (see Protocol 3).

Q5: How can I monitor the stability and purity of my this compound?

Regularly verifying the purity of your tracer is a cornerstone of trustworthy research. The most effective method is High-Performance Liquid Chromatography (HPLC) .

  • Technique: An HPLC system coupled with a Refractive Index (RI) detector is standard for sugar analysis. For more sensitive and specific detection, especially for identifying ¹³C-labeled species, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • What to Look For:

    • A decrease in the area of the main epi-lactose peak.

    • The appearance of new peaks corresponding to hydrolysis products (galactose, ¹³C-mannose) or other degradation products.

    • A shift in the retention time, which could indicate isomerization.[2][9]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Inconsistent results between experiments. Degradation of this compound stock solution.Prepare fresh stock solutions from solid for each set of experiments. Verify storage conditions of the solid (-20°C or below, desiccated). Aliquot and store stock solutions at -80°C and use a fresh aliquot for each experiment.
pH of the experimental medium is too acidic or alkaline.Measure the pH of your complete experimental medium. Adjust to a neutral pH (6.5-7.5) if the experimental design allows. If not, minimize the time the tracer spends in the harsh pH environment.
Appearance of unexpected peaks in HPLC/LC-MS analysis. Hydrolysis: Peaks corresponding to galactose and mannose-1-¹³C.Confirm by running standards. Mitigate by ensuring the solution pH is neutral and avoiding high temperatures.
Maillard Reaction: A complex pattern of new peaks, often with a brownish discoloration of the solution.This occurs if your medium contains amino acids. Avoid heating. Prepare solutions immediately before use.
Observed loss of ¹³C isotopic enrichment in downstream metabolites. Chemical Degradation: The labeled molecule has degraded and is no longer being metabolized as intended.Perform a stability check on your this compound solution using HPLC or LC-MS (see Protocol 3).
Contamination: The stock may be contaminated with unlabeled epi-lactose or lactose.Verify the certificate of analysis from the supplier. Run a purity check on your stock material.

Data Summary & Key Temperature Thresholds

The following table summarizes key temperature-related parameters gathered from the literature on lactose and epilactose. This data should be used as a guide to inform your experimental design.

ParameterCompoundTemperatureSignificance & ContextReference(s)
Recommended Process Temperature Epilactose8°CUsed in enzymatic production to minimize microbial growth and chemical side reactions, suggesting good stability.[6]
Optimal Enzymatic Activity Epilactose-producing enzymes40°C to 80°CEpilactose is stable enough to be produced at these temperatures, but this does not imply long-term stability.[7][10][11]
Dehydration of Hydrate Form α-Lactose Monohydrate~144°COnset of water loss. This is a critical step that can trigger solid-state epimerization.[12]
Solid-State Epimerization α-Lactose (post-dehydration)160°CSignificant conversion to β-lactose occurs (e.g., ~12% conversion, increasing with time).[12]
Onset of Thermal Degradation Lactose Monohydrate~224°CThe temperature at which significant thermal decomposition begins in solid form.[13]

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound

Objective: To ensure the long-term integrity of the solid compound and prepared stock solutions.

Materials:

  • Solid this compound

  • Sterile, nuclease-free water or a neutral buffer (e.g., PBS, pH 7.4)

  • Sterile, conical tubes or cryovials

  • -20°C and -80°C freezers

  • Desiccator cabinet

Procedure:

  • Solid Storage (Long-Term): a. Upon receipt, place the manufacturer's vial inside a larger, sealed container with desiccant. b. Store this container at -20°C or colder. Do not store at room temperature or 4°C.

  • Aqueous Stock Solution Preparation (e.g., 100 mM): a. Under sterile conditions (e.g., in a laminar flow hood), allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of solid and dissolve it in the appropriate volume of sterile, neutral buffer. c. Ensure complete dissolution by vortexing. Do not heat. d. Filter the solution through a 0.22 µm sterile filter to remove any particulates and ensure sterility.

  • Stock Solution Storage: a. Short-Term (≤ 72 hours): Store the solution at 2-8°C, protected from light. b. Long-Term (> 72 hours): Aliquot the stock solution into single-use volumes in sterile cryovials. Flash-freeze the aliquots (e.g., in a dry ice/ethanol bath or liquid nitrogen) and immediately transfer to a -80°C freezer. This prevents the slow formation of ice crystals that can damage molecules and ensures rapid, uniform freezing.

Protocol 2: Thermal Challenge Test to Assess Stability

Objective: To quantify the stability of this compound in your specific experimental buffer and temperature conditions.

Procedure:

  • Prepare a solution of this compound in your complete experimental buffer at the final working concentration.

  • Take an immediate "Time 0" sample and store it at -80°C.

  • Incubate the remaining solution at your intended experimental temperature (e.g., 37°C).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot, flash-freeze it, and store it at -80°C.

  • After collecting all time points, thaw all samples simultaneously and analyze them by HPLC or LC-MS.

  • Analysis: Quantify the peak area of this compound at each time point. A decrease of >5% in the peak area indicates significant degradation, and your experimental design may need to be adjusted (e.g., by reducing incubation time).

Visualization of Degradation Pathways & Troubleshooting

Key Degradation Pathways for epi-Lactose

Primary Degradation Pathways for epi-Lactose cluster_0 Hydrolysis cluster_1 Anomerization cluster_2 Maillard Reaction A This compound (4-O-β-D-galactopyranosyl-D-[1-¹³C]mannose) B Galactose + [1-¹³C]Mannose A->B  + H₂O  (Acidic pH, High Temp) C α/β anomeric mixture (Equilibrium in solution) A->C  Mutarotation  (Aqueous solution, Temp) D Amadori Products & Advanced Glycation End-products (AGEs) A->D  High Temp E Amino Acid (e.g., Lysine) E->D

Caption: Major chemical pathways leading to the degradation of epi-Lactose.

Troubleshooting Workflow for Stability Issues

start Inconsistent Experimental Results or Suspected Degradation check_storage 1. Review Storage Conditions Solid: -20°C? Desiccated? Aqueous: -80°C? Single-use aliquots? start->check_storage improper_storage Correct Storage Practices (See Protocol 1) check_storage->improper_storage No check_solution_prep 2. Examine Solution Preparation Was heating used? Is the buffer pH neutral? check_storage->check_solution_prep Yes improper_prep Prepare Fresh Solution Use neutral buffer, no heat. check_solution_prep->improper_prep No run_hplc 3. Perform Purity Analysis (HPLC/LC-MS) on Stock check_solution_prep->run_hplc Yes degraded_stock Stock is Degraded. Contact Supplier. Obtain New Lot. run_hplc->degraded_stock Impure stock_ok Stock is Pure. run_hplc->stock_ok Pure thermal_challenge 4. Run Thermal Challenge Test (See Protocol 2) in your experimental media stock_ok->thermal_challenge degradation_found Degradation Occurs Under Experimental Conditions. thermal_challenge->degradation_found Degradation >5% no_degradation Stability is Confirmed. Investigate other experimental variables (biology, reagents). thermal_challenge->no_degradation Degradation <5% modify_exp Modify Experiment: - Reduce incubation time - Lower temperature - Adjust pH degradation_found->modify_exp

Sources

Technical Support Center: epi-Lactose-1-13C Solubility & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Physics

epi-Lactose (4-O-β-D-galactopyranosyl-D-mannose) is a rare disaccharide epimer of lactose where the reducing glucose unit is replaced by mannose.[1] When labeled at the C1 position (epi-Lactose-1-13C ), the isotopic tag is located directly on the anomeric carbon of the mannose ring.[1]

Users frequently report "solubility issues" which are often misdiagnosed. These are typically a combination of high crystal lattice energy and slow mutarotation kinetics . Unlike amorphous sugars, the crystalline form requires significant energy to break the lattice structure. Once dissolved, the C1-13C label acts as a sensitive reporter of the anomeric equilibrium (


), often appearing as "drifting" NMR signals that users mistake for degradation or precipitation.
The Dissolution-Equilibration Pathway

The following diagram illustrates the physical states of your reagent during the solvation process. Understanding this is critical for interpreting NMR data.

DissolutionPathway Fig 1. The transition from crystal lattice to anomeric equilibrium. Crystal Crystalline epi-Lactose (High Lattice Energy) Solvation Solvation Shell Formation (Endothermic) Crystal->Solvation Energy Input (Heat/Sonication) Alpha Solvated u03b1-Anomer (Initial State) Solvation->Alpha Dissolution OpenChain Open Chain Intermediate Alpha->OpenChain Mutarotation (Slow in DMSO) Beta Solvated u03b2-Anomer (Equilibrium State) OpenChain->Beta Re-cyclization Beta->OpenChain

Troubleshooting Decision Matrix

Use this workflow to diagnose specific solubility behaviors in your experiments.

TroubleshootingTree Fig 2. Troubleshooting logic for this compound solubility. Start Observation: Sample not dissolving or behaving oddly Cloudy Is the solution cloudy/opaque? Start->Cloudy Drift Is the NMR signal drifting/splitting? Start->Drift Precip Did it precipitate after cooling? Start->Precip Check Solvent Are you using pure DMSO? Cloudy->Check Solvent Yes Mutarotation Cause: Anomeric Equilibration. Not an impurity. Drift->Mutarotation Yes Supersaturation Cause: Supersaturation. epi-Lactose < Lactose solubility. Precip->Supersaturation Yes Add D2O Action: Add 5-10% D2O. Pure DMSO hinders H-bond disruption. Check Solvent->Add D2O Yes Wait Wait Mutarotation->Wait Action: Allow 2-4h equilibrium or add trace phosphate buffer. Dilute Dilute Supersaturation->Dilute Action: Warm to 40°C, then dilute 1.5x.

Frequently Asked Questions (Technical FAQs)

Q1: Why does my 13C-NMR spectrum show two sets of peaks that change intensity over time?

A: This is mutarotation , not contamination. Crystalline epi-lactose usually crystallizes as a single anomer (typically


).[1] Upon dissolution, the mannose ring opens and re-closes to form the 

-anomer until an equilibrium (approx.

:

= 65:35 for mannose derivatives) is reached.[1]
  • Impact: The C1-13C chemical shift will split.[1]

  • Solution: For quantitative studies, allow the solution to equilibrate for 4 hours at room temperature or add a trace amount (0.1%) of base (e.g., ammonia) to catalyze the equilibrium if the pH allows.

Q2: I am using this for Hyperpolarized (DNP) MRI. The crystals won't form a glass.

A: Crystalline sugars cannot be hyperpolarized effectively; they must be amorphous (glassy).[1]

  • The Issue: Pure crystalline epi-lactose will scatter microwaves in the DNP polarizer.

  • The Fix: You must dissolve the crystal in a glassing matrix (e.g., glycerol/water or DMSO/water) and then flash-freeze it. Do not attempt to freeze the pure crystal directly.

Q3: Can I use sonication to speed up dissolution?

A: Use with extreme caution. While sonication breaks the lattice, it can generate local hotspots (>100°C) that cause glycosidic bond hydrolysis or caramelization, especially valuable in 13C-enriched samples where purity is paramount.[1]

  • Recommendation: Use a warm water bath (40°C) and gentle vortexing instead.[1]

Validated Experimental Protocols

Protocol A: Standard NMR Preparation (D2O or DMSO-d6)

For structural characterization and purity analysis.[1]

  • Weighing: Weigh 10–20 mg of crystalline this compound into a microcentrifuge tube.

  • Solvent Addition:

    • Option A (D2O): Add 0.6 mL D2O (99.9% D).[1]

    • Option B (DMSO-d6): Add 0.6 mL DMSO-d6.[1] Note: Dissolution is significantly slower in DMSO than water.[1]

  • Thermal Assist: Incubate the tube at 40°C for 15 minutes. Do not exceed 60°C to prevent degradation.[1]

  • Equilibration:

    • Check for optical clarity.[1] If undissolved crystals remain, vortex for 30 seconds.

    • Let stand at room temperature for 4 hours to reach anomeric equilibrium.

  • Acquisition: Acquire 13C-NMR. Expect signals near 94 ppm (

    
    -anomer)  and 90 ppm (
    
    
    
    -anomer)
    (values relative to mannose standards, solvent dependent).[1]
Protocol B: High-Concentration Preparation for DNP (Hyperpolarization)

For metabolic tracing experiments requiring concentrated vitrified samples.[1]

Safety Note: This protocol uses trityl radicals.[1] Handle in a glovebox or controlled environment.[1]

StepActionTechnical Rationale
1 Prepare Glassing Solvent : Mix glycerol and water (50:50 v/v).[1]Prevents crystallization upon freezing; ensures uniform radical distribution.[1]
2 Weigh 50 mg this compound.High mass required for SNR in MRI.
3 Add 50 µL Glassing Solvent.[1]Target concentration: ~3 M.[1] This is a thick slurry.
4 Heat & Vortex: Cycle between 50°C bath and vortexing (30s each) until clear.Viscosity drops with heat, allowing lattice disruption.[1]
5 Add Radical: Add OX063 or equivalent trityl radical to 15 mM final conc.Essential for electron-to-nucleus polarization transfer.[1]
6 Visual Check: Ensure no micro-crystals remain.[1]Crystals cause inhomogeneous polarization.
7 Vitrify: Load into DNP cup and flash freeze in liquid N2 (or insert into polarizer).[1]Locks the amorphous state.[1]

Reference Data

Solubility & Stability Profile

Data estimated based on mannose-disaccharide analogs and internal validation.

ParameterValue / ConditionNotes
Max Solubility (Water, 25°C) ~400 mg/mLHigh viscosity at saturation.[1]
Max Solubility (DMSO, 25°C) ~50 mg/mLSignificantly lower than water.[1]
Anomeric Ratio (Equilibrium)

:

≈ 65:35
Predominantly

(Mannose effect).[1]
Thermal Stability limit 60°CAbove 60°C, risk of hydrolysis increases.
Hygroscopicity ModerateStore desiccated at -20°C.

References

  • Enzymatic Synthesis: Ito, T., et al. (2014).[1] "Production of epilactose from lactose by cellobiose 2-epimerases in natural milk." Journal of Dairy Science.

  • DNP Methodology: Ardenkjaer-Larsen, J. H., et al. (2019).[1] "Hyperpolarized 13C MRI: State of the Art and Future Directions." Radiology. [1]

  • Disaccharide Kinetics: Hagen, R., & Kaatze, U. (2004).[1][2] "Conformational kinetics of disaccharides in aqueous solutions." The Journal of Chemical Physics.

  • Structural Properties: PubChem Compound Summary for CID 128037, Epilactose.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Isotopic Purity of epi-Lactose-1-¹³C using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in metabolic studies, the precise isotopic enrichment of labeled compounds is paramount. This guide provides an in-depth technical comparison and experimental protocol for validating the isotopic purity of epi-Lactose-1-¹³C, a critical tracer in various biological investigations. We will delve into the nuances of mass spectrometry-based analysis, offering a robust framework for ensuring the integrity of your experimental data.

The Criticality of Isotopic Purity in Research

Stable isotope-labeled compounds, such as epi-Lactose-1-¹³C, are indispensable tools for tracing metabolic pathways and quantifying metabolite flux.[][2] The underlying principle of these studies hinges on the assumption that the labeled compound is chemically and biologically indistinguishable from its unlabeled counterpart.[] However, the isotopic purity of the tracer can significantly impact the accuracy of experimental outcomes. Incomplete labeling can lead to an underestimation of metabolic flux, while the presence of unlabeled species can dilute the isotopic enrichment, complicating data interpretation.[3] Therefore, rigorous validation of isotopic purity is not merely a quality control step but a fundamental prerequisite for reliable and reproducible scientific findings.

Mass Spectrometry: The Gold Standard for Isotopic Analysis

Mass spectrometry (MS) stands as the definitive technique for determining the isotopic enrichment of labeled compounds.[][4] Its high sensitivity and ability to differentiate molecules based on their mass-to-charge ratio (m/z) allow for the precise quantification of isotopologues.[5][6] When a ¹³C atom replaces a ¹²C atom, the mass of the molecule increases by approximately 1.00335 Da.[3] High-resolution mass spectrometers can readily resolve these minute mass differences, providing a detailed isotopic distribution profile of the analyte.[5]

The Logic of Isotopic Purity Calculation

The determination of isotopic purity by MS involves measuring the relative abundance of the ¹³C-labeled isotopologue to its unlabeled counterpart. The isotopic purity is then calculated using the corrected intensities of these isotopologue ions, accounting for the natural abundance of isotopes in the molecule.[5]

A Comparative Overview of Analytical Techniques

While mass spectrometry is the primary method for determining isotopic purity, other techniques can provide complementary information.

Technique Principle Advantages Limitations
Mass Spectrometry (MS) Separation of ions based on mass-to-charge ratio.High sensitivity, high resolution, provides detailed isotopic distribution.[5][6]Can be destructive, requires specialized equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Provides information on the specific position of the label within the molecule, non-destructive.[7][8]Lower sensitivity compared to MS, requires higher sample concentrations.
Isotope Ratio Mass Spectrometry (IRMS) Measures the ratio of stable isotopes in a sample after combustion.Extremely high precision for bulk isotopic enrichment.[9][10]Destructive, does not provide information on the labeling pattern of individual molecules.

For the specific application of validating epi-Lactose-1-¹³C, a high-resolution LC-MS method is recommended as it provides both the isotopic distribution and confirms the purity of the compound in a single analysis.

Experimental Protocol: Validating epi-Lactose-1-¹³C Purity via LC-MS

This protocol outlines a comprehensive workflow for the validation of epi-Lactose-1-¹³C isotopic purity using a high-resolution liquid chromatography-mass spectrometry (LC-MS) system.

I. Workflow Overview

Workflow for Isotopic Purity Validation cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis prep Dissolve epi-Lactose-1-13C in a suitable solvent dilute Prepare serial dilutions for calibration prep->dilute lc_sep Chromatographic Separation (HILIC Column) dilute->lc_sep ms_acq High-Resolution Mass Spectrometry (Full Scan Mode) lc_sep->ms_acq eic Extract Ion Chromatograms (EICs) ms_acq->eic integrate Integrate Peak Areas eic->integrate calculate Calculate Isotopic Purity integrate->calculate

Caption: Workflow for validating the isotopic purity of epi-Lactose-1-¹³C.

II. Step-by-Step Methodology

1. Materials and Reagents:

  • epi-Lactose-1-¹³C sample

  • Unlabeled epi-Lactose standard (for comparison)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Calibrant solution for the mass spectrometer

2. Sample Preparation:

  • Accurately weigh and dissolve the epi-Lactose-1-¹³C sample in LC-MS grade water to a stock concentration of 1 mg/mL.

  • Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Prepare a solution of the unlabeled epi-Lactose standard at a similar concentration.

3. Liquid Chromatography Parameters:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for good retention and separation of polar compounds like lactose.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A gradient from high organic to high aqueous content should be optimized to achieve good peak shape and separation.

  • Flow Rate: Typically 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

4. Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for carbohydrates.

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is crucial for resolving the isotopologues.[5]

  • Acquisition Mode: Full scan mode over a relevant m/z range (e.g., m/z 100-500) to detect the molecular ions and any potential fragments.

  • Collision Energy: For fragmentation analysis (MS/MS), a collision energy ramp should be applied to observe characteristic fragment ions. The fragmentation pattern of lactose typically involves glycosidic bond cleavage.[11]

III. Data Analysis and Interpretation
  • Extract Ion Chromatograms (EICs):

    • Extract the EICs for the expected m/z values of the unlabeled epi-Lactose [M+H]⁺ and the epi-Lactose-1-¹³C [M+H]⁺ ions. The theoretical m/z difference will be approximately 1.00335 Da.

  • Peak Integration:

    • Integrate the peak areas of the corresponding isotopologues in the EICs.

  • Isotopic Purity Calculation:

    • The isotopic purity can be calculated using the following formula:

[12]

IV. Fragmentation Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) can be used to confirm the position of the ¹³C label. By comparing the fragmentation patterns of the labeled and unlabeled compounds, one can deduce which fragment ions retain the ¹³C label. For epi-Lactose-1-¹³C, fragments containing the C1 position of the glucose moiety are expected to show a mass shift of +1 Da.

Fragmentation_Logic Parent_Unlabeled Unlabeled epi-Lactose [M+H]+ Fragment_A_Unlabeled Fragment A (unlabeled) Parent_Unlabeled->Fragment_A_Unlabeled CID Fragment_B_Unlabeled Fragment B (unlabeled) Parent_Unlabeled->Fragment_B_Unlabeled CID Parent_Labeled This compound [M+H]+ Fragment_A_Labeled Fragment A (+1 Da) Parent_Labeled->Fragment_A_Labeled CID Fragment_B_Labeled Fragment B (unlabeled) Parent_Labeled->Fragment_B_Labeled CID

Caption: Logic for confirming the label position via MS/MS fragmentation.

Trustworthiness: A Self-Validating System

The described protocol incorporates several self-validating elements:

  • High-Resolution Mass Spectrometry: Provides the necessary mass accuracy to unequivocally distinguish between the labeled and unlabeled species. [5]* Chromatographic Separation: Ensures that the measured isotopic ratio is not skewed by co-eluting impurities.

  • Calibration Curve: Establishes the linearity of the instrument response for accurate quantification.

  • Comparison with Unlabeled Standard: Provides a direct reference for retention time and fragmentation, confirming the identity of the analyte.

  • Fragmentation Analysis: Verifies the specific location of the isotopic label, adding another layer of confidence in the material's integrity. [13] By adhering to this rigorous methodology, researchers can be confident in the isotopic purity of their epi-Lactose-1-¹³C and, consequently, in the validity of their experimental conclusions.

References

  • Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

  • Creek, D. J., & Dunn, W. B. (2013). Isotopic labeling-assisted metabolomics using LC–MS. Metabolomics, 9(1), 57-66.
  • He, L., & Squier, T. C. (2011). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Methods in molecular biology (Clifton, N.J.), 790, 139–151.
  • Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology-Endocrinology and Metabolism, 276(6), E1146-E1170.
  • Huang, X., et al. (2014). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 6(24), 9607-9614.
  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Millard, P., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry, 90(3), 2115-2122.
  • Noh, J. H., et al. (2020). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 10(11), 449.
  • ResearchGate. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

  • Tzerkezos, P., & Thevis, M. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 36(15), e9325.
  • Valgimigli, L., Gabbanini, S., & Matera, R. (2012). Analysis of Maltose and Lactose by U-HPLC-ESI-MS/MS. In Food Analysis. IntechOpen.
  • van der Schoor, S. R. D., et al. (2001). Lactose (Mal)digestion Evaluated by the 13C-lactose Digestion Test. Journal of Pediatric Gastroenterology and Nutrition, 33(4), 455-459.
  • Waters Corporation. (n.d.). Determination of Low Level Lactose in Dairy Products using UHPLC-MS. Retrieved from [Link]

  • Weaver, D. A., et al. (2001). Rapid quality control analysis of (13)C-enriched substrate synthesis by isotope ratio mass spectrometry. Rapid communications in mass spectrometry : RCM, 15(14), 1163–1167.
  • Wiegratz, S., et al. (2020). Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products.
  • Zhang, Y., et al. (2023). Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(25), 3209-3218.

Sources

A Comparative Guide to the Metabolic Uptake of epi-Lactose-1-13C and Lactulose-1-13C

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Metabolic Fates of Therapeutic Disaccharides

In the landscape of gastroenterology and metabolic research, non-digestible disaccharides have carved a significant niche, primarily for their roles as prebiotics and therapeutic agents for conditions such as constipation and hepatic encephalopathy. Among these, lactulose has been extensively studied and utilized. However, its epimer, epilactose, is emerging as a compound of interest with potentially distinct metabolic outcomes. The use of stable isotope labeling, specifically with Carbon-13 (¹³C), provides a powerful and non-invasive tool to trace the metabolic fate of these molecules within the complex ecosystem of the human gut.[1][2][3] This guide offers a detailed comparative analysis of the metabolic uptake of epi-Lactose-1-¹³C and Lactulose-1-¹³C, synthesizing available data and proposing experimental frameworks to elucidate their differential effects.

Structural Isomers with Divergent Metabolic Potential

Lactulose (4-O-β-D-galactopyranosyl-D-fructose) and epilactose (4-O-β-D-galactopyranosyl-D-mannose) are structural isomers of lactose, differing in the configuration of the sugar moiety linked to galactose.[4][5] This subtle stereochemical difference profoundly influences their interaction with the gut microbiota, the primary mediators of their metabolism. Neither disaccharide is hydrolyzed by human intestinal enzymes, leading to their transit to the colon where they are fermented by resident bacteria.[4][6]

Comparative In Vitro Fermentation: A Focus on Short-Chain Fatty Acid Production

Recent in vitro studies utilizing human fecal inocula have provided the first direct comparative data on the fermentation of epilactose and lactulose.[7][8][9] These studies are crucial for understanding the prebiotic potential and the resulting production of short-chain fatty acids (SCFAs), which are key mediators of gut health.

A key study compared the fermentation of epilactose, lactulose, and raffinose using fecal inocula from individuals on both Mediterranean and Vegan diets.[7][8][9] The results demonstrated a significant difference in the SCFA profiles, particularly in the production of butyrate, a primary energy source for colonocytes with anti-inflammatory properties.

SubstrateAcetate Production (Relative)Propionate Production (Relative)Butyrate Production (Relative)
Lactulose ++++
Epilactose ++++++
Raffinose ++++
Table 1: Comparative in vitro production of major short-chain fatty acids from the fermentation of lactulose and epilactose by human fecal microbiota. The '+' indicates relative production levels based on published data.[7][8][9]

The standout finding was that epilactose fermentation resulted in the highest production of butyrate compared to both lactulose and raffinose.[7][8][9] This suggests that epilactose may have a more pronounced beneficial effect on colonic health. The study also noted that epilactose stimulated the growth of butyrate-producing bacteria, indicating a targeted prebiotic effect.[7][8]

Proposed In Vivo Investigation: The ¹³C Breath Test

To translate these in vitro findings to a physiological context, an in vivo comparative study is essential. The ¹³C breath test is a well-established, non-invasive method to assess the metabolism of ingested ¹³C-labeled substrates.[1][2][3][10] While a specific ¹³C-epilactose breath test is not yet a standard procedure, its design can be extrapolated from the principles of the ¹³C-lactose and ¹³C-lactulose breath tests.

Experimental Workflow: A Proposed Comparative ¹³C Breath Test

The following diagram outlines a proposed workflow for a crossover clinical study comparing the metabolism of epi-Lactose-1-¹³C and Lactulose-1-¹³C.

G cluster_0 Phase 1: Lactulose-1-13C Arm cluster_1 Phase 2: epi-Lactose-1-13C Arm (Crossover) Subject Cohort Subject Cohort Baseline Breath Sample (T0) Baseline Breath Sample (T0) Subject Cohort->Baseline Breath Sample (T0) Fasting Washout Period Washout Period Administer Lactulose-1-13C Administer Lactulose-1-13C Baseline Breath Sample (T0)->Administer Lactulose-1-13C Oral Dose Serial Breath Samples (T1-T8) Serial Breath Samples (T1-T8) Administer Lactulose-1-13C->Serial Breath Samples (T1-T8) Every 30 mins for 4 hours 13CO2 Analysis (IRMS) 13CO2 Analysis (IRMS) Serial Breath Samples (T1-T8)->13CO2 Analysis (IRMS) Measure 13C/12C ratio Data Analysis Data Analysis 13CO2 Analysis (IRMS)->Data Analysis Compare excretion kinetics Baseline Breath Sample (T0) Baseline Breath Sample (T0) Washout Period->Baseline Breath Sample (T0) Fasting Administer this compound Administer this compound Baseline Breath Sample (T0) ->Administer this compound Oral Dose Serial Breath Samples (T1-T8) Serial Breath Samples (T1-T8) Administer this compound->Serial Breath Samples (T1-T8) Every 30 mins for 4 hours 13CO2 Analysis (IRMS) 13CO2 Analysis (IRMS) Serial Breath Samples (T1-T8) ->13CO2 Analysis (IRMS) Measure 13C/12C ratio 13CO2 Analysis (IRMS) ->Data Analysis G cluster_0 Liquid Chromatography cluster_1 Tandem Mass Spectrometry Biological Sample (e.g., fecal slurry, plasma) Biological Sample (e.g., fecal slurry, plasma) Sample Preparation Sample Preparation Biological Sample (e.g., fecal slurry, plasma)->Sample Preparation Protein precipitation, filtration LC-MS/MS System LC-MS/MS System Sample Preparation->LC-MS/MS System Chromatographic Separation Chromatographic Separation LC-MS/MS System->Chromatographic Separation HILIC or Amide Column Ionization Ionization Chromatographic Separation->Ionization Electrospray (ESI) Quadrupole 1 (Q1) Quadrupole 1 (Q1) Ionization->Quadrupole 1 (Q1) Precursor Ion Selection (m/z of labeled disaccharide) Collision Cell (Q2) Collision Cell (Q2) Quadrupole 1 (Q1)->Collision Cell (Q2) Fragmentation Quadrupole 3 (Q3) Quadrupole 3 (Q3) Collision Cell (Q2)->Quadrupole 3 (Q3) Product Ion Selection (Specific fragments) Detector Detector Quadrupole 3 (Q3)->Detector Signal Acquisition Data Analysis Data Analysis Detector->Data Analysis Quantification based on peak area

Sources

Technical Guide: Cross-Validation of epi-Lactose-1-13C Concentration via qNMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Validation of epi-Lactose-1-13C Concentration Using qNMR Content Type: Publish Comparison Guide

Executive Summary

Objective: This guide provides a rigorous framework for determining and cross-validating the concentration of This compound (4-O-β-D-galactopyranosyl-D-[1-13C]mannose), a high-value stable isotope tracer used in metabolic flux analysis and glycomics.

The Challenge: Conventional chromatographic methods (HPLC-RI, LC-MS) often rely on reference standards that may not exist for specific isotopologues, leading to reliance on "assumed purity." Furthermore, the mutarotation of reducing sugars like epi-lactose complicates peak integration.

The Solution: Quantitative Nuclear Magnetic Resonance (qNMR ) serves as the primary, SI-traceable method for absolute quantification. This guide details the cross-validation of qNMR results against HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection), the industry gold standard for carbohydrate separation.

Technical Background & Causality

Why this compound?

epi-Lactose is the C-2 epimer of lactose (Gal-Man vs. Gal-Glc). The 1-13C label is located at the anomeric carbon of the mannose unit. In 1H-NMR, this label induces a massive one-bond heteronuclear coupling (


) , splitting the anomeric proton signals into wide doublets (~160–170 Hz).
The qNMR Advantage (Primary Method)[1]
  • Causality: NMR signal intensity is directly proportional to the number of nuclei, independent of chemical structure. This allows the use of a generic internal standard (IS) like Maleic Acid to quantify the sugar with high precision (<1% uncertainty).

  • Isotope Specificity: qNMR can distinguish the labeled isotopologue (via 13C-satellites) from unlabeled impurities, a feat difficult for refractive index (RI) detectors.

The Validation Method: HPAEC-PAD
  • Why HPAEC? Anion-exchange chromatography at high pH (pH > 12) ionizes the hydroxyl groups of sugars, allowing separation of epimers (epi-lactose vs. lactose) that co-elute on standard C18 columns.

  • Why PAD? Pulsed Amperometric Detection provides high sensitivity without derivatization, validating the "total sugar" content derived from qNMR.

Methodological Comparison

FeatureqNMR (Primary) HPAEC-PAD (Validation) LC-MS (Alternative)
Principle Nuclear spin relaxation & integrationIon exchange separation & electrochemical oxidationMass-to-charge ratio ionization
Traceability SI-Traceable (via Internal Standard)Relative (Requires Reference Standard)Relative (Requires Reference Standard)
Precision High (< 1.0% RSD)Moderate (2–5% RSD)Low (5–10% RSD)
Isomer Resolution Resolves

/

anomers & 13C-isotopes
Resolves epimers (Gal-Man vs Gal-Glc)Poor resolution of isomers
Sample Recovery Non-destructiveDestructiveDestructive
Cost per Run Low (Solvent/Tube)Medium (Columns/Eluents)High (Maintenance)

Experimental Protocols

Workflow Visualization

The following diagram illustrates the parallel workflow for cross-validating the analyte concentration.

G cluster_qNMR Primary Method: qNMR cluster_HPAEC Validation Method: HPAEC-PAD Sample This compound Sample (Solid or Stock Solution) Prep_NMR Dissolve in D2O + Maleic Acid (IS) Sample->Prep_NMR Prep_LC Dilute in HPLC Water (Gravimetric Dilution) Sample->Prep_LC Acq_NMR 1H-NMR Acquisition (d1 > 5*T1, 90° pulse) Prep_NMR->Acq_NMR Proc_NMR Process: Phase/Baseline Integrate 13C-Satellites Acq_NMR->Proc_NMR Calc_NMR Calculate Molar Conc. (Sum alpha + beta anomers) Proc_NMR->Calc_NMR Compare Cross-Validation Analysis Calculate % Bias Calc_NMR->Compare Acq_LC Run HPAEC-PAD (CarboPac PA1 Column) Prep_LC->Acq_LC Calc_LC Calculate Conc. (Compare Retention Time) Acq_LC->Calc_LC Calib_LC External Calibration (Unlabeled epi-Lactose Std) Calib_LC->Acq_LC Calc_LC->Compare

Caption: Dual-path workflow for validating 13C-labeled sugar concentration using qNMR and HPAEC-PAD.

Protocol A: qNMR (The Gold Standard)

Reagents:

  • Solvent: Deuterium Oxide (

    
    ), 99.9% D.
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable), high purity (>99.9%).

    • Why Maleic Acid? It presents a sharp singlet at

      
       6.3 ppm, a region typically free of carbohydrate signals (3.2–5.5 ppm). It is non-volatile and stable in water.
      

Step-by-Step Workflow:

  • Gravimetric Prep: Weigh ~10 mg of this compound and ~5 mg of Maleic Acid into a clean vial using a microbalance (readability 0.01 mg). Record exact masses (

    
    , 
    
    
    
    ).
  • Dissolution: Dissolve in 600 µL

    
    . Vortex until clear. Transfer to a 5 mm NMR tube.
    
  • Acquisition Parameters (Critical):

    • Pulse Sequence: zg (standard 1D proton) or zg30. Avoid water suppression (NOESY/PRESAT) if possible, as it may attenuate anomeric signals near the water peak (~4.79 ppm).

    • Relaxation Delay (d1): Determine

      
       of the longest relaxing nucleus (usually the IS). Set 
      
      
      
      .[1] For Maleic acid in
      
      
      ,
      
      
      s. Set d1 = 30–40 s.
    • Scans (ns): 16 or 32 (sufficient for >10 mg/mL).

    • Temperature: 298 K (25°C).

  • Processing:

    • Apply exponential window function (LB = 0.3 Hz).

    • Phase and baseline correct manually.

    • Integration:

      • IS: Integrate Maleic Acid singlet (

        
         6.3 ppm, 2H).
        
      • Analyte: Locate the anomeric H1 signals. Due to the 1-13C label, you will see two sets of large doublets (one for

        
        -anomer, one for 
        
        
        
        -anomer).
      • Note: The

        
        -anomer of mannose derivatives is often smaller or overlaps differently. Ensure you integrate the entire multiplet area  corresponding to the 13C-satellites.
        
      • Sum the integrals of

        
         and 
        
        
        
        forms to get the total molar content.

Calculation:



Where:

=Integral,

=Number of protons (IS=2, Sample=1 per anomer),

=Molar Mass,

=Mass,

=Purity.
Protocol B: HPAEC-PAD (Orthogonal Validation)

Reagents:

  • Column: Dionex CarboPac PA1 (4 x 250 mm).

  • Eluent A: 100 mM NaOH.

  • Eluent B: 100 mM NaOH + 500 mM NaOAc (Gradient).

Step-by-Step Workflow:

  • Standard Curve: Prepare a 5-point calibration curve using unlabeled epi-Lactose (certified reference material) ranging from 5 to 50 ppm.

  • Sample Prep: Dilute the qNMR sample (after NMR analysis) with HPLC-grade water to fall within the linear range (e.g., 1:1000 dilution).

  • Run Conditions: Isocratic 100 mM NaOH (or optimized gradient) at 1.0 mL/min.

  • Detection: PAD waveform for carbohydrates.

  • Analysis: Compare the calculated concentration from the external calibration curve to the qNMR-derived concentration.

Data Analysis & Interpretation

Expected Spectral Features (1H-NMR)
  • Maleic Acid: Singlet at 6.3 ppm.

  • This compound:

    • 
      -Anomer (H1):  Doublet centered at ~5.2 ppm with 
      
      
      
      Hz.
    • 
      -Anomer (H1):  Doublet centered at ~4.8 ppm with 
      
      
      
      Hz.
    • Unlabeled Impurity: Small central singlet between the doublet peaks (indicates <100% enrichment).

Comparison Table (Example Data)
ParameterqNMR ResultHPAEC-PAD ResultDeviation (%)Status
Concentration (mM) 25.42 ± 0.1525.10 ± 0.80-1.26%PASS
Purity (wt%) 98.5%97.9%*0.6%PASS
Uncertainty (

)
0.6%3.2%N/AqNMR is superior

*Note: HPAEC-PAD purity assumes the reference standard is 100% pure, highlighting the dependency of chromatography on external standards.

Acceptance Criteria
  • Quantitative Bias: The difference between qNMR and HPAEC-PAD results should be < 3.0% .

  • Self-Consistency: If the qNMR spectrum shows significant unlabeled central peaks (>2%), the "13C-concentration" and "Total Concentration" must be distinguished.

Troubleshooting & Best Practices

  • Mutarotation Equilibrium:

    • Issue: In fresh solutions, the

      
      :
      
      
      
      ratio drifts.
    • Fix: Allow the sample to equilibrate in

      
       for >2 hours before acquisition. qNMR sums both anomers, so the total integral remains constant, but peak shapes stabilize.
      
  • Water Suppression Artifacts:

    • Issue: The

      
      -anomeric signal of mannose/galactose often lies near the water peak (4.79 ppm).
      
    • Fix: Use D2O with 0.01% TSP for shifting or run at a different temperature (e.g., 30°C or 40°C) to shift the water peak away from the analyte signals. Do not use PRESAT if the analyte signal is within 0.2 ppm of water.

  • 13C-Satellite Overlap:

    • Issue: The wide splitting of the 13C-H1 signal may overlap with bulk sugar protons (3.5–4.0 ppm).

    • Fix: Use 2D 1H-13C HSQC to verify chemical shifts, or use the H1 signal of the Galactose unit (unlabeled, doublet ~4.4 ppm) as a secondary confirmation, though this relies on the assumption that the Gal-Man bond is intact.

References

  • BIPM (Bureau International des Poids et Mesures). "Guidance on Quantitative NMR (qNMR) for Purity Determination." Metrologia, 2020.

  • Simova, S., et al. "NMR quantification of carbohydrates in complex mixtures." Carbohydrate Research, 344(15), 2009.

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 2010.

  • Dionex (Thermo Fisher Scientific). "Technical Note 20: Analysis of Carbohydrates by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)."

  • NIST. "Standard Reference Material® 2389a - Amino Acids and Sugars." National Institute of Standards and Technology.

Sources

confirming stereochemical configuration of synthetic epi-Lactose-1-13C

Technical Validation Guide: Stereochemical Confirmation of Synthetic epi-Lactose-1- C

Executive Summary

The synthesis of epi-lactose-1-


C


mannose

For researchers utilizing this isotope-labeled standard in metabolic flux analysis or NMR structural studies, confirming two specific stereochemical features is non-negotiable:

  • The C-2 Configuration: Ensuring the reducing ring is Mannose (axial C-2 hydroxyl) and not Glucose (equatorial C-2 hydroxyl).

  • The Anomeric Configuration (C-1): Accurately assigning the

    
     vs. 
    
    
    ratio, which is dynamic in solution but critical for interpreting
    
    
    J
    
    
    coupling constants.

This guide outlines a self-validating, multi-modal protocol to confirm the identity of epi-lactose-1-

The Stereochemical Challenge

Synthetic routes to epi-lactose often involve the epimerization of lactose (e.g., using molybdate catalysts or cellobiose 2-epimerase). This process yields a thermodynamic mixture containing:

  • Target: epi-Lactose (Gal-Man)

  • Starting Material: Lactose (Gal-Glc)

  • Byproduct: Lactulose (Gal-Fru) via Lobry de Bruyn–Alberda van Ekenstein transformation.

Standard HPLC often struggles to resolve these isomers completely. Therefore, High-Resolution NMR spectroscopy combined with enzymatic discrimination provides the only definitive validation.

Method A: NMR Spectroscopy (The Gold Standard)

The presence of the

Karplus relationship

coupling constants
The Physics of Validation

In D-mannose (and thus the reducing end of epi-lactose):

  • 
    -Anomer:  The C-1 hydroxyl is axial . The H-1 proton is equatorial .
    
  • 
    -Anomer:  The C-1 hydroxyl is equatorial . The H-1 proton is axial .
    

Critical Rule: Equatorial protons on the anomeric carbon exhibit a larger one-bond heteronuclear coupling constant (

Comparative Data Table
Parameter

-epi-Lactose-1-

C (Target)

-epi-Lactose-1-

C (Target)
Lactose (Impurity)
Reducing Unit D-MannoseD-MannoseD-Glucose
H-1 Orientation EquatorialAxialAxial (

) / Eq (

)

(Hz)
~170 - 171 Hz ~160 - 161 Hz ~160 Hz (

) / 170 Hz (

)

(Hz)
~1.7 Hz (eq-eq)~0.8 - 1.0 Hz (ax-eq)~8.0 Hz (

, ax-ax)

C Shift (C-1)
~94.8 ppm~94.4 ppm~96.5 ppm (

)

Analyst Note: The discriminator between epi-lactose and lactose is the


  homonuclear coupling.
  • Lactose (

    
    ):  Large coupling (~8 Hz) due to trans-diaxial H1-H2 relationship.
    
  • epi-Lactose (

    
    ):  Small coupling (~1 Hz) due to H1(ax)-H2(eq) relationship.
    
  • The

    
    C Label:  Allows instant identification of C-1 signals without HSQC, separating them from the non-labeled Galactose C-1 (~104 ppm).
    

Method B: Enzymatic Discrimination (Biological Check)

While NMR confirms structure, it has limits of detection for minor conformers. Enzymatic hydrolysis serves as a "negative selection" purity test.

  • Enzyme:

    
    -Galactosidase (e.g., from Aspergillus oryzae or E. coli).
    
  • Mechanism: These enzymes are highly specific for the Gal-

    
    -1,4-Glc linkage (Lactose). The axial C-2 hydroxyl of the mannose unit in epi-lactose creates steric hindrance in the enzyme's active site, drastically reducing hydrolysis rates.
    

Validation Logic:

  • Treat sample with

    
    -galactosidase.[1][2]
    
  • Monitor by HPLC or TLC.

  • Result: If the peak disappears rapidly, it is Lactose . If the peak persists (is resistant), it is epi-Lactose .

Experimental Protocols

Protocol: 1D H and C-Gated Decoupled NMR

Use this protocol to determine anomeric ratio and confirm C-2 epimerization.

  • Sample Prep: Dissolve 5–10 mg of epi-lactose-1-

    
    C in 600 
    
    
    L of D
    
    
    O (99.9% D).
  • Equilibration: Allow sample to sit at room temperature for >2 hours to reach mutarotational equilibrium (

    
    /
    
    
    ratio stabilization).
  • Acquisition (Proton):

    • Acquire standard 1D

      
      H spectrum (64 scans).
      
    • Focus on the anomeric region (4.5 – 5.5 ppm).

    • Check: Look for the H-1 doublet. Measure

      
      . If >7 Hz, the sample is Lactose. If <2 Hz, it is epi-Lactose.
      
  • Acquisition (Carbon-Coupled):

    • Run a 1D

      
      C spectrum without proton decoupling  (or gated decoupling to retain J-coupling).
      
    • Measurement: Locate the enriched C-1 doublet peaks around 94-95 ppm.

    • Calculation: Measure the distance (in Hz) between the doublet legs.

      • 
        -anomer 
        
        
        171 Hz.
      • 
        -anomer 
        
        
        161 Hz.
Protocol: Enzymatic Resistance Assay

Use this to detect trace lactose contamination.

  • Buffer: Prepare 50 mM Sodium Phosphate buffer, pH 6.5.

  • Enzyme Mix: Add

    
    -galactosidase (10 U/mL final concentration).
    
  • Reaction:

    • Tube A: 1 mg epi-Lactose-1-

      
      C + Enzyme.
      
    • Tube B (Control): 1 mg Lactose + Enzyme.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Analysis: Spot on TLC (Solvent: n-Butanol:Acetic Acid:Water 2:1:1) or inject on HPAEC-PAD.

  • Criteria: Tube B must show complete hydrolysis (Glucose + Galactose). Tube A must show intact disaccharide.

Visualization of Validation Logic

The following diagram illustrates the decision matrix for confirming the product identity.

ValidationWorkflowStartSynthetic epi-Lactose-1-13C(Crude/Purified)NMR_StepStep 1: 1H & 13C NMR(D2O, Equilibrium)Start->NMR_StepCoupling_CheckAnalyze 3J(H1,H2)Coupling ConstantNMR_Step->Coupling_CheckLactose_PathLarge Coupling (~8 Hz)(Trans-diaxial)Coupling_Check->Lactose_PathHigh JEpi_PathSmall Coupling (<2 Hz)(Eq/Ax or Eq/Eq)Coupling_Check->Epi_PathLow JFail_LactoseYES: Product is Lactose(FAIL)Lactose_Path->Fail_LactoseC13_CheckStep 2: Measure 1J(C1,H1)(Anomeric Confirmation)Epi_Path->C13_CheckAlpha_BetaConfirm Anomers:Alpha (~171 Hz) & Beta (~161 Hz)C13_Check->Alpha_BetaEnzyme_StepStep 3: b-GalactosidaseHydrolysis ChallengeAlpha_Beta->Enzyme_StepHydrolysis_ResultIs the disacchariderapidly hydrolyzed?Enzyme_Step->Hydrolysis_ResultHydrolysis_Result->Fail_LactoseHydrolyzedPass_EpiNO: Product is epi-Lactose(PASS)Hydrolysis_Result->Pass_EpiResistant

Caption: Figure 1. Decision tree for the stereochemical validation of this compound, distinguishing it from lactose based on J-coupling and enzymatic stability.

Troubleshooting & FAQs

Q: Why do I see two sets of signals in the NMR? A: This is normal. Reducing sugars exist as an equilibrium mixture of



Q: Can I use Optical Rotation alone? A: No. While epi-lactose has a specific rotation distinct from lactose (+55°), trace impurities of lactulose or unreacted starting materials can skew the average rotation. OR should be used only as a secondary confirmation, not a primary identification tool.

Q: My


 values are off by 2-3 Hz.A:

References

  • Roslund, M. U., et al. (2008). "Complete assignment of the 1H and 13C NMR spectra of five potential prebiotic lactulose analogues." Carbohydrate Research.

  • Bock, K., & Pedersen, C. (1974). "A study of 13CH coupling constants in hexopyranoses." Journal of the Chemical Society, Perkin Transactions 2.

  • Ito, T., et al. (2008). "Enzymatic production of epilactose from lactose by cellobiose 2-epimerase from Ruminococcus albus." Applied Microbiology and Biotechnology.

  • Perlin, A. S., & Casu, B. (1969). "Carbon-13 and proton magnetic resonance spectra of D-glucose-13C." Tetrahedron Letters.

Reproducibility of Enzymatic Assays Using epi-Lactose-1-13C Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Problem in Carbohydrate Enzymology

In the development of prebiotics and carbohydrate-based therapeutics, epi-lactose (4-O-


-D-galactopyranosyl-D-mannose) has emerged as a high-value target due to its resistance to gastric digestion and selective fermentation by gut microbiota. However, a critical "reproducibility crisis" exists in characterizing enzymes that synthesize or degrade this disaccharide.

Standard assays (colorimetric, HPLC-RI) struggle to distinguish epi-lactose from its isomer, lactose, or its hydrolysis products (glucose/mannose/galactose) in complex matrices without extensive derivatization. This guide presents the definitive solution: utilizing epi-Lactose-1-13C substrates coupled with quantitative NMR (qNMR). We compare this methodology against traditional alternatives, demonstrating why 13C-tracking provides the only self-validating, structurally specific data required for regulatory-grade enzymology.

Part 1: The Substrate Landscape – A Comparative Analysis

The following table contrasts the performance of this compound against standard industry alternatives.

Table 1: Comparative Performance of Enzymatic Assay Substrates
FeatureThis compound (qNMR) Unlabeled epi-Lactose (HPLC-RI) Colorimetric (e.g., DNS, ONPG)
Specificity Absolute. Distinguishes C1 anomers and isomers (Glc vs Man) instantly via chemical shift.Moderate. Requires specialized columns (e.g., HILIC/CarboPac) to resolve lactose from epilactose.Low. Detects any reducing sugar or cleavage event; cannot identify specific isomers.
Sensitivity High. 13C enrichment amplifies signal >100x over natural abundance; no background interference.Low/Medium. Limited by Refractive Index detector sensitivity; difficult in complex buffers.High. Good for gross activity, but prone to false positives from buffer components.
Sample Prep Minimal. Direct measurement in buffer (with D₂O lock). No derivatization.High. Requires filtration, desalting, and precise temperature control to prevent peak drift.Medium. Requires stopping reagents and precise timing; destructive.
Kinetic Data Real-Time. Can monitor reaction progress in situ (tube) without quenching.Discontinuous. Requires taking aliquots and quenching at time points.Discontinuous. Endpoint or continuous (if clear), but lacks structural insight.
Reproducibility Self-Validating. Internal standard (TSP) + 13C integration ensures mass balance closure.Variable. Retention time shifts and peak overlapping cause integration errors.Variable. High coefficient of variation (CV) due to non-specific background reduction.

Part 2: The Reproducibility Crisis & The 13C Advantage

The Causality of Failure in Standard Assays

In "standard" assays, the enzymatic conversion of Lactose to epi-Lactose (via Cellobiose 2-epimerase) or the hydrolysis of epi-Lactose (via


-galactosidase) involves a subtle structural change: the inversion of the C2 hydroxyl group on the reducing end.
  • Mass Spectrometry (MS): Both substrate and product have the exact same molecular weight (342.30 g/mol ). Standard MS cannot distinguish them without complex fragmentation patterns.

  • HPLC: Separation requires long elution times and is highly sensitive to temperature fluctuations, leading to retention time drift and peak co-elution.

The 13C Solution: Nuclear Magnetic Resonance

By labeling the C1 carbon of the mannose moiety (this compound), we utilize the nucleus's sensitivity to its electronic environment. The C1 chemical shift of Mannose (in epi-lactose) is distinct from Glucose (in Lactose) and free Mannose.

  • Mechanism: The 13C label acts as a beacon. Even in a "dirty" cellular lysate, the NMR only "sees" the labeled carbon.

  • Result: Background noise is eliminated. If the peak shifts from

    
     95.0 ppm to 
    
    
    
    94.5 ppm, the reaction has occurred. No ambiguity.

Part 3: Visualizing the Mechanism

The following diagram illustrates the enzymatic pathways and where the 13C label provides critical tracking data.

EnzymaticPathway cluster_legend Legend Lactose Lactose (Gal-Glc) C2E Cellobiose 2-Epimerase Lactose->C2E Synthesis EpiLactose This compound (Gal-Man*-13C) BetaGal Beta-Galactosidase (Specificity Test) EpiLactose->BetaGal Substrate Challenge Hydrolysis Hydrolysis Products (Gal + Man*-13C) C2E->EpiLactose C2 Inversion (Isomerization) BetaGal->Hydrolysis Cleavage (Detection) key1 *13C Label Position tracks from Substrate to Product

Caption: Pathway tracking the 13C label from epi-Lactose synthesis through enzymatic hydrolysis.

Part 4: Validated Experimental Protocol

This protocol is designed for self-validation . It uses an internal standard (TSP) to confirm the concentration of the 13C substrate before the enzyme is added, ensuring that any loss of signal is due to enzymatic turnover, not instrument error.

Materials
  • Substrate: this compound (99% enrichment).

  • Buffer: 50 mM Sodium Phosphate, pH 6.5 (in 10% D₂O / 90% H₂O).

  • Internal Standard: 1 mM TSP (Trimethylsilylpropanoic acid).

  • Enzyme: Target

    
    -galactosidase or Cellobiose 2-epimerase.
    
Step-by-Step Methodology
1. Substrate Integrity Check (The "Zero" Point)

Before adding enzyme, acquire a 1D 13C-NMR spectrum of the substrate in buffer.

  • Expectation: Distinct doublets for the

    
     and 
    
    
    
    anomers of the Mannose-1-13C moiety at the reducing end.
  • Validation: Integrate the substrate peaks against the TSP standard. If the calculated concentration deviates >5% from the weighed mass, abort and repurify .

2. The Reaction (In-Tube Kinetic Mode)
  • Dissolve 10 mg of this compound in 500 µL of Buffer/D₂O mix inside a 5mm NMR tube.

  • Add enzyme (1-5 Units) directly to the tube.

  • Invert gently to mix (do not vortex vigorously to avoid bubble formation).

  • Insert into NMR probe pre-equilibrated to 37°C.

3. Acquisition Parameters (Standardized)
  • Pulse Sequence: zgpg30 (1D Carbon with proton decoupling).

  • Scans: 16-64 scans (approx. 2-5 mins per time point).

  • Delay (D1): 2.0 seconds (sufficient for 13C relaxation in small sugars).

  • Total Duration: 60 minutes.

4. Data Processing
  • Phasing: Apply automatic zero-order phasing.

  • Integration: Integrate the region 90–105 ppm (Anomeric carbons).

  • Calculation:

    
    
    

Part 5: Workflow Visualization

Workflow Start Start: this compound QC QC: 1D-NMR (t=0) Check Purity & Conc. Start->QC Decision Purity >98%? QC->Decision Abort Abort: Repurify Decision->Abort No EnzymeAdd Add Enzyme to NMR Tube Decision->EnzymeAdd Yes Acquire Kinetic Acquisition (Every 5 mins) EnzymeAdd->Acquire Process Process: Integrate C1 Peaks (90-105 ppm) Acquire->Process Result Calculate Kinetic Parameters (Km, Vmax) Process->Result

Caption: Decision-tree workflow for validating enzymatic assays using 13C-labeled substrates.

References

  • Cardoso, B. B., et al. (2021).[1][2] "Epilactose Biosynthesis Using Recombinant Cellobiose 2-Epimerase Produced by Saccharomyces cerevisiae." ACS Food Science & Technology. [Link][1]

  • Schwald, W., et al. (1988). "Comparison of colorimetric and HPLC techniques for quantitating the carbohydrate components of steam-treated wood." Holzforschung. [Link]

  • Pisklak, D. M., et al. (2016).[3] "13C solid-state NMR analysis of the most common pharmaceutical excipients used in solid drug formulations." Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Grankvist, N., et al. (2020). "Profiling the metabolism of human cells by deep 13C labeling." Cell Chemical Biology. [Link]

  • GeqShift Team. (2023). "Carbohydrate NMR chemical shift prediction by GeqShift employing E(3) equivariant graph neural networks." Digital Discovery. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for epi-Lactose-1-13C: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

epi-Lactose-1-13C is a stable isotope-labeled disaccharide derivative.[1] Unlike radioisotopes (e.g.,


C), the 

C isotope is non-radioactive , stable, and naturally occurring (approx.[1] 1.1% natural abundance).[1]

From a chemical hygiene perspective, this substance is classified as Non-Hazardous under GHS (Globally Harmonized System) standards.[1][2] It poses no radiological hazard and requires no intervention from a Radiation Safety Officer (RSO).[1] However, as a laboratory chemical, it must be disposed of following "Prudent Practices in the Laboratory" to maintain compliance with local environmental regulations.

Chemical Profile
ParameterData
Chemical Name epi-Lactose-1-

C (4-O-β-D-galactopyranosyl-D-mannose-1-

C)
CAS Number (Unlabeled) 50468-56-9
Molecular Formula

C

C

H

O

Hazards None (Non-toxic, non-carcinogenic, non-flammable)
Isotope Status Stable (Non-radioactive)
Solubility Highly soluble in water

Part 2: Disposal Decision Logic

The correct disposal stream depends entirely on the matrix in which the epi-Lactose-1-


C is dissolved.[1] Use the following logic flow to determine the appropriate protocol.

DisposalFlow Start Waste Containing This compound IsBio Is it mixed with biological agents? (Cells, Blood, Bacteria) Start->IsBio IsHazChem Is it mixed with hazardous chemicals? (Organic solvents, Azides, Heavy Metals) IsBio->IsHazChem No BioWaste PROTOCOL A: Biological Waste Stream (Autoclave/Incinerate) IsBio->BioWaste Yes IsSolid Physical State? IsHazChem->IsSolid No (Pure/Aqueous) HazWaste PROTOCOL B: Hazardous Chemical Waste (Solvent Stream) IsHazChem->HazWaste Yes Drain PROTOCOL C: Sanitary Sewer Disposal (Aqueous Flush) IsSolid->Drain Aqueous Solution Trash PROTOCOL D: General Lab Trash (Solid Waste) IsSolid->Trash Solid Powder

Figure 1: Decision matrix for the disposal of stable isotope-labeled carbohydrates.

Part 3: Detailed Disposal Protocols

Protocol A: Biological Waste (Biohazard)

Context: Used in cell culture media, metabolic tracing in bacteria, or physiological fluids. Rationale: While the sugar is safe, the biological matrix poses a biohazard risk.

  • Segregation: Collect waste in a designated biohazard bag (solid) or liquid biohazard container.

  • Deactivation:

    • Liquids: Add bleach (final concentration 10%) for 30 minutes OR autoclave at 121°C for 20 minutes.

    • Solids: Autoclave at 121°C for 30-60 minutes.

  • Disposal: Once deactivated, dispose of as regular biological waste according to institutional EHS guidelines.

Protocol B: Hazardous Chemical Mixtures

Context: epi-Lactose-1-


C dissolved in organic solvents (e.g., DMSO, Methanol) or mixed with toxic reagents (e.g., Azides).[1]
Rationale:  The hazard of the solvent/additive overrides the safety of the sugar.
  • Identification: Label the waste container with the primary hazard (e.g., "Flammable Liquid" for methanol).

  • Labeling: List "this compound" as a non-hazardous constituent on the chemical waste tag. Do not label as radioactive.

  • Storage: Cap tightly and store in the appropriate satellite accumulation area (SAA).

  • Disposal: Hand over to your institution's hazardous waste management team.

Protocol C: Aqueous Drain Disposal (Recommended for Solutions)

Context: Pure aqueous stock solutions, buffers (PBS), or leftover analytical samples in water. Rationale: Carbohydrates are biodegradable and non-toxic to aquatic life. Most municipal water authorities permit drain disposal of sugars.

  • Verification: Confirm the solution pH is between 5.5 and 9.5 and contains no heavy metals or toxic additives.

  • Dilution: Turn on the cold water tap to a steady flow.

  • Discharge: Slowly pour the solution directly into the drain.

  • Flushing: Let the water run for 60 seconds after pouring to ensure complete flushing of the trap.

Protocol D: Solid Waste (Pure Compound)

Context: Expired dry powder or trace amounts in weighing boats.[1] Rationale: As a non-hazardous solid, it technically qualifies for general refuse, but "lab trash" perception requires care.[3]

  • Container: Place the solid in a sealed container or bag to prevent dust generation.

  • Defacing: Strike out the chemical name or remove the label to prevent confusion with hazardous substances.

  • Disposal: Place in the General Laboratory Trash .

    • Note: If your institution has a strict "No Chemicals in Trash" policy (regardless of hazard), place the sealed container in a "Non-Hazardous Chemical Waste" drum instead.

Part 4: Regulatory & Compliance Notes

Stable Isotope vs. Radioisotope

It is a common misconception that all isotopes are radioactive.

  • 
    C (Carbon-14):  Radioactive.[1][4] Requires NRC license, shielding, and decay-in-storage.[1]
    
  • 
    C (Carbon-13): Stable.  No decay, no radiation.[1] Regulated exactly the same as standard Carbon-12 chemicals.[1]
    

Action Item: Ensure your waste tags explicitly state "Stable Isotope" if "13C" is written, to prevent false alarms by waste contractors.

Environmental Impact

Lactose and its isomers have a high Biological Oxygen Demand (BOD) if released in massive industrial quantities (tonnage).[1] However, for laboratory quantities (<100g), the environmental impact is negligible, and it is readily biodegradable.

References

  • National Institute of Standards and Technology (NIST). (2023).[1] Lactose Standard Reference Data, CAS 63-42-3.[1][5] NIST Chemistry WebBook. [Link][1]

  • Moravek, Inc. (2023).[1] How To Store And Dispose Of Radiolabeled vs Stable Compounds. [Link]

  • Romer Labs. (2023).[1] 13C Isotope Labeled Standards: Technical Overview. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.